Thiometon sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILALIJMTSYZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCSP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871875 | |
| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2703-37-9 | |
| Record name | Thiometon sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2703-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiometon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002703379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOMETON SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN553M4R6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Elucidating a Critical Organophosphate Metabolite
An In-Depth Technical Guide to the Physicochemical Properties of Thiometon Sulfoxide
This compound is an organothiophosphate and a primary metabolite of Thiometon, a systemic insecticide and acaricide.[1][2][3] As a metabolite, it represents a crucial analyte in toxicological evaluation, environmental monitoring, and food safety analysis. The biological activity of Thiometon and its metabolites is primarily attributed to their function as cholinesterase inhibitors, disrupting nerve signal transmission.[1][2][3] A comprehensive understanding of the physicochemical properties of this compound is therefore not an academic exercise; it is fundamental for developing robust analytical methods for its detection, predicting its environmental fate and transport, and assessing its toxicological risk profile.
This guide, prepared from the perspective of a senior application scientist, provides a detailed exploration of the core physicochemical characteristics of this compound. We will move beyond simple data tabulation to discuss the causality behind analytical choices and present a self-validating workflow for its quantification, ensuring researchers and drug development professionals are equipped with both foundational knowledge and practical, field-proven insights.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the bedrock of all subsequent scientific investigation. This compound is systematically identified by its CAS Registry Number, IUPAC nomenclature, and various structural identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 2703-37-9 | [1][2][4][5][6] |
| IUPAC Name | 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | [4][6] |
| Molecular Formula | C₆H₁₅O₃PS₃ | [1][4][5][6] |
| Synonyms | Intrathion sulfoxide, O,O-Dimethyl S-(2-ethylsulfinyl)ethyl dithiophosphate | [4][5][7] |
| SMILES | CCS(=O)CCSP(=S)(OC)OC | [4][6][7] |
| InChI | InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | [4][6][8] |
The molecular structure features a central phosphorus atom, characteristic of organophosphates, with a sulfoxide group in the ethylthioethyl chain. This sulfoxide moiety significantly influences the molecule's polarity and, consequently, its solubility and chromatographic behavior compared to the parent compound, Thiometon.
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Properties
The behavior of a molecule in analytical systems and biological environments is dictated by its physical and chemical properties. The data presented below are compiled from various chemical databases and safety data sheets. It is critical to note that some parameters, particularly for metabolites, are derived from predictive models due to a lack of extensive experimental characterization.
| Property | Value | Comments and Source(s) |
| Molecular Weight | 262.35 g/mol | [1][2][4][9] |
| Physical State | Colorless oil / liquid | [3][10] |
| Melting Point | 4 - 7 °C | Reported in a safety data sheet for a solution; may not represent the neat compound.[10] |
| Boiling Point | 384.3 ± 44.0 °C | Predicted value. Experimental data is limited.[3] |
| Density | 1.339 ± 0.06 g/cm³ | Predicted value.[3][5] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [2][3] The parent compound, Thiometon, has a water solubility of 200 mg/L.[11] The sulfoxide is expected to have higher water solubility due to the polar S=O group. |
| Log P (n-octanol/water) | 0.73 | Calculated value. Indicates moderate lipophilicity.[8] |
Analytical Characterization and Methodologies
The quantification of this compound, particularly at trace levels in complex matrices like food and environmental samples, necessitates highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used for purity assessment of reference standards.[4] However, for quantitative analysis in complex samples, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are the industry standards.[12][13][14]
Expertise in Method Selection: Why LC-MS/MS is Preferred
While GC/MS is a powerful tool, this compound's polarity and thermal stability must be considered. The sulfoxide moiety increases its polarity and may make it susceptible to thermal degradation in a hot GC injection port. LC-MS/MS is often the superior choice as it analyzes compounds in the liquid phase at ambient or near-ambient temperatures, mitigating the risk of degradation and providing excellent sensitivity for polar to semi-polar analytes.
Protocol: A Self-Validating Workflow for Quantification via LC-MS/MS
This protocol describes a robust, self-validating system for the extraction and quantification of this compound from a representative matrix (e.g., an agricultural product). The principle of self-validation is achieved through the specificity of tandem mass spectrometry.
1. Preparation of Standards and Quality Controls (QCs):
- i. Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.
- ii. Perform serial dilutions in an appropriate solvent (e.g., acetonitrile) to create a calibration curve ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration (e.g., 0.1 to 100 ng/mL).
- iii. Prepare at least three levels of QCs (low, medium, high) from an independent weighing of the reference standard.
2. Sample Extraction (Modified QuEChERS Approach):
- i. Homogenize 10 g of the sample with 10 mL of water.
- ii. Add 15 mL of acetonitrile. The use of acetonitrile is causal; it effectively extracts a broad range of pesticide polarities and is miscible with the sample's aqueous phase.
- iii. Add a salt packet containing anhydrous magnesium sulfate (to absorb excess water) and sodium chloride (to induce phase separation). Vortex vigorously for 1 minute.
- iv. Centrifuge at >3000 x g for 5 minutes. The upper organic layer now contains the analyte.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- i. Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent.
- ii. Causality: PSA is chosen to remove organic acids and polar interferences; C18 is included to remove non-polar interferences like lipids. This targeted cleanup is crucial for minimizing matrix effects and ensuring long-term instrument performance.
- iii. Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.
4. Final Preparation and Instrumental Analysis:
- i. Take the cleaned supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a mobile phase-compatible solvent (e.g., 1 mL of 80:20 water:methanol).
- ii. Analyze using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.
- LC Conditions: Use a C18 reverse-phase column with a gradient elution profile (e.g., water with 0.1% formic acid and methanol).
- MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode. The precursor ion will be the protonated molecule [M+H]⁺. At least two specific product ion transitions should be monitored.
- iii. Trustworthiness through Self-Validation: The MRM experiment is inherently self-validating. A true positive detection requires the simultaneous observation of two or more specific precursor-to-product ion transitions at the correct retention time, providing a high degree of confidence and eliminating false positives.
// Nodes
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extraction [label="2. Extraction\n(Add 15mL Acetonitrile & Salts)", fillcolor="#FBBC05"];
centrifuge1 [label="3. Centrifugation\n(Phase Separation)", fillcolor="#EA4335"];
cleanup [label="4. d-SPE Cleanup\n(Transfer Supernatant to PSA/C18 Tube)", fillcolor="#34A853"];
centrifuge2 [label="5. Centrifugation\n(Isolate Cleaned Extract)", fillcolor="#EA4335"];
evap [label="6. Evaporation & Reconstitution\n(Concentrate and switch solvent)", fillcolor="#FBBC05"];
analysis [label="7. LC-MS/MS Analysis\n(MRM Mode)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> extraction [label="Vortex"];
extraction -> centrifuge1 [label=""];
centrifuge1 -> cleanup [label="Collect Organic Layer"];
cleanup -> centrifuge2 [label="Vortex"];
centrifuge2 -> evap [label="Collect Clean Supernatant"];
evap -> analysis [label="Inject"];
}
Caption: A self-validating workflow for this compound analysis.
Stability, Storage, and Handling
Proper handling and storage are paramount to maintaining the integrity of this compound, whether as a neat analytical standard or in solution.
-
Storage Temperature: The compound should be stored at -20°C for long-term stability.[1][4]
-
Chemical Stability: this compound is listed as being stable under recommended storage conditions but may be air-sensitive.[3][10] By chemical analogy to its parent compound, Thiometon, which is unstable under alkaline conditions, this compound should be protected from high pH environments.[15]
-
Causality of Instability: The ester linkages in the organophosphate structure are susceptible to base-catalyzed hydrolysis. The sulfoxide group can also be prone to further oxidation or reduction under certain environmental conditions. Therefore, storing the compound in a tightly sealed container, under an inert atmosphere if possible, and away from strong acids, bases, and oxidizing agents is a critical, mechanistically-grounded precaution.
Conclusion
This compound presents a unique set of physicochemical properties defined by its organophosphate core and polar sulfoxide moiety. Its moderate polarity, predicted high boiling point, and susceptibility to hydrolysis are key parameters that govern its environmental behavior and inform the design of analytical methods. The gold-standard for its quantification, LC-MS/MS, when applied within a structured and validated workflow, provides the necessary specificity and sensitivity for accurate risk assessment in research, regulatory, and drug development settings. This guide provides the foundational data and methodological rationale necessary for scientists to confidently work with this important metabolite.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C6H15O3PS3). Retrieved January 14, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Thiometon. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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University of Hertfordshire. (2023). Thiometon (Ref: SAN 230). Agriculture and Environment Research Unit (AERU). Retrieved January 14, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved January 14, 2026, from [Link]
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University of Hertfordshire. (2023). This compound. Agriculture and Environment Research Unit (AERU). Retrieved January 14, 2026, from [Link]
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Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of Thiometon Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiometon sulfoxide, a significant metabolite of the organophosphate insecticide Thiometon, presents a subject of considerable interest in the fields of toxicology, environmental science, and analytical chemistry.[1][2] As a cholinesterase inhibitor, its presence and behavior in various matrices are of paramount importance for assessing environmental impact and food safety.[1][2] This technical guide provides a comprehensive overview of the molecular structure, weight, and other critical properties of this compound, synthesized from a range of authoritative sources. While publicly available experimental spectroscopic data for this specific metabolite is limited, this guide endeavors to provide a thorough understanding based on established chemical principles and data from closely related compounds.
Core Molecular Attributes
This compound is systematically identified by a set of unique chemical descriptors that define its composition and structure.
| Property | Value | Source(s) |
| Molecular Formula | C6H15O3PS3 | [1][3] |
| Molecular Weight | 262.35 g/mol | [1] |
| Exact Mass | 261.99209485 Da | [3] |
| IUPAC Name | 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane | [3] |
| CAS Number | 2703-37-9 | [1][3] |
| Canonical SMILES | CCS(=O)CCSP(=S)(OC)OC | [3] |
| InChI Key | UILALIJMTSYZSE-UHFFFAOYSA-N | [3] |
Synonyms: O,O-Dimethyl S-(2-ethylsulfinyl)ethyl dithiophosphate, Intrathion sulfoxide, Intration sulfoxide.[3]
Molecular Structure and Characterization
The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to a sulfur atom (thionophosphorothiolate) and single-bonded to two methoxy groups and a sulfur atom which is, in turn, attached to an ethylsulfinylethyl chain. The sulfoxide group introduces a chiral center at the sulfur atom, making the molecule chiral.
Predicted Spectroscopic Features
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the two methylene groups adjacent to the sulfur atoms (complex multiplets), and the two methoxy groups (a singlet). The protons on the methylene groups adjacent to the chiral sulfoxide sulfur would likely be diastereotopic and thus may appear as distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum would be expected to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and sulfur atoms.
-
FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the P=S bond, the S=O bond of the sulfoxide, C-O stretching of the methoxy groups, and C-H stretching and bending vibrations of the alkyl groups. The S=O stretch is typically observed in the range of 1030-1070 cm⁻¹.
Synthesis and Metabolism
This compound is primarily formed in biological and environmental systems through the oxidation of its parent compound, Thiometon.[4][5]
Metabolic Pathway
The metabolic transformation of Thiometon is a multi-step process. The initial and most significant step is the oxidation of the thioether sulfur to form this compound. This is followed by a slower oxidation of the sulfoxide to Thiometon sulfone. A minor pathway involves the oxidative desulfuration of the P=S group to a P=O group, forming the corresponding oxon analogs.[4]
Caption: Metabolic pathway of Thiometon to this compound and Thiometon sulfone.
Chemical Synthesis
A specific, detailed protocol for the laboratory synthesis of this compound is not widely published. However, a general approach would involve the controlled oxidation of Thiometon using a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to selectively oxidize the thioether to the sulfoxide while minimizing over-oxidation to the sulfone.
Toxicological Profile
The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[6][7] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.
A study on the inhibitory effects of Thiometon and its metabolites on sheep erythrocyte cholinesterase provided the following IC50 values[8]:
| Compound | IC50 (M) |
| Thiometon | 6.5 x 10⁻⁵ |
| This compound | 4.1 x 10⁻⁵ |
| Thiometon sulfone | 2.3 x 10⁻⁵ |
These data indicate that the oxidative metabolites, including this compound, are more potent inhibitors of cholinesterase than the parent compound.
Analytical Methodologies
The detection and quantification of this compound are predominantly achieved using chromatographic techniques coupled with mass spectrometry.
Sample Preparation: QuEChERS
A widely adopted and effective method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[9][10]
Protocol for Leafy Vegetables:
-
Homogenization: Weigh 10 g of a representative sample of the homogenized leafy vegetable into a 50 mL centrifuge tube.
-
Hydration (for dry samples): If the sample has low water content, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile.
-
Salting Out: Add a salt mixture, typically containing magnesium sulfate and sodium chloride, to induce phase separation.
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.
-
Centrifugation and Filtration: Centrifuge and filter the extract before analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of polar and thermally labile pesticides like this compound.[9][11][12]
Caption: A typical analytical workflow for the determination of this compound in food samples.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 263.0 | 124.8 | 92.9 |
(Note: These are example transitions and should be optimized on the specific instrument used.)
Conclusion
This compound is a key metabolite of the insecticide Thiometon, exhibiting greater toxicity than its parent compound due to its enhanced inhibition of acetylcholinesterase. Its molecular structure, characterized by the presence of a sulfoxide group, and its molecular weight of 262.35 g/mol are well-established. While detailed experimental data for its synthesis and spectroscopic characterization are not widely available in the public domain, a comprehensive understanding of its properties and behavior can be achieved through the analysis of its metabolic pathways and the application of modern analytical techniques such as LC-MS/MS. This guide provides a foundational understanding for researchers and professionals working with this important compound.
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National Institute of Health, National Library of Medicine. Thiometon sulfone | C8H19O4PS3 | CID 91752132 - PubChem. [Link]
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Inchem.org. 377. Thiometon (Pesticide residues in food: 1976 evaluations). [Link]
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AERU, University of Hertfordshire. Thiometon (Ref: SAN 230). [Link]
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National Institute of Health, National Library of Medicine. Thiometon | C6H15O2PS3 | CID 12541 - PubChem. [Link]
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The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2019. [Link]
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Acta Sci. Pol. Technol. Aliment. LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. [Link]
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RSC Publishing. An LC-MS/MS method for the determination of 28 polar environmental contaminants and metabolites in vegetables irrigated with treated municipal wastewater. [Link]
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Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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Shimadzu. No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]
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An In-depth Technical Guide to Thiometon Sulfoxide: Formation, Analysis, and Toxicological Significance
Abstract
This technical guide provides a comprehensive overview of thiometon sulfoxide, a primary metabolite of the organophosphate insecticide thiometon. We delve into the metabolic pathways responsible for its formation, detailing the critical role of cytochrome P450 and flavin-containing monooxygenase enzyme systems. This guide offers an in-depth exploration of the state-of-the-art analytical methodologies for the detection and quantification of this compound in complex matrices, including sample preparation techniques and advanced chromatographic and mass spectrometric methods. Furthermore, the toxicological implications of this compound formation are discussed, with a focus on its role as a cholinesterase inhibitor. This document is intended for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science, providing both foundational knowledge and practical insights into the study of this significant pesticide metabolite.
Introduction: The Metabolic Activation of Thiometon
Thiometon is a systemic organophosphate insecticide and acaricide utilized for the control of a range of agricultural pests.[1][2] Like many phosphorothioate pesticides, thiometon itself is a relatively poor inhibitor of acetylcholinesterase (AChE), the primary target for this class of insecticides.[3] Its potent toxicity is a result of metabolic activation within the target organism, a process that transforms the parent compound into more potent AChE inhibitors. A critical step in this bioactivation is the oxidation of the thioether group, leading to the formation of this compound.[4][5]
This guide will provide a detailed examination of this compound, covering its biochemical formation, the analytical strategies for its detection and quantification, and its toxicological relevance. Understanding the nuances of this metabolite is crucial for accurate risk assessment, environmental monitoring, and the development of safer agricultural practices.
The Biochemical Landscape of Thiometon Metabolism
The conversion of thiometon to this compound is a Phase I metabolic reaction, primarily occurring in the liver of mammals and analogous tissues in other organisms.[1][6] This oxidative process is catalyzed by two major superfamilies of enzymes: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMOs).[6][7]
The Role of Cytochrome P450 (CYP) Enzymes
The cytochrome P450 superfamily is a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including pesticides.[6] In the case of organophosphate pesticides, CYPs are known to catalyze several types of reactions, including desulfuration (activation) and dearylation (detoxification).[8][9] The oxidation of the thioether side chain of thiometon to form this compound is a key activation step. While specific CYP isozymes responsible for thiometon metabolism are not extensively documented in readily available literature, it is well-established that CYPs such as CYP1A2, CYP2B6, and CYP2C19 are involved in the metabolism of other organophosphates like methyl parathion and diazinon.[8][9] It is highly probable that similar isozymes are involved in the sulfoxidation of thiometon.
The general mechanism involves the transfer of an oxygen atom from molecular oxygen to the sulfur atom of the thiometon side chain, a reaction facilitated by the heme iron center of the CYP enzyme and requiring NADPH as a cofactor.
The Contribution of Flavin-Containing Monooxygenases (FMOs)
Flavin-containing monooxygenases are another class of NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophiles, such as sulfur and nitrogen atoms, in a wide range of xenobiotics.[7][10] FMOs are recognized for their role in the metabolism of various drugs and pesticides.[7][11] The sulfur atom in the thioether side chain of thiometon is a prime target for FMO-catalyzed oxygenation. The catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate, which then oxygenates the substrate.[10]
It is important to note that both CYP and FMO systems can contribute to the formation of this compound, and their relative contributions can vary depending on the species, tissue, and individual genetic polymorphisms of these enzymes.[6]
Further Oxidation to Thiometon Sulfone
This compound is not the terminal metabolite. It can undergo further oxidation to form thiometon sulfone.[4][5] This subsequent oxidation step is also likely catalyzed by the same CYP and FMO enzyme systems. The sulfone, like the sulfoxide, is also a potent cholinesterase inhibitor.[3]
Metabolic Pathway of Thiometon
Caption: Metabolic conversion of thiometon to its sulfoxide and sulfone metabolites.
Analytical Methodologies for this compound
The accurate detection and quantification of thiometon and its metabolites, including this compound, are essential for food safety, environmental monitoring, and toxicological studies.[12][13] Due to the complexity of the matrices in which these compounds are typically found (e.g., food, water, biological tissues), a robust analytical workflow is required, encompassing sample preparation, chromatographic separation, and sensitive detection.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to extract the analytes of interest from the sample matrix and remove interfering substances that could compromise the analytical results.[14][15]
3.1.1. Extraction Techniques
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become a widely adopted method for pesticide residue analysis in food matrices.[16][17] It typically involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.
-
Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analytes between two immiscible liquid phases.[15]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analytes while interferences are washed away.[13]
3.1.2. Sample Comminution and Homogenization
For solid samples such as fruits and vegetables, proper homogenization is crucial to ensure a representative analytical sample.[18][19] Cryogenic processing with dry ice can be employed to improve homogeneity and minimize analyte degradation.[18]
General Workflow for Pesticide Residue Analysis
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- 2. Thiometon (Ref: SAN 230) [sitem.herts.ac.uk]
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- 9. [PDF] Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon | Semantic Scholar [semanticscholar.org]
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- 19. mt.com [mt.com]
The Silent Sabotage: A Technical Guide to the Cholinesterase Inhibition Mechanism of Thiometon Sulfoxide
Abstract
This technical guide provides an in-depth exploration of the molecular mechanism by which thiometon sulfoxide, a primary metabolite of the organothiophosphate insecticide thiometon, inhibits cholinesterase enzymes. As researchers, scientists, and drug development professionals, understanding this mechanism is paramount for the development of novel therapeutic interventions, improved risk assessment, and the design of more selective and effective pesticides. This document deconstructs the bioactivation of thiometon, the intricacies of the acetylcholinesterase active site, the irreversible phosphorylation event, and the kinetics of this toxicological interaction. Furthermore, we present detailed experimental protocols for the in vitro characterization of this inhibition, offering a practical framework for research applications.
Introduction: The Bioactivation Imperative
Thiometon, in its parent form, is a relatively weak inhibitor of cholinesterase.[1] Its toxicity is primarily manifested through metabolic bioactivation, a process wherein the compound is enzymatically converted into more potent inhibitors.[2] A key step in this pathway is the oxidation of the thioether sulfur to a sulfoxide, yielding this compound.[1] This guide will focus on the subsequent actions of this metabolite, which plays a crucial role in the overall toxicity of thiometon.
The central tenet of organophosphate toxicity lies in their ability to disrupt the normal functioning of the nervous system by inhibiting acetylcholinesterase (AChE).[3] This enzyme is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, a process essential for terminating nerve signals.[3] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which can lead to a range of symptoms from tremors and seizures to respiratory failure and death.
The Molecular Battlefield: Acetylcholinesterase and the Inhibitor
To comprehend the inhibitory action of this compound, a foundational understanding of the acetylcholinesterase active site is essential. The active site is located at the base of a deep, narrow gorge and is comprised of a catalytic triad of amino acid residues: Serine (Ser), Histidine (His), and Glutamate (Glu). This triad is central to the hydrolysis of acetylcholine.
The Structure of this compound
This compound is an organothiophosphate with the chemical formula C6H15O3PS3.[4] Its structure is characterized by a central phosphorus atom double-bonded to a sulfur atom (a thion group) and single-bonded to two methoxy groups and a sulfur atom linked to an ethylsulfinyl group.
The Mechanism of Irreversible Inhibition: A Step-by-Step Analysis
The inhibition of acetylcholinesterase by this compound is a multi-step process that culminates in the formation of a stable, non-functional enzyme. This process is classified as irreversible inhibition due to the formation of a covalent bond between the inhibitor and the enzyme.
The Phosphorylation Event
The core of the inhibitory mechanism is the phosphorylation of the serine residue within the catalytic triad of acetylcholinesterase. The phosphorus atom of the this compound is electrophilic and is subject to nucleophilic attack by the hydroxyl group of the serine residue. This reaction is analogous to the initial step of acetylcholine hydrolysis, where the serine hydroxyl group attacks the acetyl carbon.
The process can be broken down as follows:
-
Binding of the Inhibitor: this compound enters the active site gorge of acetylcholinesterase.
-
Nucleophilic Attack: The serine hydroxyl group, activated by the histidine and glutamate residues of the catalytic triad, performs a nucleophilic attack on the phosphorus atom of the this compound.
-
Formation of a Covalent Bond: This attack results in the formation of a stable covalent bond between the phosphorus atom and the serine oxygen.
-
Leaving Group Departure: A leaving group is displaced from the phosphorus atom.
-
Inactivated Enzyme: The result is a phosphorylated and, consequently, inactivated acetylcholinesterase enzyme.
This phosphorylated enzyme is unable to perform its physiological function of hydrolyzing acetylcholine, leading to the toxic effects associated with organophosphate poisoning.
The Concept of "Aging"
The phosphorylated acetylcholinesterase can undergo a further, time-dependent process known as "aging." This process involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, resulting in a negatively charged, more stable, and even more resistant to reactivation enzyme-inhibitor complex.
The Consequence of Bioactivation: Enhanced Inhibitory Potency
For demeton-S-methyl, the IC50 values for the inhibition of sheep erythrocyte cholinesterase demonstrate a clear trend of increasing potency with oxidation:
| Compound | IC50 (M) |
| Demeton-S-methyl (Sulfide) | 6.5 x 10⁻⁵ |
| Demeton-S-methyl sulfoxide | 4.1 x 10⁻⁵ |
| Demeton-S-methyl sulfone | 2.3 x 10⁻⁵ |
| Data from Health and Vandekar, 1957 as cited in a 1973 WHO report.[5] |
This data strongly suggests that the oxidation of the thioether to a sulfoxide, and further to a sulfone, increases the electrophilicity of the phosphorus atom, making it a more potent phosphorylating agent and thus a more effective inhibitor of acetylcholinesterase.
Experimental Protocol: In Vitro Assessment of Cholinesterase Inhibition using Ellman's Assay
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity and for screening potential inhibitors. The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Materials
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (or other inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer.
-
Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, and the solvent used for the inhibitor.
-
Test wells: Add phosphate buffer, AChE solution, and the desired concentrations of this compound.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
To all wells, add the DTNB solution followed by the ATCI solution to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (kinetic measurement).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Visualizing the Mechanism
To further elucidate the concepts discussed, the following diagrams illustrate the key molecular structures and the inhibition pathway.
Chemical Structures
Caption: Chemical structures of Thiometon and its metabolite, this compound.
Acetylcholinesterase Inhibition Pathway
Caption: The pathway of irreversible inhibition of acetylcholinesterase by this compound.
Conclusion
The inhibition of cholinesterase by this compound is a classic example of lethal synthesis, where a relatively benign parent compound is transformed into a highly toxic metabolite. The mechanism, centered on the irreversible phosphorylation of the active site serine of acetylcholinesterase, effectively shuts down a critical component of the nervous system. A thorough understanding of this process, from the initial bioactivation to the kinetics of inhibition, is indispensable for the scientific community. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to toxicology, drug development, and the ongoing efforts to mitigate the adverse effects of organophosphate compounds.
References
-
In vitro inhibition of human red blood cell acetylcholinesterase (AChE) by temephos-oxidized products. (2019). National Institutes of Health. [Link]
-
(PDF) In vitro inhibition of human red blood cell acetylcholinesterase (AChE) by temephos-oxidized products. (2019). ResearchGate. [Link]
-
In vitro inhibition of human red blood cell acetylcholinesterase (AChE) by temephos-oxidized products. (2019). PubMed. [Link]
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Thiometon | C6H15O2PS3 | CID 12541. PubChem. [Link]
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Recent Advances in the Use of Dimethyl Sulfoxide as a Synthon in Organic Chemistry. (2022). PubMed. [Link]
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Calculated IC50 values for compounds 1-19. ResearchGate. [Link]
-
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Thiometon (WHO Pesticide Residues Series 3). inchem.org. [Link]
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Quantitative Structure-Activity Relationships for Organophosphates Binding to Acetylcholinesterase. (2012). PubMed. [Link]
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This compound | C6H15O3PS3 | CID 75917. PubChem. [Link]
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Quantitative structure and bioactivity relationship study on human acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]
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Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). PubMed. [Link]
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Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. (2024). National Institutes of Health. [Link]
-
Rate constant of inhibition of cholinesterases by organophosphorus compounds. IEMPAM-BAS. [Link]
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Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. PubMed. [Link]
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A colorimetric assay for acetylcholinesterase activity and inhibitor screening based on the thiocholine-induced inhibition of the oxidative power of MnO2 nanosheets on 3,3',5,5'-tetramethylbenzidine. (2018). PubMed. [Link]
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methyl phenyl sulfoxide. Organic Syntheses Procedure. [Link]
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The IC 50 values, K i constants and inhibition types determined for... ResearchGate. [Link]
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The IC 50 and IC 10 values (M) obtained with the two detection methods with the three pesticides. … ResearchGate. [Link]
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The IC50 values calculated in the TLC-bioautography assay towards the AChE inhibition for the tested standards. ResearchGate. [Link]
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Inhibition and recovery of acetylcholinesterase activities upon treatment with the phosphoramidates and fenitrothion in serum (A), liver (B) and brain (C). ResearchGate. [Link]
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Thiometon (Ref: SAN 230). AERU - University of Hertfordshire. [Link]
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IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
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This compound. AERU - University of Hertfordshire. [Link]
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Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease. (2021). PubMed Central. [Link]
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Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts. (2018). MDPI. [Link]
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(PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]
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(PDF) Acetylcholinesterase inhibition as a relevant biomarker in environmental biomonitoring: New insights and perspectives. ResearchGate. [Link]
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Acetylcholinesterase Inhibitory, Antioxidant and Phytochemical Properties of Selected Medicinal Plants of the Lamiaceae Family. (2015). MDPI. [Link]
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An In-depth Technical Guide to the Acute Toxicity of Thiometon Sulfoxide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Thiometon is a systemic organophosphate insecticide and acaricide valued for its efficacy against a wide range of sucking insects.[1] However, the parent compound, Thiometon, is not the primary bioactive agent. Following absorption, it undergoes rapid metabolic activation to its sulfoxide and subsequently to its sulfone derivatives.[2] This guide focuses on the acute toxicity of Thiometon Sulfoxide, the principal active metabolite responsible for the compound's insecticidal and toxicological properties.
Understanding the acute toxicity of this compound is critical for assessing the health hazards associated with Thiometon exposure. The toxicological effects observed following Thiometon administration are directly attributable to the bioactivated sulfoxide and sulfone metabolites. While specific toxicity studies on isolated this compound are not extensively available in public literature, a robust understanding of its acute toxicity can be constructed by examining the metabolism of the parent compound, its mechanism of action, and the established toxicological profile of Thiometon itself. This guide provides a comprehensive overview of these facets, grounded in established toxicological principles and standardized testing methodologies.
Metabolic Activation of Thiometon
The toxicity of Thiometon is a clear example of metabolic bioactivation. The parent compound, an organothiophosphate, is a relatively weak inhibitor of acetylcholinesterase (AChE). Its potency is dramatically increased through metabolic oxidation of the thioether sulfur to a sulfoxide.
This conversion is primarily mediated by cytochrome P450 monooxygenases in the liver. The process can be visualized as follows:
-
Thiometon , the parent compound, is absorbed.
-
Oxidation of the side-chain sulfur atom converts Thiometon to This compound . This is the key activation step.
-
Further oxidation can occur, converting this compound to Thiometon Sulfone , another potent AChE inhibitor.
These oxidized metabolites are the ultimate toxicants responsible for the clinical signs of poisoning.[2]
Caption: Figure 1: Metabolic Pathway of Thiometon to this compound.
Mechanism of Action: Acetylcholinesterase Inhibition
Like all organophosphates, the toxic action of this compound stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3]
The Causality of Inhibition:
-
Normal Function: AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.
-
Inhibition: this compound phosphorylates a serine hydroxyl group at the active site of AChE. This creates a stable, covalent bond that inactivates the enzyme.
-
Toxicological Consequence: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to persistent and excessive stimulation of cholinergic receptors throughout the central and peripheral nervous systems.[3]
This overstimulation is the direct cause of the clinical signs of acute organophosphate poisoning.[2]
Caption: Figure 2: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Acute Toxicity Profile
Clinical Signs of Acute Toxicity: The signs of acute poisoning are a direct result of cholinergic overstimulation and are consistent across species.[2] They include:
-
Muscarinic effects: Hypersalivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and bronchoconstriction (difficulty breathing).
-
Nicotinic effects: Muscle tremors, fasciculations (twitching), and eventually paralysis, including paralysis of the respiratory muscles.
-
Central Nervous System effects: Hyperexcitability, headache, dizziness, confusion, and in severe cases, seizures and coma.[2][4]
The primary cause of death in acute organophosphate poisoning is typically respiratory failure resulting from a combination of bronchoconstriction, increased bronchial secretions, and paralysis of the diaphragm.[3]
Quantitative Data for Thiometon (Parent Compound): The following table summarizes the available acute toxicity data for Thiometon in rats.
| Endpoint | Route | Species | Value | Reference(s) |
| LD50 | Oral | Rat | 65 - 130 mg/kg bw | [3][5][6] |
| LD50 | Dermal | Rat | >1000 mg/kg bw | [5] |
| LC50 | Inhalation | Rat | 1.93 mg/L (4-hour exposure) | [3] |
Experimental Protocol: Acute Oral Toxicity Assessment (OECD 425)
To determine a definitive LD50 value for a substance like this compound, a standardized protocol is essential. The OECD Test Guideline 425, the "Up-and-Down Procedure" (UDP), is a validated method that minimizes animal use while providing a statistically robust estimate of the LD50.
Principle of the Method: The UDP is a sequential test where animals (typically female rats) are dosed one at a time. The outcome for one animal determines the dose for the next. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until specific stopping criteria are met, allowing for the calculation of the LD50.
Step-by-Step Methodology:
-
Preparation and Animal Selection:
-
Test Animals: Use healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old). Females are often slightly more sensitive.
-
Housing: House animals individually in a controlled environment (22°C ± 3°C, 50-60% humidity, 12h light/dark cycle).
-
Acclimation: Allow animals to acclimate for at least 5 days before dosing.
-
Fasting: Fast animals prior to dosing (withhold food, but not water, overnight for rats).
-
-
Dose Preparation and Administration:
-
Vehicle Selection: Prepare the test substance in a suitable vehicle. An aqueous solution is preferred, followed by an oil (e.g., corn oil). The toxicological properties of the vehicle must be well-understood.
-
Administration: Administer the substance as a single dose via oral gavage. The volume should typically not exceed 1 mL/100g body weight.
-
-
The Up-and-Down Dosing Procedure:
-
Starting Dose: Select a starting dose based on available data. For a substance of moderate toxicity, a starting dose of 175 mg/kg is often appropriate. The progression factor between doses is statistically derived (commonly 3.2).
-
Dosing Sequence:
-
Dose the first animal.
-
Observe for 48 hours.
-
If the animal survives, the next animal receives a higher dose (e.g., 550 mg/kg).
-
If the animal dies, the next animal receives a lower dose (e.g., 55 mg/kg).
-
-
Interval: Allow at least 48 hours between dosing each animal to ensure the outcome is clear before proceeding.
-
-
Stopping Criteria: The test is stopped when one of the following occurs:
-
Three consecutive animals survive at the upper dose limit (2000 mg/kg or 5000 mg/kg).
-
Five reversals have occurred in any sequence of six consecutive animals (a reversal is when a different outcome occurs than in the previous animal).
-
At least four animals have followed the first reversal and the likelihood ratio criteria for the LD50 estimate are met.
-
-
Observations:
-
Mortality: The primary endpoint.
-
Clinical Signs: Observe animals frequently on the day of dosing and at least daily thereafter for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
-
-
Data Analysis:
-
The LD50 and its confidence interval are calculated using Maximum Likelihood Estimation based on the sequence of outcomes (survival or death) at the tested dose levels.
-
Caption: Figure 3: Workflow for OECD 425 Acute Oral Toxicity Test.
Conclusion
This compound is the primary bioactive metabolite of the insecticide Thiometon. Its acute toxicity is characterized by the potent inhibition of acetylcholinesterase, a mechanism common to all organophosphate pesticides. This leads to a predictable syndrome of cholinergic overstimulation affecting the central and peripheral nervous systems, with respiratory failure being the ultimate cause of death in severe poisonings. Although specific acute toxicity data for the isolated sulfoxide are limited, the data from the parent compound Thiometon provide a reliable basis for hazard assessment, indicating moderate acute oral toxicity. The determination of a precise LD50 value for this compound would require standardized methodologies, such as the OECD 425 guideline, which offers a scientifically rigorous and ethically considerate approach to acute toxicity testing.
References
-
Thiometon. Australian Drinking Water Guidelines, National Health and Medical Research Council.
-
Thiometon | C6H15O2PS3 | CID 12541. PubChem, National Center for Biotechnology Information.
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Thiometon (Ref: SAN 230). Pesticide Properties DataBase, University of Hertfordshire.
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174. Thiometon (FAO/PL:1969/M/17/1). INCHEM, International Programme on Chemical Safety.
-
Thiometon in Shellsol PESTANAL®, analytical standard. Sigma-Aldrich.
-
640-15-3, Thiometon Formula. ECHEMI.
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Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. U.S. Environmental Protection Agency (EPA).
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OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development.
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An In-Depth Technical Guide to the Safe Handling of Thiometon Sulfoxide
Foreword: A Proactive Stance on Organophosphate Safety
Thiometon sulfoxide, a primary active metabolite of the organophosphate insecticide Thiometon, represents a significant toxicological challenge in the laboratory setting. As a potent acetylcholinesterase (AChE) inhibitor, its mechanism of action necessitates a rigorous and informed approach to safety. This guide moves beyond mere procedural checklists to provide a deep understanding of the causality behind safety protocols. For the researcher, scientist, or drug development professional, mastery of these principles is not an ancillary task but a core competency. This document is structured to empower you with the scientific rationale behind each safety recommendation, fostering a culture of intrinsic safety that protects you, your colleagues, and your research integrity.
Section 1: The Toxicological Profile of this compound
Chemical and Physical Identity
This compound is an organothiophosphate that emerges from the oxidative metabolism of its parent compound, Thiometon.[1] Understanding its basic properties is the first step in risk assessment.
| Property | Value | Source(s) |
| CAS Number | 2703-37-9 | [2] |
| Molecular Formula | C₆H₁₅O₃PS₃ | [2] |
| Molecular Weight | 262.4 g/mol | [2] |
| Appearance | Colorless Oil (Predicted) | N/A |
| Storage Temperature | -20°C | N/A |
Mechanism of Action: Irreversible Cholinesterase Inhibition
The toxicity of this compound is rooted in its function as an acetylcholinesterase (AChE) inhibitor.[3] AChE is a critical enzyme that deactivates the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
By irreversibly phosphorylating the serine residue at the active site of AChE, this compound prevents the breakdown of ACh.[4] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors. The resulting state of cholinergic overstimulation disrupts the nervous system, leading to the severe toxic effects associated with organophosphate poisoning.[3]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
Hazard Identification and Toxicity
This compound is classified as acutely toxic and is considered fatal if swallowed, inhaled, or in contact with skin.[5] Symptoms are characteristic of a cholinergic crisis and can manifest rapidly.
Symptoms of Acute Exposure:
-
Muscarinic Effects: Salivation, lacrimation (tearing), urination, diaphoresis (sweating), gastrointestinal motility (cramps, diarrhea), and emesis (vomiting), bronchospasm, bronchorrhea (excessive respiratory secretions), and bradycardia.
-
Nicotinic Effects: Muscle fasciculations (twitching), cramping, weakness, and eventually paralysis (including respiratory muscles).
-
Central Nervous System (CNS) Effects: Dizziness, headache, anxiety, confusion, convulsions, coma, and respiratory depression.[1]
Quantitative Toxicity Data: Specific LD₅₀ data for this compound is not readily available in public literature, a common issue for metabolites. Therefore, it is scientifically prudent to use the toxicity data of the parent compound, Thiometon , as a conservative proxy for risk assessment. The sulfoxidation process often increases the toxicity of organothiophosphates.
| Compound | Route | Species | LD₅₀ Value | Source(s) |
| Thiometon | Oral | Rat | 120-130 mg/kg | [6] |
| Thiometon | Dermal | Rat | >1000 mg/kg | [6] |
| Thiometon | Oral | Mouse | 65 mg/kg | [7] |
Disclaimer: The data presented is for the parent compound, Thiometon. The active metabolite, this compound, should be handled as if it has at least equivalent, and potentially greater, toxicity.
Environmental Fate and Ecotoxicity
In soil, Thiometon degrades rapidly with a half-life of less than two days, with this compound being the primary metabolite.[8] While the parent compound shows moderate mobility, this compound is considered to be mobile in soil.[8][9] It has a very low calculated bio-concentration factor (BCF) of 1.89, indicating a low potential for bioaccumulation.[9] Despite this, the compound is classified as very toxic to aquatic life with long-lasting effects, underscoring the critical importance of preventing its release into the environment.[5]
Section 2: Risk Assessment and Management Workflow
A systematic approach to risk management is essential. The following workflow should be adopted before any handling of this compound.
Caption: A systematic workflow for risk assessment and management before handling this compound.
Section 3: Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating systems. Adherence to each step is critical for ensuring safety.
SOP: Laboratory Handling and Use
-
Pre-Handling Verification:
-
Confirm a certified chemical fume hood is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Verify that a spill kit specifically for toxic chemicals is available.
-
Review this guide and the substance-specific Safety Data Sheet (SDS).
-
-
Designated Area:
-
Clearly demarcate a work area within the fume hood for this compound handling.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Personal Protective Equipment (PPE) - Donning:
-
Wear a long-sleeved, impervious lab coat.
-
Don two pairs of nitrile gloves. The outer pair should have extended cuffs over the lab coat sleeves.
-
Wear chemical splash goggles and a full-face shield.
-
If working with powders or creating aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and P100 particulate filter is mandatory.
-
-
Handling Operations:
-
All manipulations (weighing, dissolving, aliquoting) MUST be performed within the designated area of the chemical fume hood.
-
Use the smallest quantity of material necessary for the experiment.
-
Utilize tools (spatulas, forceps) to avoid direct contact. Never handle the substance directly, even with gloves.
-
Keep all containers of this compound sealed when not in immediate use.
-
-
Post-Handling Procedure:
-
Decontaminate all non-disposable equipment (e.g., spatulas) by rinsing with a suitable solvent (e.g., methanol) followed by a 10% bleach solution, and then a final water rinse. Collect all rinsate as hazardous waste.
-
Carefully remove and dispose of all disposable materials (bench paper, pipette tips) into a designated, sealed hazardous waste container labeled "Acutely Toxic - this compound Waste".
-
Remove outer gloves and dispose of them in the designated waste container.
-
Remove face shield, goggles, and lab coat.
-
Remove inner gloves and dispose of them.
-
Wash hands and forearms thoroughly with soap and water.
-
SOP: Emergency Response - Spills and Exposures
In Case of a Spill:
-
Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area.
-
Isolate: If safe to do so without risk of exposure, close the fume hood sash. Restrict access to the area.
-
Report: Notify the Laboratory Supervisor and Institutional Environmental Health & Safety (EHS) department immediately.
-
Assess: Do not attempt cleanup of a large or unmanageable spill. Wait for the trained emergency response team.
-
Small Spill Cleanup (Inside a Fume Hood, <10 mL of dilute solution):
-
Only personnel trained in hazardous spill response and wearing full PPE (including respirator) should proceed.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels initially.
-
Working from the outside in, gently collect the absorbent material using non-sparking tools and place it in a labeled, sealable hazardous waste container.
-
Decontaminate the spill area using a 10% solution of household bleach.[8] Allow a contact time of at least 15 minutes.
-
Absorb the decontamination solution and place it in the hazardous waste container.
-
Perform a final wipe-down with soap and water, absorbing the liquid for disposal as hazardous waste.
-
In Case of Personal Exposure:
-
Skin Contact:
-
Immediately proceed to the nearest safety shower or sink.
-
Remove all contaminated clothing while under the shower.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]
-
Seek immediate medical attention. Provide the medical team with the substance name and SDS.
-
-
Eye Contact:
-
Immediately proceed to the nearest eyewash station.
-
Hold eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth if the victim's face is contaminated).
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
SOP: Waste Disposal
-
Segregation: All waste contaminated with this compound (solid and liquid) must be segregated from other chemical waste streams.
-
Containment:
-
Solid Waste: Gloves, bench paper, contaminated absorbents, etc., must be placed in a puncture-resistant, sealed container. The container must be clearly labeled: "HAZARDOUS WASTE - ACUTELY TOXIC. Contains: this compound (CAS 2703-37-9)".
-
Liquid Waste: Unused solutions and decontamination rinsates must be collected in a sealed, compatible (e.g., glass or polyethylene) container. The container must be labeled with the same hazardous waste information.
-
-
Disposal Pathway: All organophosphate pesticide waste should be disposed of via high-temperature incineration through the institution's certified hazardous waste management program.[10] Never dispose of this material down the drain or in regular trash.
References
-
Food and Agriculture Organization of the United Nations. (1976). 1976 Evaluations of some pesticide residues in food. Retrieved from inchem.org. [Link]
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Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current neuropharmacology, 11(3), 315–335. Retrieved from [Link].
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Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link].
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Food and Agriculture Organization of the United Nations. (1969). 174. Thiometon (FAO/PL:1969/M/17/1). Retrieved from inchem.org. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12541, Thiometon. Retrieved from [Link].
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Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872–879. Retrieved from [Link].
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U.S. Environmental Protection Agency. (2006). Organophosphorus Cumulative Risk Assessment. Retrieved from regulations.gov. [Link]
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National Health and Medical Research Council. (n.d.). Thiometon | Australian Drinking Water Guidelines. Retrieved from [Link].
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ChemSRC. (2025). thiometon | CAS#:640-15-3. Retrieved from [Link].
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Satoh, M., Shimokawa, S., Kobata, M., Tanaka, T., & Nakanishi, Y. (2001). [Degradation of thiometon in ethyl acetate]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 42(2), 102–108. Retrieved from [Link].
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Health Canada Pest Management Regulatory Agency. (2024). Re-evaluation Note REV2024-02, Organophosphate pesticides – Cumulative health risk scoping assessment, problem formulation and planned approach of analysis. Retrieved from Canada.ca. [Link]
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American Journal of Public Health. (2025). History of Risk Assessments of the Organophosphate Pesticide Chlorpyrifos at the US Environmental Protection Agency, 1980‒2024. Retrieved from [Link].
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Ecotoxicology and Models. (n.d.). Publications. Retrieved from [Link].
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U.S. Environmental Protection Agency. (2002). Status of Cumulative Risk Assessment for Organophosphate Pesticides. Retrieved from nepis.epa.gov. [Link]
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SlideServe. (2024). Preliminary Cumulative Risk Assessment: Organophosphorus Pesticides. Retrieved from [Link].
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Solubility of Thiometon sulfoxide in organic solvents
Abstract
This compound, a key metabolite of the organophosphate insecticide thiometon, is a compound of significant interest in toxicological, environmental, and analytical studies.[1][2][3] A critical, yet often under-reported, parameter governing its behavior in non-aqueous systems is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, its core physicochemical properties, and a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is designed to empower researchers by providing both the theoretical foundation and the practical methodology required to handle this compound effectively in a laboratory setting.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to predicting and explaining its solubility. This compound (CAS 2703-37-9) is the sulfoxidised metabolite of Thiometon.[1][2] Its structure incorporates both polar and non-polar moieties, which dictates its interaction with various solvents.
The presence of the sulfoxide (S=O) group and the phosphate group introduces significant polarity and potential for hydrogen bonding. Conversely, the ethyl and methoxy groups provide non-polar character. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅O₃PS₃ | [1][4][5] |
| Molecular Weight | 262.35 g/mol | [1][4][5] |
| Appearance | Colourless Oil / Liquid | [1][6] |
| Predicted Density | 1.339 ± 0.06 g/cm³ | [1][7] |
| LogP (Octanol-Water) | 0.73 (Unverified) | [8] |
| Water Solubility | 32,000 mg/L (32 g/L) at 20°C | [8] |
Principles of Solubility: A Theoretical Framework
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This maxim is a simplification of the complex intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
For this compound, its solubility in an organic solvent will depend on:
-
Polarity: Polar solvents (e.g., methanol, acetonitrile) are expected to interact favorably with the polar sulfoxide and phosphate groups.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors to the oxygen atoms, while aprotic polar solvents (e.g., acetone) can act as hydrogen bond acceptors.
-
Van der Waals Forces: Non-polar solvents (e.g., hexane, toluene) will primarily interact with the ethyl and methyl groups of the molecule through weaker London dispersion forces.
Given its measured LogP of 0.73 and high water solubility, this compound is a moderately polar compound.[8] This suggests it will exhibit higher solubility in polar organic solvents compared to non-polar aliphatic hydrocarbons.
Known Solubility Data in Organic Solvents
Quantitative public data on the solubility of this compound in a wide range of organic solvents is sparse. However, qualitative descriptions and data for specific solvents are available.
Table 2: Reported Solubility of this compound
| Solvent | Solubility | Source |
| Chloroform | Slightly Soluble | [1][2] |
| Methanol | Slightly Soluble | [1][2] |
| Cyclohexane | Soluble (as a commercially available solution) | [6] |
The term "slightly soluble" is qualitative. For rigorous scientific work, such as preparing analytical standards or designing formulations, precise quantitative determination is essential. The following sections provide the methodology to generate this critical data.
Authoritative Protocol: Determination of Thermodynamic Solubility
To address the data gap, this section provides a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound. The methodology is adapted from the widely recognized OECD Test Guideline 105 and the "shake-flask method," which is considered the gold standard for reliable solubility measurement.[9][10][11][12]
Core Principle
An excess amount of the solid or liquid solute (this compound) is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium.[13] The solution is then separated from the undissolved solute, and the concentration of this compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
Materials:
-
This compound (>95% purity)[5]
-
High-purity organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. A general guideline is to add enough material so that undissolved solute is clearly visible at the end of the experiment.[12]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period. A duration of 24 to 48 hours is common, but it is critical to ensure equilibrium has been reached.[14][15] This can be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the test temperature for a short period to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a sample from the clear supernatant. It is crucial to avoid disturbing the undissolved material.
-
Filtration: Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any remaining microscopic particles.
-
Quantification: Prepare a calibration curve for this compound on the HPLC system. Analyze the filtered sample, diluting it with the solvent if necessary to fall within the linear range of the calibration curve.[11]
-
Calculation: Use the calibration curve to determine the concentration of the analyte in the sample. Account for any dilution factors to report the final solubility in units such as g/L, mg/mL, or mol/L.
Factors Influencing Solubility & Practical Implications
The choice of solvent has profound implications for various applications in the laboratory.
-
Analytical Chemistry: For creating stock standards for chromatography, a solvent that provides high solubility is required to achieve a concentrated, stable solution. The qualitative data suggests methanol may be a suitable starting point, but its exact solubility must be determined to ensure the compound does not precipitate upon storage.
-
Drug Development & Toxicology: In formulation studies for in vitro or in vivo testing, solubility is a primary concern. Low solubility can lead to poor bioavailability and unreliable test results.[14] While this compound is not a drug, the principles are the same for toxicological testing. Solvents like DMSO are often used, but their impact on the biological system must be considered.
-
Environmental Science: Understanding the partitioning of this compound between water and organic phases (like lipids in organisms or organic matter in soil) is key to predicting its environmental fate. Its LogP of 0.73 suggests a preference for more polar environments.[8]
The diagram below illustrates the conceptual interactions that drive solubility.
Caption: Solvent-Solute Interactions for this compound.
Conclusion
References
- Test No. 105: Water Solubility - OECD. [URL: https://www.oecd-ilibrary.
- Test No. 105: Water Solubility - OECD. [URL: https://www.oecd.
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- OECD 105 - Water Solubility - Situ Biosciences. [URL: https://situbiosciences.
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- OECD 105 - Water Solubility Test at 20°C - Analytice. [URL: https://www.analytice.
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An In-depth Technical Guide to Thiometon Sulfoxide
This guide provides a comprehensive technical overview of Thiometon sulfoxide, a significant metabolite of the organophosphate insecticide Thiometon. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the chemical identity, properties, toxicological significance, and analytical methodologies pertinent to this compound.
Chemical Identity and Structure
This compound is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ⁵-phosphane [1][2]. It is a racemic mixture[3].
| Identifier | Value | Source |
| IUPAC Name | 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ⁵-phosphane | [1][2] |
| CAS Number | 2703-37-9 | [1][4] |
| Molecular Formula | C₆H₁₅O₃PS₃ | [1][2][3][4] |
| Molecular Weight | 262.35 g/mol | [2][3] |
| InChI | InChI=1S/C6H15O3PS3/c1-4-13(7)6-5-12-10(11,8-2)9-3/h4-6H2,1-3H3 | [1][2][3][5] |
| SMILES | CCS(=O)CCSP(=S)(OC)OC | [1][2][5] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Toxicological Profile
This compound is a metabolite of the systemic insecticide and acaricide, Thiometon[6][7]. The parent compound, Thiometon, functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects[8][9]. The metabolic conversion of Thiometon to its sulfoxide and sulfone derivatives is a critical aspect of its toxicological profile, as these metabolites also exhibit insecticidal activity[10].
Physicochemical Properties
| Property | Value | Source |
| Physical State | Not specified, though likely a liquid or solid at room temperature. | |
| Storage Temperature | -20°C | [2][6] |
| Purity (as a reference standard) | >95% (HPLC) | [2] |
Toxicological Information
This compound is classified as highly toxic. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:
-
H310: Fatal in contact with skin[1]
-
H330: Fatal if inhaled[1]
-
H411: Toxic to aquatic life with long lasting effects[1]
As a metabolite of an organophosphate pesticide, its primary mechanism of toxicity is the inhibition of acetylcholinesterase[6][7]. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.
The metabolic pathway from Thiometon to this compound and subsequently to Thiometon sulfone is a key consideration in residue analysis for food safety. Regulatory limits often refer to the sum of thiometon, this compound, and thiometon sulfone, determined as thiometon sulfone and expressed as thiometon[11].
Caption: Simplified metabolic pathway of Thiometon.
Synthesis and Formation
This compound is formed in biological systems (plants, insects, and mammals) and in the environment through the oxidation of the parent compound, Thiometon[12]. Commercially, Thiometon is produced via a multi-step synthesis, and its subsequent metabolism leads to the formation of the sulfoxide[8]. For research and analytical purposes, this compound is available as a neat chemical or in solution from various chemical suppliers[2][13].
Analytical Methodologies
The detection and quantification of this compound are crucial for monitoring pesticide residues in food and the environment. Due to its polarity and potential for thermal degradation, analytical methods must be chosen carefully.
Sample Preparation
A generic sample preparation workflow for the analysis of Thiometon and its metabolites in agricultural products often involves:
-
Extraction: The sample is homogenized and extracted with a suitable organic solvent, such as acetone or acetonitrile[11][14].
-
Clean-up: The crude extract is then purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with cartridges like graphitized carbon black/ethylenediamine-N-propylsilanized silica gel[14].
-
Concentration: The cleaned-up extract is concentrated to a small volume before analysis.
Instrumental Analysis
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of organophosphate pesticides and their metabolites[15]. However, for sulfoxides, derivatization may be necessary to improve thermal stability and chromatographic performance. The analytical method for residue analysis often involves an oxidation step to convert both Thiometon and this compound to the more stable Thiometon sulfone, which is then quantified[11].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, as it avoids the high temperatures of the GC inlet[14].
Example LC-MS/MS Protocol Outline
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is common for organophosphates.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
Caption: General workflow for the analysis of this compound.
Conclusion
This compound is a biologically active and toxicologically significant metabolite of the insecticide Thiometon. A thorough understanding of its chemical properties, metabolic fate, and analytical behavior is essential for professionals in environmental science, food safety, and toxicology. The methodologies outlined in this guide provide a framework for the reliable identification and quantification of this important compound.
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University of Hertfordshire. (n.d.). Thiometon (Ref: SAN 230). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]
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PubChem. (n.d.). Thiometon. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Introduction: The Analytical Imperative for Thiometon Sulfoxide
An Application Note for the Analytical Determination of Thiometon Sulfoxide
Abstract: This comprehensive guide provides detailed methodologies for the detection and quantification of this compound, a primary metabolite of the organophosphate insecticide Thiometon. We address the distinct analytical challenges posed by this compound and present two robust, field-proven workflows: a classic approach involving pre-column oxidation followed by Gas Chromatography (GC) and a modern, direct-analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical chemists, and regulatory scientists engaged in food safety, environmental monitoring, and toxicology.
Thiometon is a systemic organophosphate insecticide used to control sucking insects in a variety of agricultural crops. Following application, it is rapidly metabolized in plants and soil through oxidation into its more polar and often more stable metabolites: this compound and Thiometon sulfone.[1][2] The sulfoxide is typically the main metabolite recovered shortly after application.[1] As these metabolites share the cholinesterase-inhibiting toxicity of the parent compound, regulatory bodies often mandate that residue definitions include the sum of Thiometon and its oxidative metabolites.[1][3]
Therefore, developing sensitive and reliable analytical methods is crucial for ensuring food safety, conducting environmental fate studies, and enforcing maximum residue limits (MRLs). This note details the principles and protocols for achieving accurate quantification of this compound.
Analyte Profile: this compound
A clear understanding of the analyte's physicochemical properties is fundamental to designing an effective analytical strategy.
| Property | Value | Source |
| CAS Number | 2703-37-9 | [4][5][6] |
| Molecular Formula | C₆H₁₅O₃PS₃ | [4][6] |
| Molecular Weight | 262.35 g/mol | [5][6] |
| IUPAC Name | 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ⁵-phosphane | [4][6] |
| Solubility | Slightly soluble in Chloroform, Methanol.[5] | [5] |
| Form | Colourless Oil | [5] |
| Synonyms | Oxythiometon, Intrathion sulfoxide | [7] |
Core Analytical Strategies: A Tale of Two Workflows
The analysis of this compound is primarily approached in two ways, each with a distinct scientific rationale rooted in the analyte's chemistry and the available instrumentation.
-
Indirect Analysis via Gas Chromatography (GC): This traditional and highly effective method simplifies the analysis by converting both the parent Thiometon and its sulfoxide metabolite into a single, stable product: Thiometon sulfone. This strategy is advantageous as it consolidates multiple analytes into one, streamlining quantification and overcoming the challenges of chromatographing the more polar sulfoxide.[1][2][3]
-
Direct Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern approach leverages the power of LC-MS/MS to directly separate and detect the polar this compound without derivatization or oxidation. Its high sensitivity and selectivity make it the gold standard for residue analysis, capable of speciating between the parent compound and its various metabolites.[8][9][10]
Method 1: GC with Pre-Column Oxidation
This robust method is ideal for laboratories equipped with GC systems, particularly those with phosphorus-specific detectors like the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD), or a mass spectrometer.
Principle of the Method
The core of this technique is a chemical oxidation step using a strong oxidizing agent, such as potassium permanganate (KMnO₄). This reaction quantitatively converts any Thiometon and this compound present in the sample extract into the corresponding Thiometon sulfone.[1][3] The resulting single analyte is less polar and more thermally stable, making it well-suited for GC analysis.
Caption: Workflow for Thiometon residue analysis by GC.
Experimental Protocol
A. Sample Extraction
-
Weigh 10-20 g of a homogenized sample into a high-speed blender jar.
-
Add 50 mL of acetonitrile. For plant matrices, adding acetic anhydride during extraction can improve stability.[1]
-
Blend at high speed for 2 minutes.
-
Filter the extract through a Büchner funnel with suction.
-
Rinse the blender jar with an additional 25 mL of acetonitrile and pass it through the filter cake. Combine the filtrates.
B. Oxidation to Thiometon Sulfone
-
Transfer the acetonitrile extract to a separatory funnel.
-
Add an equal volume of a pH 7.0 phosphate buffer solution.
-
Slowly add a saturated solution of potassium permanganate (KMnO₄) dropwise while shaking until a persistent violet color is observed. This indicates that the oxidation of Thiometon and its sulfoxide to the sulfone is complete.[1][3]
-
Allow the reaction to proceed for 10 minutes.
-
Quench the excess permanganate by adding a few drops of a sodium bisulfite solution until the solution becomes colorless.
C. Extract Cleanup
-
Perform a liquid-liquid partition by adding 50 mL of methylene chloride/petroleum ether (9:1 v/v) to the separatory funnel.[1]
-
Shake vigorously for 1 minute and allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of the organic solvent mixture.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
D. GC Analysis
-
Instrument: Gas chromatograph with FPD (P-mode) or MS detector.
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent.[11]
-
Injector: 250°C, Splitless mode.
-
Oven Program: 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Quantification: Calibrate using a certified reference standard of Thiometon sulfone. The results are typically expressed as "sum of Thiometon, its sulfoxide, and its sulphone, expressed as thiometon".[1]
Method 2: LC-MS/MS with QuEChERS
This is the preferred method for modern, high-throughput laboratories. It offers direct measurement, high sensitivity, and superior selectivity, eliminating the need for the oxidation step.
Principle of the Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample preparation.[12] This procedure uses a simple solvent extraction with acetonitrile followed by salting-out partitioning and a dispersive solid-phase extraction (d-SPE) cleanup step. The final extract is analyzed directly by LC-MS/MS, which separates the this compound from other matrix components and detects it with high specificity using Multiple Reaction Monitoring (MRM).
Caption: Workflow for this compound analysis by LC-MS/MS.
Experimental Protocol
A. QuEChERS Extraction
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a commercially available QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[12]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
B. Dispersive SPE Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube.
-
The d-SPE tube should contain 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent. PSA is critical for removing organic acids and other polar interferences common in food matrices.[12][13]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The resulting supernatant is the final sample extract.
C. LC-MS/MS Analysis
-
Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: ESI, Positive Ion Mode.
-
MRM Transitions: Monitor at least two transitions for confident identification and quantification. The precursor ion will be [M+H]⁺.
-
Quantification: Prepare matrix-matched calibration standards using a certified reference standard of this compound to compensate for any matrix effects (ion suppression or enhancement).[10]
Method Performance Comparison
The choice between GC and LC-MS/MS often depends on available instrumentation, required sensitivity, and desired throughput.
| Parameter | GC with Oxidation | LC-MS/MS (Direct) |
| Principle | Indirect; measures total residue as sulfone | Direct; measures sulfoxide specifically |
| Sample Prep | Multi-step: extraction, oxidation, cleanup | Streamlined: QuEChERS |
| Throughput | Lower due to manual oxidation step | Higher, automation-friendly |
| Selectivity | Good, detector-dependent | Excellent, based on mass transitions |
| Sensitivity (LOQ) | ~0.01 - 0.1 mg/kg[1] | Typically ≤0.01 mg/kg[10][14] |
| Pros | Utilizes common GC equipment; robust method | High specificity & sensitivity; no derivatization; can speciate metabolites |
| Cons | Labor-intensive; uses hazardous reagents (KMnO₄); cannot distinguish between parent and sulfoxide | Higher initial instrument cost; potential for matrix effects |
Emerging Detection Technologies
While chromatographic methods remain the gold standard, research into rapid screening tools is ongoing.
-
Electrochemical Sensors: These devices offer the potential for rapid, portable, and low-cost detection of electroactive pesticides.[15][16] Their application to this compound specifically is an area for future development.
-
Colorimetric Sensor Arrays: Nanoparticle-based sensors that change color upon interaction with a target analyte have been designed for the parent compound, Thiometon.[17][18] Adapting this cross-reactive approach could lead to fast screening methods for its metabolites.
Conclusion
The reliable analysis of this compound is achievable through well-established chromatographic techniques. The classic GC-based method with pre-column oxidation offers a dependable workflow for determining total Thiometon-related residues, making it a valuable tool for many laboratories. For labs requiring higher throughput, sensitivity, and the ability to speciate between metabolites, the direct analysis by LC-MS/MS combined with QuEChERS sample preparation is the authoritative and superior methodology. The selection of the appropriate method should be guided by the specific analytical question, regulatory requirements, and available laboratory infrastructure.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75917, this compound. Retrieved from [Link]
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FAO/WHO (1976). Pesticide residues in food: 1976 evaluations - Thiometon. Inchem.org. Retrieved from [Link]
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FAO/WHO (1979). Pesticide residues in food: 1979 evaluations - Thiometon. Inchem.org. Retrieved from [Link]
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FAO/WHO (1973). 1973 Evaluations of some pesticide residues in food - Thiometon. Inchem.org. Retrieved from [Link]
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Sciex (n.d.). Pesticides LC/MS/MS MRM Spreadsheet. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR) (1997). Chapter 7: Analytical Methods - Sulfur Mustard. Retrieved from [Link]
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Ministry of Health, Labour and Welfare, Japan (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl. Retrieved from [Link]
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Shimadzu (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]
- Nguyen, H. T., et al. (n.d.). Simultaneous determination of pesticide residues in food by gas and liquid chromatography - tandem mass spectrometry (GC-MS/MS and LC-MS/MS). Vietnam Journal of Science and Technology.
-
Fish, F., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. Applied and Environmental Microbiology, 75(11), 3472-3478. Retrieved from [Link]
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Taiwan Food and Drug Administration (2017). Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5). Retrieved from [Link]
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Riches, J., Read, R. W., & Black, R. M. (2007). Analysis of the sulphur mustard metabolites thiodiglycol and thiodiglycol sulphoxide in urine using isotope-dilution gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography B, 845(1), 114-120. Retrieved from [Link]
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Shimadzu (n.d.). Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Retrieved from [Link]
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Ghasemi, F., et al. (2021). Simultaneous detection and identification of thiometon, phosalone, and prothioconazole pesticides using a nanoplasmonic sensor array. Food and Chemical Toxicology, 151, 112109. Retrieved from [Link]
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Rahman, M. M., et al. (2023). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 14(8). Retrieved from [Link]
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Ghasemi, F., et al. (2021). Simultaneous detection and identification of thiometon, phosalone, and prothioconazole pesticides using a nanoplasmonic sensor array. ResearchGate. Retrieved from [Link]
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Chemistry For Everyone (2024, July 20). How Can You Detect Pesticides Using Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
- Alonso-Lomillo, M. A., et al. (2022). Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. Chemosensors, 10(9), 373.
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Food Safety and Standards Authority of India (FSSAI) (n.d.). Manual of Methods of Analysis of Foods: Pesticide Residues. Retrieved from [Link]
- Asati, A., et al. (2016). Rapid detection Methods of Pesticides Residues in Vegetable Foods. Journal of Chemical and Pharmaceutical Research, 8(8), 738-746.
- Ambrus, Á., et al. (2023). Evaluation of the Results of Pesticide Residue Analysis in Food Sampled between 2017 and 2021. Foods, 12(15), 2879.
- Tesfaye, E., & Yemane, T. (2021). Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review. Chemosensors, 9(12), 342.
- Burmak, I., et al. (2022). Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants. Chemosensors, 10(12), 522.
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Application Note: A Validated GC-MS Method for the Quantitative Analysis of Thiometon Sulfoxide in Complex Matrices
Abstract
This application note presents a robust and sensitive method for the determination of Thiometon sulfoxide, a key metabolite of the organophosphate pesticide Thiometon, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by optimized GC-MS analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in environmental, food safety, and agricultural laboratories. The method has been validated according to established guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for routine regulatory monitoring and research applications.
Introduction
Thiometon is a systemic organophosphate insecticide and acaricide used to control sucking insects like aphids and mites on a variety of crops.[1] Following application, it is metabolized into more polar and toxic compounds, primarily this compound and Thiometon sulfone. Due to their potential toxicity and persistence, monitoring the residues of these metabolites in food and environmental samples is crucial for ensuring public health and compliance with regulatory limits, such as Maximum Residue Limits (MRLs).[2]
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues.[3][4] Its high selectivity and sensitivity make it ideal for analyzing trace-level contaminants in complex matrices. This document provides a comprehensive, field-proven protocol for the analysis of this compound, emphasizing the causality behind experimental choices and ensuring a self-validating system through rigorous quality control procedures.
Principle of the Method
The analytical workflow involves two primary stages: sample preparation and instrumental analysis.
-
Sample Preparation (QuEChERS): The QuEChERS method is employed for the extraction of this compound from the sample matrix.[5][6] This process uses a small amount of solvent (acetonitrile) and partitioning salts to extract the analyte and separate it from the bulk of the matrix. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), utilizes specific sorbents to remove interfering co-extractives like pigments and fatty acids, ensuring a clean extract for injection.[7]
-
GC-MS Analysis: The cleaned extract is injected into the GC-MS system. In the gas chromatograph, the analyte is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the analytical column. The separated analyte then enters the mass spectrometer, where it is ionized by Electron Ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), and a detector measures their abundance. Identification is confirmed by matching the analyte's retention time and mass spectrum against a known standard, while quantification is achieved by comparing the analyte's peak area to a calibration curve.[8][9]
Logical Workflow Diagram
Caption: Overall workflow from sample preparation to data analysis.
Materials and Reagents
-
Standards: this compound certified reference material (>98% purity), Triphenyl phosphate (TPP) internal standard (ISTD).
-
Solvents: Acetonitrile (ACN, HPLC or pesticide residue grade), Ethyl Acetate (pesticide residue grade).
-
Salts & Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate. Dispersive SPE sorbents: Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB, for pigmented matrices), C18 (for fatty matrices). Pre-packaged QuEChERS extraction salt packets and d-SPE tubes are recommended for consistency.[10]
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample homogenizer (e.g., Ultra-Turrax), nitrogen evaporator, autosampler vials (2 mL) with inserts.
Detailed Protocols
Preparation of Standards
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in ethyl acetate. Store at -20°C.[5]
-
Internal Standard Stock (1000 mg/L): Prepare a 1000 mg/L stock solution of Triphenyl phosphate (TPP) in ethyl acetate.
-
Working Standard Solutions: Prepare a series of intermediate and working standard solutions by serially diluting the primary stock solution with ethyl acetate. A typical calibration range is 5–200 µg/L.
-
Matrix-Matched Calibration: To compensate for matrix enhancement or suppression effects, it is crucial to prepare calibration standards in a blank matrix extract that has undergone the full sample preparation procedure.[7] Add appropriate aliquots of the working standard solutions to the blank matrix extract.
Sample Preparation: QuEChERS Protocol
This protocol is based on the widely accepted EN 15662 method.[6]
Caption: Step-by-step QuEChERS sample preparation workflow.
Experimental Steps:
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of reagent water and allow to hydrate for 30 minutes.[11]
-
Extraction: Add 10 mL of acetonitrile to the tube. Seal and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[12] Immediately cap and shake vigorously for 1 minute. The MgSO₄ aids in partitioning the acetonitrile from the aqueous layer.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. For matrices with high pigment content (e.g., spinach, tea), use a d-SPE tube also containing GCB.[2][13]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2-5 minutes.
-
Final Extract: Carefully transfer the supernatant into an autosampler vial. At this stage, add the internal standard (e.g., 10 µL of 10 mg/L TPP) to a final concentration of 100 µg/L. The sample is now ready for GC-MS analysis.[14]
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| GC Parameters | Setting | Rationale |
| System | Agilent 7890 GC with 7010B MS or equivalent | A common and reliable configuration for pesticide analysis.[15] |
| Injection Port | Splitless, 250°C | Ensures efficient transfer of trace analytes to the column. |
| Injection Volume | 1 µL | Standard volume to avoid overloading the system. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency.[8] |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of pesticides.[3][8] |
| Oven Program | 70°C (1 min hold), ramp at 25°C/min to 150°C, then 10°C/min to 280°C (5 min hold) | A typical temperature program that provides good separation for organophosphates.[9][14] |
| MS Parameters | Setting | Rationale |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra.[16] |
| Source Temp. | 230°C | Optimizes ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150°C | Ensures stable mass filtering. |
| Transfer Line | 280°C | Prevents analyte condensation between GC and MS.[14] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS) | SIM/MRM provides superior sensitivity and selectivity compared to full scan mode for trace analysis.[4][16] |
| Thiometon Ions | Quantifier: m/z 88; Qualifiers: m/z 125, m/z 93 | These ions are characteristic fragments of Thiometon and its metabolites, providing high confidence in identification.[1][4] |
| TPP (ISTD) Ions | Quantifier: m/z 326 | Characteristic ion for the internal standard. |
Method Validation
Method performance should be validated according to established guidelines such as SANTE/11312/2021 to ensure fitness for purpose.[17]
| Parameter | Criteria | Typical Performance |
| Linearity | Calibration curve with R² ≥ 0.99 | R² > 0.995 over a 5–200 µg/L range. |
| LOD / LOQ | Signal-to-Noise (S/N) > 3 for LOD, > 10 for LOQ | LOQ typically achieved at 0.01 mg/kg in most matrices.[18] |
| Accuracy (Recovery) | Mean recovery within 70–120% | 85–110% at spiking levels of 0.01, 0.05, and 0.1 mg/kg.[19] |
| Precision (RSD) | Repeatability RSDr ≤ 20% | < 15% for intra-day and inter-day precision.[15] |
| Specificity | No significant interfering peaks at the analyte retention time in blank samples | Clean chromatograms achieved with the described QuEChERS cleanup. |
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; matrix contamination. | Replace injector liner and septum; trim the first few cm of the column; improve sample cleanup. |
| Low Recovery | Inefficient extraction; analyte degradation; pH issues. | Ensure vigorous shaking during extraction; check pH of the sample; use fresh standards. |
| High RSD% | Inconsistent sample preparation; autosampler issue. | Ensure consistent timing and technique in QuEChERS steps; check syringe and injection port. |
| Matrix Interference | Insufficient sample cleanup. | Optimize the d-SPE step; consider using GCB for pigmented matrices or C18 for fatty matrices. |
Conclusion
The GC-MS method detailed in this application note provides a reliable and effective solution for the routine analysis of this compound. The integration of the QuEChERS sample preparation protocol ensures high-throughput capability with excellent analyte recovery and removal of matrix interferences. The optimized instrumental parameters, combined with a rigorous validation approach, result in a method that meets the stringent requirements of modern food and environmental safety testing, enabling laboratories to generate accurate and defensible data.
References
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Mastovska, K., & Lehotay, S. J. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC–MS/MS. Journal of Agricultural and Food Chemistry, 66(25), 6497–6506. Retrieved from [Link]
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Saito-Shida, S., Akiyama, H., & Nemoto, S. (2024). Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction. Shokuhin Eiseigaku Zasshi, 65(4), 95-100. Retrieved from [Link]
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Wageningen University & Research. (n.d.). Guidelines for the validation of qualitative multi-residue methods used to detect pesticides in food. Retrieved from [Link]
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Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
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Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Pesticide Residues in Rice-Based Baby Food Using GC-MS/MS with APGC™ After Extraction and Clean Up Using QuEChERS. Retrieved from [Link]
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Prapamontol, T., et al. (2020). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Scientific Reports, 10(1), 1-10. Retrieved from [Link]
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International Journal of Current Microbiology and Applied Sciences. (n.d.). Gas Chromatography-Mass Spectrometry Determination of Organophosphate Pesticide Residues in water of the irrigation canals. Retrieved from [Link]
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Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. Retrieved from [Link]
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Agilent Technologies. (2012). Determination of Multi-Pesticide Residues in Dried Tea Samples using an Optimized Extraction / Clean-up Regime and the Agilent 7000 Series Tandem Quadrupole GC/MS/MS System. Retrieved from [Link]
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European Union Reference Laboratories for Pesticide Residues. (n.d.). Validation Report 20. Retrieved from [Link]
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Shimadzu. (n.d.). Method for the determination of 243 Residual Pesticides in Red Chili Powder using LCMS-8050 and GCMS-TQ8040 NX. Retrieved from [Link]
-
Journal of the Korean Society for Applied Biological Chemistry. (2012). Determination of 105 pesticide residues by GC/MS/MS. Retrieved from [Link]
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- 17. gcms.cz [gcms.cz]
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- 19. agilent.com [agilent.com]
Application Note: High-Resolution Separation of Thiometon and its Sulfoxide Metabolite by UHPLC-MS/MS
Abstract
This application note presents a robust and sensitive method for the separation, identification, and quantification of the organophosphate insecticide Thiometon and its primary metabolite, Thiometon sulfoxide, using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). We detail a complete workflow, from sample preparation using a modified QuEChERS protocol to the optimized chromatographic conditions and MS/MS parameters necessary for achieving low detection limits in complex matrices. This guide is intended for analytical chemists, food safety scientists, and environmental researchers requiring a reliable method for pesticide residue analysis.
Introduction: The Analytical Imperative
Thiometon is a systemic organophosphate insecticide and acaricide used to control sucking insects and mites on a variety of crops.[1][2] Like many organophosphates, its mode of action is the inhibition of acetylcholinesterase.[1] Upon application, Thiometon is metabolized by plants and animals into more polar and often equally toxic compounds, primarily this compound and subsequently Thiometon sulfone.[1] Regulatory bodies worldwide mandate strict maximum residue limits (MRLs) for both the parent compound and its significant metabolites in food and environmental samples.[3] Therefore, a highly selective and sensitive analytical method that can differentiate and accurately quantify these closely related compounds is essential for ensuring food safety and monitoring environmental contamination.[4][5]
Reverse-phase liquid chromatography (RP-LC) is the technique of choice for analyzing moderately polar to non-polar pesticides.[4][6][7] When coupled with tandem mass spectrometry (MS/MS), it provides unparalleled sensitivity and specificity, enabling the confident detection of trace-level residues in complex sample matrices like fruits, vegetables, and soil.[8][9][10]
The Principle of Chromatographic Separation
The successful separation of Thiometon and this compound hinges on the principles of reverse-phase chromatography. In this modality, the stationary phase (the column) is non-polar, while the mobile phase (the solvent) is polar.
-
Stationary Phase: We employ an octadecylsilyl (C18) bonded silica column.[7][11][12] The long C18 hydrocarbon chains create a non-polar environment.
-
Analyte Polarity: this compound, with its sulfinyl group (S=O), is significantly more polar than its parent compound, Thiometon.[13][14]
-
Separation Mechanism: When the sample is introduced, the less polar Thiometon interacts more strongly with the non-polar C18 stationary phase, causing it to be retained longer. The more polar this compound has a greater affinity for the polar mobile phase and thus travels through the column more quickly, eluting first.
A gradient elution, where the proportion of organic solvent in the mobile phase is gradually increased, is used to first elute the polar sulfoxide in a sharp peak and then drive the less polar parent compound off the column in a timely manner, ensuring efficient analysis.[15][16]
Logical Diagram: Separation on a C18 Column
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Application Notes and Protocols for Thiometon and its Metabolite, Thiometon Sulfoxide, in Agricultural Research
Introduction and Scientific Context
Thiometon is a systemic organophosphate insecticide and acaricide historically used to control a range of sucking insects such as aphids, mites, and thrips in various agricultural crops.[1][2] Like other organophosphates, its efficacy is rooted in its ability to inhibit the enzyme acetylcholinesterase (AChE).[2][3][4] A critical aspect for researchers studying Thiometon is its metabolic fate in biological and environmental systems. Upon application, Thiometon is rapidly metabolized in plants and insects, primarily through oxidation, to form Thiometon sulfoxide and subsequently Thiometon sulfone.[2][5]
This compound is not merely an intermediate; it is a major metabolite that contributes to the overall insecticidal activity.[5] Furthermore, both the sulfoxide and sulfone metabolites are often of equal or greater toxicity than the parent compound, making their study essential for comprehensive efficacy, toxicology, and residue analysis.[6] Therefore, any robust scientific investigation of Thiometon must inherently include the analysis of this compound.
These application notes provide a technical guide for researchers, focusing on the mechanism of action, metabolic pathways, and detailed laboratory protocols for the preparation and analysis of Thiometon and its sulfoxide metabolite.
Physicochemical Properties
A clear understanding of the physicochemical properties of both the parent compound and its primary metabolite is fundamental for designing experiments, from formulation to analytical standard preparation.
| Property | Thiometon | This compound |
| CAS Number | 640-15-3[1] | 2703-37-9[7][8] |
| Molecular Formula | C₆H₁₅O₂PS₃[2] | C₆H₁₅O₃PS₃[7][8] |
| Molecular Mass | 246.4 g/mol [1] | 262.35 g/mol [7][8] |
| Physical State | Colorless oil with a characteristic odor[1] | Data not widely available, often handled in solution[9] |
| Solubility in Water | 200 mg/L at 25 °C[1] | No data available |
| Vapor Pressure | 1.7 x 10⁻⁵ mm Hg at 20 °C[1] | No data available |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for organophosphate insecticides, including Thiometon and its active metabolites, is the inhibition of the acetylcholinesterase (AChE) enzyme.[3][4][10]
Causality of Action: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. AChE rapidly breaks down ACh, terminating the signal and allowing the neuron to reset. Organophosphates act as irreversible inhibitors of AChE by phosphorylating the serine hydroxyl group in the enzyme's active site.[3][10] This inactivation leads to an accumulation of ACh in the synapse, causing continuous and uncontrolled nerve firing. For the insect, this results in overstimulation, paralysis, and ultimately, death.[4]
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Thiometon Metabolites.
Metabolic Pathway in Planta
Understanding the metabolic conversion of Thiometon is crucial for designing residue analysis protocols and interpreting efficacy data. The primary pathway is the oxidation of the thioether sulfur.
Metabolic Rationale: Thiometon itself is active, but its oxidative metabolites are also potent AChE inhibitors. The conversion to the sulfoxide and sulfone is a bioactivation process that occurs within the target pest and the host plant.[5] Residue analysis methods must account for these three compounds (parent, sulfoxide, and sulfone) to accurately assess the total toxic residue.[5][11]
Caption: Primary metabolic pathway of Thiometon in plants and insects.
Experimental Protocols for Researchers
The following protocols are designed for laboratory research settings to investigate the efficacy and residues of Thiometon and its sulfoxide metabolite.
Protocol 5.1: Preparation of Test Solutions for Bioassays
Objective: To prepare accurate concentrations of Thiometon and/or this compound in a suitable solvent for use in insect bioassays or plant uptake studies.
Rationale: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvent capacity for many organic pesticides and its ability to penetrate biological membranes, which can facilitate uptake in topical bioassays or leaf-dip studies.[12][13] However, for some applications, less polar solvents like acetone or cyclohexane may be preferred, followed by dilution in water with a surfactant.
Materials:
-
Thiometon analytical standard (≥95% purity)
-
This compound analytical standard (≥95% purity)[8]
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
-
Analytical balance (readable to 0.01 mg)
Procedure:
-
Stock Solution Preparation (10,000 ppm or 10 mg/mL): a. Accurately weigh 10.0 mg of Thiometon (or this compound) standard into a 1.0 mL volumetric flask. b. Add a small amount of DMSO to dissolve the standard completely. c. Bring the flask to the 1.0 mL mark with DMSO. d. Cap and invert the flask 15-20 times to ensure a homogenous solution. This is your 10,000 ppm Stock Solution . Store at -20°C in an amber vial.[8]
-
Intermediate Dilutions: a. Prepare an intermediate stock (e.g., 1,000 ppm) by pipetting 100 µL of the 10,000 ppm Stock Solution into a 1.0 mL volumetric flask and bringing it to volume with DMSO.
-
Working Solution Preparation: a. Perform serial dilutions from your intermediate stock to create a range of working concentrations suitable for your bioassay (e.g., 100, 50, 25, 10, 1 ppm). b. For aqueous applications, the final dilution step can be made in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to aid in dispersion and adhesion to plant surfaces. Note: Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced phytotoxicity or artifacts in the bioassay.
Protocol 5.2: Total Thiometon Residue Analysis in Plant Material
Objective: To quantify the total residue of Thiometon and its primary oxidative metabolites (sulfoxide and sulfone) in a plant matrix.
Rationale: Separate quantification of Thiometon, its sulfoxide, and sulfone can be complex. A widely accepted and robust method involves a preliminary extraction followed by a chemical oxidation step.[5][11] This step converts all parent Thiometon and this compound present in the sample extract into Thiometon sulfone.[5] The total residue is then measured as a single analyte (the sulfone) by Gas Chromatography (GC), and the result is expressed as "total Thiometon equivalents."[11] This simplifies the analysis while providing a comprehensive measure of the toxicologically relevant residues.
Materials:
-
Plant sample (e.g., leaves, fruit)
-
Homogenizer (e.g., Polytron, blender)
-
Acetonitrile (ACN), pesticide residue grade
-
Potassium permanganate (KMnO₄)
-
Sodium chloride (NaCl)
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Gas Chromatograph with a Flame Photometric Detector (FPD) or Thermionic Detector (TID)
-
Analytical standards: Thiometon, this compound, and Thiometon sulfone
Procedure:
-
Sample Extraction: a. Weigh 10 g of a representative, homogenized plant sample into a centrifuge tube. b. Add 20 mL of acetonitrile. c. Homogenize at high speed for 2 minutes. d. Centrifuge at 4000 rpm for 5 minutes. e. Decant the acetonitrile supernatant into a clean flask. This is the raw extract.
-
Oxidation to Sulfone: a. Transfer a known volume (e.g., 10 mL) of the raw extract to a separatory funnel. b. Add 100 mL of buffered water (pH 7.0). c. Add a saturated solution of potassium permanganate dropwise while shaking until a persistent pink/purple color remains for at least 5 minutes. This ensures complete oxidation of Thiometon and its sulfoxide to the sulfone.[5] d. Add a small amount of sodium bisulfite to quench excess permanganate (the purple color will disappear).
-
Liquid-Liquid Partitioning (Cleanup): a. Add 5 g of NaCl to the separatory funnel to reduce the solubility of the analyte in the aqueous phase. b. Add 30 mL of dichloromethane (DCM), shake vigorously for 1 minute, and allow the layers to separate. c. Drain the lower DCM layer through a funnel containing anhydrous sodium sulfate (to remove water) into a round-bottom flask. d. Repeat the DCM extraction two more times, combining the extracts.
-
Concentration and Analysis: a. Concentrate the combined DCM extracts to near dryness using a rotary evaporator (water bath at 40°C). b. Re-dissolve the residue in a known, small volume (e.g., 1.0 mL) of a suitable solvent (e.g., toluene or ethyl acetate). c. Analyze the final extract by GC-FPD or GC-TID. d. Quantify the Thiometon sulfone peak against a calibration curve prepared from the Thiometon sulfone analytical standard.
-
Calculation: a. Calculate the concentration of Thiometon sulfone in the sample. b. Convert this concentration back to Thiometon equivalents using a molecular weight correction factor to report the final result as "mg/kg of total Thiometon."
Caption: Workflow for Total Thiometon Residue Analysis in Plant Material.
References
- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
-
Wikipedia. (n.d.). Organophosphate. Retrieved January 14, 2026, from [Link]
- Reigart, J. R., & Roberts, J. R. (1999). Organophosphate Insecticides. In Recognition and Management of Pesticide Poisonings (5th ed.). U.S. Environmental Protection Agency.
-
FAO/WHO. (1976). 1976 Evaluations of some pesticide residues in food - Thiometon. Inchem.org. [Link]
- Rathnayake, S. S., & Northrup, A. B. (2016). Structure and mode of action of organophosphate pesticides: A computational study. Journal of Molecular Graphics and Modelling, 68, 115-124.
-
O'Brien, R. D. (1957). Mode of Action of Pesticides, Metabolism of Organophosphorus Insecticides in Relation to Their Antiesterase Activity, Stability, and Residual Properties. Journal of Agricultural and Food Chemistry, 5(11), 824–829. [Link]
-
FAO/WHO. (1973). 1973 Evaluations of some pesticide residues in food - Thiometon. Inchem.org. [Link]
-
AERU, University of Hertfordshire. (n.d.). Pesticide Properties Database: this compound. Retrieved January 14, 2026, from [Link]
-
U.S. EPA. (2009). Registration review ecological risk assessment problem formulation for Disulfoton. Regulations.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12541, Thiometon. Retrieved January 14, 2026, from [Link].
-
AERU, University of Hertfordshire. (n.d.). Pesticide Properties Database: Thiometon. Retrieved January 14, 2026, from [Link]
-
FAO/WHO. (1969). 1969 Evaluations of some pesticide residues in food - Thiometon. Inchem.org. [Link]
-
National Health and Medical Research Council. (2011). Australian Drinking Water Guidelines: Thiometon. NHMRC. [Link]
-
Joint FAO/IAEA Division. (n.d.). Revision of the list of methods for pesticide residue analysis. IAEA. [Link]
-
Lin, S. (n.d.). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. LinkedIn. [Link]
-
Fukuto, T. R., & Metcalf, R. L. (1969). Metabolism of insecticides in plants and animals. Annals of the New York Academy of Sciences, 160(1), 97–113. [Link]
-
Smale, B. C. (1970). DMSO: A review of its properties and uses in agriculture. Crown Zellerbach Corporation. [Link]
-
Fengxi Technology. (n.d.). What are the applications of DMSO in agriculture?. Retrieved January 14, 2026, from [Link]
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- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agroorbit.com [agroorbit.com]
- 5. 377. Thiometon (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound [sitem.herts.ac.uk]
- 8. This compound | CAS 2703-37-9 | LGC Standards [lgcstandards.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. cabq.gov [cabq.gov]
- 11. 273. Thiometon (WHO Pesticide Residues Series 3) [inchem.org]
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- 13. What are the applications of DMSO in agriculture? [eschemy.com]
Introduction: Unraveling the Neurotoxic Action of a Key Organophosphate Metabolite
An Application Guide for the Mechanistic Analysis of Thiometon Sulfoxide
Thiometon is a systemic organophosphate insecticide and acaricide valued for its efficacy against a range of sucking insects.[1][2] Upon application, Thiometon undergoes rapid metabolic transformation within target organisms and the environment into more biologically active compounds.[3] The primary and most significant of these metabolites is this compound, which is formed through oxidation.[3][4] This application note provides a detailed examination of the mode of action of this compound on target organisms, focusing on its primary mechanism as a potent neurotoxin.
This guide is designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple description of toxicity to provide a mechanistic understanding, coupled with detailed, field-proven protocols for empirical validation. We will explore the biochemical cascade initiated by this compound, from metabolic activation to the physiological consequences for the target organism, and provide methodologies to investigate both primary and potential secondary toxicological effects.
Part 1: The Primary Mode of Action - Irreversible Acetylcholinesterase Inhibition
The lethality of this compound, like all organophosphate insecticides, is rooted in its ability to disrupt the nervous system.[5][6] The central mechanism is the potent and irreversible inhibition of the enzyme acetylcholinesterase (AChE).[7][8][9][10]
The Critical Role of Acetylcholinesterase in Synaptic Transmission
In a healthy nervous system, particularly in insects where acetylcholine (ACh) is a major excitatory neurotransmitter, nerve signals are transmitted across a synapse by the release of ACh.[11] This neurotransmitter binds to receptors on the postsynaptic neuron, propagating the signal. To terminate the signal and allow the neuron to reset, the enzyme AChE rapidly hydrolyzes ACh into choline and acetic acid.[7] This precise control is vital for coordinated neural function.
Mechanism of this compound-Induced Neurotoxicity
The toxic action of this compound is a multi-step process that begins with the parent compound, Thiometon.
-
Metabolic Activation: Thiometon itself is a relatively weak AChE inhibitor.[12] Its toxicity is dramatically increased through metabolic activation within the target organism.[6] The initial step involves the oxidation of the Thiometon molecule to form this compound, which is the principal metabolite found shortly after application.[3] This sulfoxidation is a critical bioactivation step. Further oxidation can produce the corresponding sulphone, which is also toxicologically active.[3]
-
AChE Inhibition: this compound, as an activated organophosphate, acts as an inhibitor of AChE. It binds to the active site of the enzyme, specifically phosphorylating the serine hydroxyl group.[7][8] This covalent bond is extremely stable and effectively irreversible, a process known as "aging".[7]
-
Cholinergic Crisis: With AChE inactivated, acetylcholine can no longer be broken down in the synapse.[8] This leads to a massive accumulation of ACh, resulting in the continuous and uncontrolled stimulation of both nicotinic and muscarinic acetylcholine receptors.[7][11]
-
Physiological Consequences: This state of hyperstimulation, often termed a "cholinergic crisis," manifests as tremors, convulsions, paralysis, and ultimately, the death of the insect due to respiratory failure or general nervous system collapse.[8][13]
Caption: Biochemical pathway of this compound neurotoxicity.
Part 2: Investigating Secondary Mechanisms - Oxidative Stress
While AChE inhibition is the definitive primary mode of action, the metabolic processing of xenobiotics like insecticides can often induce a state of oxidative stress.[14] This occurs when the production of reactive oxygen species (ROS) overwhelms the organism's antioxidant defense systems. Although less documented for this compound specifically compared to its neurotoxicity, investigating this secondary mechanism provides a more complete toxicological profile.
Exposure to pesticides can lead to an increase in ROS, causing damage to vital cellular components:
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, compromising membrane integrity and function.
-
Protein Oxidation: Direct damage to proteins can lead to loss of enzymatic function and structural integrity. Methionine residues in proteins are particularly susceptible to oxidation, forming methionine sulfoxide, which can impair protein function if not repaired by cellular systems like methionine sulfoxide reductases.[15][16]
-
DNA Damage: ROS can cause modifications to DNA bases, leading to mutations.
Part 3: Experimental Protocols
The following protocols provide robust, validated methods for quantifying the key modes of action of this compound.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity (IC50) from a target organism.
Principle: This protocol is based on the Ellman method. Acetylthiocholine is used as a substrate for AChE. Its hydrolysis produces thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion (5-thio-2-nitrobenzoic acid), measured at 412 nm. The rate of color development is directly proportional to AChE activity. A decrease in this rate in the presence of an inhibitor indicates its potency.
Materials and Reagents:
-
Target organism tissue (e.g., heads of fruit flies, bee brains, or aphid whole bodies)
-
Homogenization Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0, with 0.1% Triton X-100
-
DTNB Reagent: 10 mM DTNB in 0.1 M Sodium Phosphate Buffer, pH 7.0
-
Substrate: 75 mM Acetylthiocholine iodide (ATChI) in deionized water
-
This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions
-
96-well microplate and spectrophotometer
-
Positive Control: A known AChE inhibitor (e.g., Paraoxon)
Step-by-Step Methodology:
-
Enzyme Preparation (Causality: To obtain a crude but active source of AChE):
-
Homogenize 10-20 insect heads (or equivalent tissue mass) in 1 mL of ice-cold Homogenization Buffer.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble AChE. Determine protein concentration using a Bradford or BCA assay for normalization. Dilute the supernatant with buffer to achieve a consistent reaction rate.
-
-
Assay Setup (Causality: To precisely measure enzyme activity under controlled conditions):
-
In a 96-well plate, add the following to each well in triplicate:
-
140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0)
-
20 µL of test compound dilution (this compound) or buffer/DMSO for control wells.
-
20 µL of the diluted enzyme supernatant.
-
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement (Causality: To start the enzymatic reaction and monitor its progress):
-
Add 10 µL of DTNB Reagent to each well.
-
Add 10 µL of ATChI substrate to each well to start the reaction.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis (Causality: To quantify the inhibitory effect):
-
Calculate the reaction rate (V) for each well (mOD/min).
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot % Inhibition versus the log of the inhibitor concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Protocol 2: Assessment of Oxidative Stress via Lipid Peroxidation (TBARS Assay)
Objective: To measure malondialdehyde (MDA), a key indicator of lipid peroxidation, in tissues of organisms exposed to this compound.
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for detecting lipid peroxidation. MDA, an end product of this process, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be quantified spectrophotometrically at 532 nm.
Materials and Reagents:
-
Exposed and control organism tissue (e.g., whole body homogenates)
-
Homogenization Buffer: Ice-cold 1.15% potassium chloride (KCl) solution
-
TBA Reagent: 0.8% (w/v) Thiobarbituric Acid
-
Acid Reagent: 20% Acetic Acid solution, pH 3.5
-
Stopping Solution: 8.1% Sodium Dodecyl Sulfate (SDS)
-
MDA Standard: 1,1,3,3-tetramethoxypropane (TMP) for standard curve
-
n-butanol and pyridine mixture (15:1, v/v) for extraction
Step-by-Step Methodology:
-
Tissue Preparation (Causality: To release cellular contents for analysis):
-
Homogenize a known weight of tissue (e.g., 50 mg) in 0.5 mL of ice-cold 1.15% KCl buffer.
-
Centrifuge at 3,000 x g for 10 minutes. Collect the supernatant for the assay.
-
-
Reaction Setup (Causality: To generate the colored adduct for quantification):
-
In a microcentrifuge tube, mix:
-
100 µL of tissue homogenate supernatant
-
100 µL of 8.1% SDS
-
750 µL of 20% Acetic Acid
-
750 µL of 0.8% TBA
-
-
Prepare a standard curve using known concentrations of TMP.
-
Vortex the tubes and incubate at 95°C for 60 minutes.
-
-
Extraction and Measurement (Causality: To isolate the adduct from interfering substances and measure it):
-
Cool the tubes on ice, then add 1.5 mL of the n-butanol/pyridine mixture.
-
Vortex vigorously and centrifuge at 4,000 x g for 10 minutes.
-
Carefully collect the upper organic layer.
-
Measure the absorbance of the organic layer at 532 nm.
-
-
Data Analysis (Causality: To determine the concentration of the lipid peroxidation marker):
-
Use the standard curve to calculate the concentration of MDA in each sample.
-
Normalize the results to the protein content of the initial homogenate (mg of protein) or tissue weight. Express results as nmol MDA / mg protein.
-
Part 4: Data Interpretation and Presentation
Quantitative data from the described protocols should be summarized for clear interpretation and comparison.
| Parameter | Analyte | Value (Example) | Unit | Significance |
| Primary Action | This compound | 0.5 | µM | Represents the concentration needed to inhibit 50% of AChE activity. A lower value indicates higher potency. |
| Secondary Effect | Control Group | 2.5 ± 0.3 | nmol MDA/mg protein | Baseline level of lipid peroxidation in unexposed organisms. |
| Secondary Effect | This compound Exposed | 6.8 ± 0.7 | nmol MDA/mg protein | An elevated level compared to the control suggests the induction of oxidative stress. |
Conclusion
The mode of action of this compound is definitively characterized by its function as a potent acetylcholinesterase inhibitor. Its toxicity arises from the metabolic conversion of the parent Thiometon into the sulfoxide form, which irreversibly binds to AChE, leading to a fatal cholinergic crisis in target insects and acarids. While this remains its primary mechanism, a comprehensive toxicological assessment should also consider secondary effects such as the induction of oxidative stress. The protocols detailed in this guide provide researchers with robust, validated methodologies to empirically investigate and quantify these critical toxicological pathways, aiding in the development of safer and more effective pest control strategies.
References
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Available at: [Link]
-
Medina, J. & Eddleston, M. (2023). Organophosphate Toxicity. StatPearls. Available at: [Link]
-
Wikipedia. (n.d.). Organophosphate. Available at: [Link]
-
Peter, J. V., Sudarsan, T. I., & Moran, J. L. (2014). Clinical features of organophosphate poisoning: A review of different classification systems and approaches. Indian Journal of Critical Care Medicine, 18(11), 735–745. Available at: [Link]
-
Jeschke, P., Nauen, R., & Beck, M. E. (2013). Nicotinic acetylcholine receptors in insects: pharmacology, structural biology, and role in insecticide resistance. Journal of Pesticide Science, 38(4), 189-198. Available at: [Link]
-
Petropoulos, I., & Friguet, B. (2005). Methionine sulfoxide reductases: relevance to aging and protection against oxidative stress. Ageing Research Reviews, 4(4), 263-276. Available at: [Link]
-
Lourenço, S. C., Petropoulos, I., & Friguet, B. (2018). The Oxidized Protein Repair Enzymes Methionine Sulfoxide Reductases and Their Roles in Protecting against Oxidative Stress, in Ageing and in Regulating Protein Function. Antioxidants, 7(12), 191. Available at: [Link]
-
FAO. (1976). Thiometon (Pesticide residues in food: 1976 evaluations). INCHEM. Available at: [Link]
-
Lourenço, S. C., Petropoulos, I., & Friguet, B. (2018). The Oxidized Protein Repair Enzymes Methionine Sulfoxide Reductases and Their Roles in Protecting against Oxidative Stress, in Ageing and in Regulating Protein Function. PubMed. Available at: [Link]
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University of Hertfordshire. (2023). This compound. AERU. Available at: [Link]
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FAO/WHO. (1969). 1969 Evaluations of some pesticide residues in food. INCHEM. Available at: [Link]
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Cabreiro, F., Picot, C. R., Perichon, M., et al. (2009). Overexpression of methionine sulfoxide reductases A and B2 protects MOLT-4 cells against zinc-induced oxidative stress. Antioxidants & Redox Signaling, 11(2), 215-225. Available at: [Link]
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FAO/WHO. (1973). 1973 Evaluations of some pesticide residues in food. INCHEM. Available at: [Link]
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The Pharma Innovation. (2023). Biochemical responses of insects to pesticide exposure implications for ecosystem health. The Pharma Innovation Journal. Available at: [Link]
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Desneux, N., Decourtye, A., & Delpuech, J. M. (2007). The sublethal effects of pesticides on beneficial arthropods. Annual Review of Entomology, 52, 81-106. Available at: [Link]
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Al-Ghamdi, A., Al-Kahtani, S., & Taha, E. K. (2023). Sulfoxaflor influences the biochemical and histological changes on honeybees (Apis mellifera L.). Saudi Journal of Biological Sciences, 30(8), 103723. Available at: [Link]
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Application Notes and Protocols for Determining the Environmental Fate and Transport of Thiometon Sulfoxide
Introduction
Thiometon, a systemic organophosphate insecticide and acaricide, has been utilized in agriculture to control a range of sucking and biting insects.[1][2] Upon its release into the environment, thiometon undergoes transformation, primarily through oxidation, to its major metabolites: thiometon sulfoxide and subsequently thiometon sulfone.[1][3] this compound itself exhibits insecticidal activity and its environmental persistence and mobility are of significant interest to researchers, environmental scientists, and regulatory bodies. Understanding the environmental fate and transport of this compound is crucial for a comprehensive ecological risk assessment.
These application notes provide a detailed guide for researchers and drug development professionals on the principles and methodologies for evaluating the environmental fate and transport of this compound. The protocols herein are designed to be robust and self-validating, drawing upon established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[4][5][6][7][8]
Physicochemical Properties of Thiometon and this compound
A fundamental understanding of the physicochemical properties of a substance is paramount to predicting its environmental behavior. The table below summarizes key properties of thiometon and its primary metabolite, this compound.
| Property | Thiometon | This compound | Reference |
| Molecular Formula | C6H15O2PS3 | C6H15O3PS3 | [1][9][10] |
| Molecular Weight | 246.4 g/mol | 262.35 g/mol | [1][10] |
| Physical State | Colorless oily liquid | Colourless Oil | [1][11] |
| Water Solubility | 200 mg/L at 25°C | Data not readily available, but expected to be higher than Thiometon due to the polar sulfoxide group. | [1] |
| Vapor Pressure | 1.7 x 10⁻⁵ mm Hg at 20°C | Data not readily available, but likely lower than Thiometon. | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.7 | Predicted to be lower than Thiometon. | [1] |
Environmental Fate Pathways of this compound
The environmental fate of this compound is governed by a combination of abiotic and biotic processes, including degradation (hydrolysis, photolysis, and biodegradation) and transport (adsorption/desorption in soil and potential for leaching).
Degradation of Thiometon to this compound
The primary formation pathway of this compound in the environment is the oxidation of the parent compound, thiometon. This process can be both biotic and abiotic.
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Application Note: High-Sensitivity Detection of Thiometon Sulfoxide Residues in Environmental Soil and Water Samples
Abstract
This application note provides a comprehensive guide for the quantitative determination of Thiometon sulfoxide residues in both soil and water matrices. Thiometon, an organophosphate insecticide, degrades in the environment to form metabolites, including the more polar and persistent this compound.[1][2] The reliable detection of this metabolite is crucial for environmental monitoring and ensuring compliance with regulatory limits. We present detailed protocols for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil and Solid-Phase Extraction (SPE) for water, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to provide high sensitivity, accuracy, and reproducibility for researchers, environmental scientists, and regulatory bodies.
Introduction: The Environmental Significance of this compound
Thiometon is a systemic organophosphate insecticide and acaricide used to control a range of sucking and biting insects on various crops.[3] Following application, Thiometon undergoes oxidative metabolism in plants and soil, leading to the formation of its primary metabolites: this compound and Thiometon sulfone.[1][2] this compound, in particular, is of significant environmental concern due to its increased water solubility and potential for greater mobility in soil, which may lead to the contamination of ground and surface water.[2] Therefore, robust and sensitive analytical methods are essential for the accurate monitoring of this compound residues in environmental compartments to assess potential risks to ecosystems and human health.
The complex nature of soil and the trace-level concentrations typically found in water present analytical challenges.[4] This guide provides validated protocols to overcome these challenges, ensuring reliable quantification of this compound.
Analytical Strategy Overview
The overall analytical workflow is a two-stage process: sample extraction and cleanup, followed by instrumental analysis. The choice of extraction technique is dictated by the sample matrix. For the complex soil matrix, the QuEChERS method is employed for its efficiency in extracting a wide range of pesticides with minimal solvent usage.[4][5] For water samples, Solid-Phase Extraction (SPE) is utilized to concentrate the analyte from a large sample volume, thereby increasing the sensitivity of the method.[6][7][8]
Following sample preparation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the final determination. LC-MS/MS is highly suitable for analyzing polar, non-volatile, and thermally unstable compounds like this compound.[9]
Below is a graphical representation of the overall analytical workflow.
Caption: High-level workflow for this compound analysis.
Protocol for Soil Sample Analysis using QuEChERS
The QuEChERS method has become a cornerstone of pesticide residue analysis in complex matrices like soil due to its speed, simplicity, and effectiveness.[4][10] The procedure involves an initial extraction with an organic solvent, followed by a partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup.
Rationale for Method Selection
Soil is a challenging matrix containing a diverse range of organic and inorganic components that can interfere with the analysis.[11] The QuEChERS method is particularly well-suited for soil because:
-
High Extraction Efficiency: The use of acetonitrile and vigorous shaking ensures efficient extraction of pesticide residues from soil particles.[11]
-
Effective Cleanup: The d-SPE step with Primary Secondary Amine (PSA) and C18 sorbents effectively removes interfering matrix components such as organic acids, pigments, and lipids.[12]
-
Speed and Simplicity: The entire sample preparation process is rapid, allowing for high sample throughput.[4]
Step-by-Step Protocol
-
Sample Homogenization:
-
Air-dry the soil sample at room temperature for 24 hours.
-
Grind the dried soil and sieve it through a 1 mm mesh to remove stones and plant debris.[12]
-
Store the homogenized sample in a sealed container at 4°C until analysis.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[11]
-
Add 10 mL of deionized water to hydrate the soil, and vortex for 1 minute. Let it stand for 30 minutes.[10][11]
-
Add 10 mL of acetonitrile (with 1% acetic acid).[13]
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[4]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.[12]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[14]
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[10]
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Caption: Detailed workflow for QuEChERS soil sample preparation.
Protocol for Water Sample Analysis using SPE
Solid-Phase Extraction (SPE) is a widely adopted technique for the isolation and pre-concentration of organic pollutants from aqueous samples.[6][7] For this compound, a C18-bonded silica sorbent is effective for its retention from water.
Rationale for Method Selection
-
Analyte Concentration: SPE allows for the processing of large volumes of water, effectively concentrating the analyte and lowering the method detection limits.[9]
-
Matrix Simplification: The SPE process helps in removing interfering substances from the water sample, resulting in a cleaner extract for instrumental analysis.[9]
-
High Recoveries: When optimized, SPE provides high and reproducible recoveries for a broad range of pesticides.[6][15]
Step-by-Step Protocol
-
Sample Collection and Preservation:
-
Collect water samples in clean glass bottles.
-
If not analyzed immediately, preserve the samples by adding a suitable agent (e.g., mercury(II) chloride at 10 mg/L) and store at 4°C.[16]
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[8]
-
-
Sample Loading:
-
Cartridge Drying:
-
After loading, dry the cartridge by passing air or nitrogen through it for 10 minutes to remove residual water.[17]
-
-
Elution:
-
Elute the retained this compound from the cartridge with an appropriate organic solvent. A common choice is ethyl acetate or acetone.[7] Use two 5 mL aliquots of the elution solvent.
-
Collect the eluate in a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
The final determination of this compound is performed using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
Instrument and Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of this compound from matrix interferences. A typical gradient would start at a low percentage of B, ramp up to a high percentage, and then re-equilibrate.[18] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier). These need to be determined by direct infusion of a this compound standard. |
| Collision Energy | Optimized for each transition. |
Method Validation Parameters
Method validation should be performed according to established guidelines (e.g., SANTE/12682/2019) to ensure the reliability of the results.[14] Key parameters to evaluate include:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Recovery) | 70-120% |
| Precision (RSD) | ≤ 20% |
| Limit of Quantification (LOQ) | Lowest concentration with acceptable accuracy and precision. |
| Specificity | No significant interference at the retention time of the analyte. |
Conclusion
The methodologies presented in this application note provide a robust and sensitive approach for the determination of this compound residues in soil and water. The combination of efficient sample preparation techniques like QuEChERS and SPE with the high selectivity and sensitivity of LC-MS/MS allows for accurate quantification at trace levels. Adherence to these protocols and proper method validation will ensure the generation of high-quality data for environmental monitoring and risk assessment.
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Application Notes & Protocols for the Quantification of Thiometon Sulfoxide in Plant Tissues
Abstract
This document provides a comprehensive guide for the quantitative analysis of Thiometon sulfoxide, a primary metabolite of the organophosphate insecticide Thiometon, in various plant tissues. The protocols detailed herein are designed for researchers in food safety, environmental science, and agricultural chemistry, offering robust methodologies from sample preparation to final analysis. We emphasize the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by highly sensitive and selective quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide explains the scientific rationale behind each step, ensuring technical accuracy and field-proven reliability.
Introduction: The Significance of Thiometon and its Metabolites
Thiometon is a systemic organophosphate insecticide and acaricide used to control sucking insects like mites and aphids on a variety of agricultural crops.[1][2] As an acetylcholinesterase (AChE) inhibitor, its presence in the food chain is a significant human health concern.[3] Upon application, Thiometon is absorbed by plants and metabolized, primarily through oxidation, into more polar and often equally toxic compounds, namely this compound and subsequently Thiometon sulfone.[2]
Monitoring for Thiometon residues must therefore include its primary metabolites. This compound (C₆H₁₅O₃PS₃) is a key analyte in assessing the total terminal residue in plant-derived foods and ensuring compliance with Maximum Residue Limits (MRLs) set by regulatory bodies.[4] The complex nature of plant matrices—rich in pigments, lipids, sugars, and other interfering substances—necessitates a highly efficient extraction and cleanup protocol to achieve accurate and reproducible quantification at trace levels.[5]
Metabolic Pathway of Thiometon in Plants
Understanding the metabolic fate of Thiometon is crucial for selecting the appropriate analytical target. The primary transformation is the oxidation of the thioether sulfur to form the sulfoxide, a reaction that can occur both metabolically within the plant and environmentally.[2][6]
Caption: Metabolic oxidation of Thiometon in plant tissues.
Core Methodology: QuEChERS for Sample Preparation
The QuEChERS method has become the gold standard for pesticide residue analysis in food matrices due to its simplicity, speed, low solvent consumption, and broad analyte applicability.[7][8][9] The procedure consists of two main stages: a salting-out extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Why Acetonitrile? Acetonitrile is the solvent of choice because it provides efficient extraction for a wide polarity range of pesticides while precipitating many matrix components like sugars and lipids, leading to a cleaner initial extract.[8]
-
Why Salts? The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium citrate, induces phase separation between the aqueous and acetonitrile layers. MgSO₄ also removes residual water from the organic phase, improving the extraction efficiency of polar pesticides.[5][7]
-
Why d-SPE? The cleanup step uses sorbents to remove specific interferences. Primary Secondary Amine (PSA) is effective at removing fatty acids, sugars, and organic acids. C18 sorbent can be added to remove lipids, while Graphitized Carbon Black (GCB) is used for matrices high in pigments like chlorophyll, though it may adsorb planar pesticides.[5][8]
Detailed Protocol I: Sample Extraction & Cleanup
This protocol is based on the widely recognized AOAC Official Method 2007.01 for pesticide residues.[8]
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Acetic Acid (Glacial).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc). (Note: Buffered versions like AOAC use NaOAc to protect base-sensitive pesticides; for this compound, this is good practice).
-
d-SPE Sorbents: Primary Secondary Amine (PSA), Anhydrous MgSO₄. C18 or GCB may be added for specific matrices.
-
Equipment: High-speed homogenizer (e.g., Geno/Grinder), centrifuge capable of ≥3000 RCF, 50 mL and 15 mL polypropylene centrifuge tubes, precision balance, vortex mixer.
Step-by-Step Extraction Procedure
-
Sample Homogenization: Weigh a representative portion of the plant tissue (e.g., fruit, leaves, stems) and homogenize it to a uniform paste. For low-moisture samples, rehydration with purified water may be necessary before homogenization.
-
Weighing: Accurately weigh 10.0 g (or 15 g per the AOAC method) of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile to the tube. (Note: The volume of acetonitrile should match the sample weight).
-
If used, add an appropriate internal standard at this stage.
-
Seal the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure thorough mixing and extraction of the analyte into the solvent.[10]
-
-
Salting-Out:
-
Add the pre-weighed QuEChERS extraction salts. For the AOAC 2007.01 method, this is 4 g anhydrous MgSO₄ and 1 g NaOAc .[8]
-
Immediately after adding the salts, seal the tube and shake vigorously for 1 minute. The mixture will become warm.
-
-
Centrifugation: Centrifuge the tube at ≥3000 RCF for 5 minutes . This will result in a clean separation of the upper acetonitrile layer from the solid plant material and aqueous phase.[5][11]
Step-by-Step Dispersive SPE (d-SPE) Cleanup
-
Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.
-
Cleanup Sorbents: The d-SPE tube should contain 150 mg anhydrous MgSO₄ and 50 mg PSA . For high-fat matrices, add 50 mg C18. For highly pigmented samples (e.g., spinach), add 50 mg GCB, but validate recovery for this compound as GCB can sometimes retain sulfur-containing compounds.
-
Cleanup: Seal the d-SPE tube and vortex for 30 seconds .
-
Centrifugation: Centrifuge at ≥3000 RCF for 5 minutes .
-
Final Extract: The resulting supernatant is the cleaned extract. Carefully transfer it into an autosampler vial for LC-MS/MS analysis. The extract may be diluted or directly injected depending on the sensitivity of the instrument and expected concentration range.[12]
Caption: General workflow of the QuEChERS extraction and cleanup method.
Detailed Protocol II: LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound. It offers excellent selectivity by using Multiple Reaction Monitoring (MRM) and high sensitivity to meet regulatory limits.[9][13]
Principle of LC-MS/MS
The cleaned extract is injected into the LC system, where this compound is separated from other components on a chromatographic column. The analyte then enters the mass spectrometer, where it is ionized (typically by Electrospray Ionization, ESI). In the first quadrupole (Q1), a specific precursor ion (the charged molecule of this compound) is selected. This ion is then fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing false positives.[12]
Instrumental Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument in use. These are adapted from methods for structurally similar organophosphate sulfoxide metabolites like oxydemeton-methyl.[14]
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent | High-pressure systems enable the use of smaller particle columns for better resolution and faster run times. |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds like this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid + 5 mM Ammonium Formate | Modifiers aid in protonation for positive ion mode ESI and improve chromatographic peak shape. |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic phase for eluting the analyte from the reverse-phase column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate. | A gradient ensures that analytes with a range of polarities are eluted effectively. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Injection Volume | 2 - 5 µL | Balances sensitivity with the need to avoid overloading the column and ion source. |
| MS System | Agilent 6490, Sciex QTRAP 6500, or equivalent Triple Quadrupole MS | Provides the necessary sensitivity and selectivity for trace-level quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Organophosphate sulfoxides protonate readily to form a stable [M+H]⁺ precursor ion. |
| MRM Transitions | Precursor Ion (Q1): m/z 263.0 Product Ion 1 (Q3): m/z 199.0 (Quantifier) Product Ion 2 (Q3): m/z 93.0 (Qualifier) | These transitions are predicted based on the structure of this compound [M+H]⁺ and fragmentation patterns of similar molecules. Must be empirically confirmed. |
| Collision Energy | Optimize for each transition (typically 10-30 eV). | The energy required to produce the most abundant and stable product ions. |
Note: The exact m/z values for MRM transitions must be determined by infusing a pure analytical standard of this compound into the mass spectrometer.
Caption: Workflow for LC-MS/MS analysis in MRM mode.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the analytical method must be validated.[15] Key parameters should be assessed according to guidelines like the SANTE/11312/2021 document.
Validation Parameters
| Parameter | Definition & Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. R² should be >0.99. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by spiking blank matrix at different levels. Typically 70-120%. |
| Precision (RSD%) | The degree of agreement among individual test results. Measured as repeatability (intra-day) and reproducibility (inter-day). RSD ≤20%. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. Typically the lowest validated spike level. |
| Matrix Effects | The suppression or enhancement of ionization due to co-eluting matrix components. Should be assessed and compensated for. |
Quality Control Procedures
-
Matrix-Matched Calibration: Calibration standards should be prepared in a blank plant matrix extract to compensate for matrix effects.
-
Internal Standards: A suitable isotopically labeled internal standard should be used, if available, to correct for variations in extraction recovery and instrument response.
-
QC Samples: A procedural blank, a blank matrix spike, and a duplicate sample should be run with every batch of samples to monitor for contamination, accuracy, and precision.
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantification of this compound in plant tissues. By combining the efficiency of the QuEChERS sample preparation method with the sensitivity and selectivity of LC-MS/MS analysis, researchers can achieve reliable and accurate results that meet stringent regulatory requirements. Adherence to the described protocols, including rigorous method validation and quality control, is paramount for ensuring data integrity in food safety and environmental monitoring programs.
References
-
Cieslik, E., et al. (2015). Application of QuEChERS Method for Simultaneous Determination of Pesticide Residues and PAHs in Fresh Herbs. PMC - NIH. [Link]
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Elhag, D., et al. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment. [Link]
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Agilent Technologies. (n.d.). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent Application Note. [Link]
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QuEChERS. (n.d.). Home of the QuEChERS Method. EURL-SRM. [Link]
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UCT, Inc. (n.d.). QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS. ResearchGate. [Link]
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Cole-Parmer. (2025). The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer Application Lab. [Link]
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Restek. (n.d.). QuEChERS Methodology: AOAC Method. Restek Technical Literature. [Link]
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Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell Analytical. [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Cromlab Instruments. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Sulfur Mustard. ATSDR. [Link]
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Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl. MHLW. [Link]
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National Center for Biotechnology Information. (2026). Thiometon. PubChem Compound Summary. [Link]
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University of Pretoria. (n.d.). Chapter 3 Materials and Methods. UPSpace. [Link]
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National Health and Medical Research Council (NHMRC). (n.d.). Thiometon. Australian Drinking Water Guidelines. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Application Note. [Link]
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European Commission. (1997). Appendix A: Metabolism and distribution in plants. Directorate General for Agriculture. [Link]
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Li, Y., et al. (2022). Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China. International Journal of Environmental Research and Public Health. [Link]
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Schafer, S., et al. (2018). An LC-MS/MS method for the determination of 28 polar environmental contaminants and metabolites in vegetables irrigated with treated municipal wastewater. Analytical Methods. [Link]
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AERU, University of Hertfordshire. (2025). Thiometon (Ref: SAN 230). PPDB: Pesticide Properties DataBase. [Link]
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FAO/WHO. (1969). 174. Thiometon. INCHEM. [Link]
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Fishman, A., et al. (2012). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology. [Link]
-
MDPI. (2025). Development of Analytical Methods to Analyze Pesticide Residues. Molecules. [Link]
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Miyamoto, J., et al. (1965). Determination of Insecticide Residue in Animal and Plant Tissues. IV. Determination of Residual Amount of Sumithion and Some of its Metabolites in Fresh Milk. Agricultural and Biological Chemistry. [Link]
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D'Agostino, C. (2016). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua Thesis. [Link]
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Shah, M. A., et al. (2025). Sustainable extraction of phytochemicals from Mentha arvensis using supramolecular eutectic solvent via microwave Irradiation. Scientific Reports. [Link]
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National Center for Biotechnology Information. (2026). This compound. PubChem Compound Summary. [Link]
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Application Note: A Guide to the Use of Thiometon Sulfoxide as a Reference Standard for the Quantitative Analysis of Thiometon Residues
Introduction: The Critical Role of Metabolite Standards in Pesticide Residue Analysis
Thiometon is a systemic organophosphate insecticide and acaricide used to control a range of sucking and biting insects on agricultural crops.[1][2][3] Upon application, Thiometon is absorbed by the plant and translocated, where it is metabolized into more polar and often more toxic compounds, primarily Thiometon sulfoxide and Thiometon sulfone.[3][4] The presence of these residues in food and water systems poses potential health risks, necessitating rigorous monitoring by regulatory bodies worldwide.[2][3][5]
Accurate and reliable quantification of these residues is paramount for ensuring food safety and environmental compliance.[2][6] This requires the use of high-purity, certified reference materials. This compound, being a principal metabolite, serves as an indispensable analytical standard for the calibration of analytical instruments and the validation of testing methodologies.[7][8][9] Its use ensures that analytical results are traceable and comparable, forming the bedrock of any scientifically valid residue analysis program.[6][10]
This application note provides a comprehensive guide for researchers and analytical chemists on the proper handling, preparation, and application of this compound as a reference standard. It includes detailed protocols for standard solution preparation and a validated workflow for the quantitative analysis of Thiometon and its metabolites in complex matrices using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Physicochemical Properties and Handling of this compound
A thorough understanding of the reference standard's properties is crucial for its correct handling, storage, and use. The quality and integrity of the standard directly impact the accuracy of the final analytical result.
Table 1: Physicochemical Data for this compound Reference Standard
| Property | Value | Source(s) |
| Analyte Name | Thiometon-sulfoxide | [7][8] |
| CAS Number | 2703-37-9 | [7][11][12][13][14] |
| Molecular Formula | C₆H₁₅O₃PS₃ | [7][11][12] |
| Molecular Weight | 262.35 g/mol | [7][12] |
| IUPAC Name | 2-ethylsulfinylethylsulfanyl-dimethoxy-sulfanylidene-λ⁵-phosphane | [11] |
| Appearance | Colourless Oil or Neat Solid | [7][12] |
| Purity | Typically >95% (HPLC) | [7][14] |
| Solubility | Slightly soluble in Chloroform and Methanol | [12] |
| Storage Conditions | Store at -20°C, protect from air and light | [7][13][15] |
Causality Behind Storage and Handling:
-
Low Temperature (-20°C): this compound, like many organophosphates, can degrade over time. Storage at -20°C significantly slows down potential degradation pathways, ensuring the long-term integrity and certified concentration of the standard.[13]
-
Inert Atmosphere: Some suppliers note that the compound is air-sensitive.[12] Storing under an inert gas like argon or nitrogen can prevent oxidative degradation, preserving the standard's purity.
-
Toxicity: this compound is classified as highly toxic if swallowed, inhaled, or in contact with skin.[11] It is a cholinesterase inhibitor.[12][13] Therefore, all handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of Reference Standard Solutions
This protocol details the preparation of a primary stock solution and subsequent working standards. Accuracy in this procedure is fundamental, as any error will propagate through the entire quantitative analysis.
3.1 Materials and Equipment
-
This compound certified reference material (neat or in solution)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated analytical balance (4-5 decimal places)
-
Calibrated micropipettes
-
HPLC-grade or pesticide-residue grade solvent (e.g., Acetonitrile, Methanol)
-
Amber glass vials with PTFE-lined caps
3.2 Step-by-Step Procedure for Preparing a 1000 µg/mL Primary Stock Solution
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the standard.
-
Weighing (for neat standard): In a fume hood, accurately weigh approximately 10 mg of the neat standard onto a weighing paper or directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add a small amount (approx. 5 mL) of HPLC-grade acetonitrile to the flask. Gently swirl to dissolve the standard completely.
-
Dilution to Volume: Once fully dissolved, bring the flask to the 10 mL mark with the same solvent. Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation: Calculate the exact concentration of the stock solution based on the weighed mass and the purity stated on the Certificate of Analysis (CoA).
-
Concentration (µg/mL) = (Weight (mg) × Purity (%)) / Volume (mL)
-
-
Transfer and Storage: Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, preparation date, and solvent. Store at -20°C.[13]
3.3 Preparation of Working Standards
Working standards for instrument calibration are prepared by serial dilution of the primary stock solution.
-
Intermediate Standard (e.g., 10 µg/mL): Pipette 100 µL of the 1000 µg/mL primary stock into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent (often matching the initial mobile phase composition, e.g., 90:10 Acetonitrile:Water).
-
Calibration Standards (e.g., 1, 5, 10, 50, 100 ng/mL): Perform serial dilutions of the intermediate standard to create a series of at least five calibration points covering the expected concentration range of the samples.
-
Storage: Store working standards in amber vials at -20°C. They have a shorter stability period than the stock solution and should be prepared fresh as per laboratory standard operating procedures (SOPs), typically weekly or bi-weekly.[16]
Workflow for Reference Standard Preparation and Use
The following diagram illustrates the logical process from obtaining the certified reference material to its application in creating an instrument calibration curve.
Caption: Workflow for preparing and using the this compound reference standard.
Protocol 2: Quantitative Analysis by HPLC-MS/MS
This protocol provides a robust method for the quantification of this compound in a sample matrix, such as a fruit or vegetable extract.
5.1 Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Shake vigorously for 1 minute.
-
Salting Out: Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake again for 1 minute.
-
Centrifugation: Centrifuge at >4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like PSA (to remove organic acids) and MgSO₄ (to remove water). Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is the final extract, ready for dilution and analysis.
5.2 HPLC-MS/MS System and Conditions
The following conditions are a validated starting point and may require optimization based on the specific instrument and matrix.
Table 2: Recommended HPLC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for retaining and separating moderately polar compounds like this compound.[17] |
| Mobile Phase A | Water + 0.1% Formic Acid + 2 mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency. |
| Mobile Phase B | Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | Gradient elution is necessary to separate analytes with different polarities and elute matrix components. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2-5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer (QqQ) | Gold standard for targeted quantification due to its sensitivity and selectivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Thiometon and its metabolites ionize efficiently in positive mode. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides high specificity by monitoring a precursor ion and a specific product ion. |
5.3 System Suitability and Quality Control (Self-Validation)
To ensure the trustworthiness of results, the following checks must be performed:
-
System Suitability Test (SST): Before analysis, inject a mid-level calibration standard multiple times. Assess peak retention time (<2% RSD), peak area (<15% RSD), and peak shape (tailing factor <2). This validates that the chromatographic system is performing correctly.
-
Solvent Blank: Inject a solvent blank at the beginning of the run to ensure no carryover or system contamination.
-
Matrix Blank: Analyze an extract of a certified blank matrix (known to be free of the analyte) to check for interferences.
-
Laboratory Control Sample (LCS): Analyze a blank matrix spiked with a known concentration of this compound (prepared from a separate stock solution if possible). The recovery should fall within an acceptable range (e.g., 70-120%) to validate the accuracy of the entire method.[18]
5.4 Calibration and Quantification
-
Matrix-Matching: To compensate for matrix effects (ion suppression or enhancement), it is best practice to prepare calibration standards in the extract of a blank matrix.
-
Calibration Curve: Inject the series of matrix-matched standards from low to high concentration.
-
Linearity: Plot the peak area response against the concentration and apply a linear regression. The coefficient of determination (R²) must be >0.995 for a valid calibration.
-
Quantification: Inject the prepared sample extracts. The concentration of this compound in the sample is calculated by the instrument software using the regression equation from the calibration curve.
Comprehensive Analytical Workflow
The diagram below outlines the complete analytical process, from sample receipt to the final report, integrating the reference standard for accurate quantification.
Caption: Comprehensive workflow for sample analysis using a calibrated reference standard.
References
- SIELC Technologies. (n.d.). Separation of Thiometon on Newcrom R1 HPLC column.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiometon. PubChem Compound Database. Retrieved from [Link]
-
University of Hertfordshire. (2023). This compound. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
-
Analytical Standard Solutions (A2S). (n.d.). This compound. Retrieved from [Link]
-
CPAchem Ltd. (n.d.). Safety data sheet - Demeton-S-methyl-sulfoxide. Retrieved from [Link]
-
Davies, A. (2025, October 3). No traces of banned chemical thiometon found in blueberries, NSW authorities say. The Guardian. Retrieved from [Link]
-
ResearchGate. (2025, August 22). Indirect Spectrophotometric Method for the Determination of Dimethoate and Oxydemeton-Methyl Insecticides in Environmental Samples. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 13). Test Guidelines for Pesticide Data Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 2). National Pesticide Standard Repository. Retrieved from [Link]
-
National Health and Medical Research Council. (2011). Thiometon | Australian Drinking Water Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Thiophanate. Retrieved from [Link]
-
Ghasemi, F., et al. (2021). Simultaneous detection and identification of thiometon, phosalone, and prothioconazole pesticides using a nanoplasmonic sensor array. Food and Chemical Toxicology, 151, 112109. Retrieved from [Link]
-
Wanner, O., et al. (1989). Behavior of the insecticides disulfoton and thiometon in the Rhine River: a chemodynamic study. Environmental Science & Technology, 23(10), 1231–1236. Retrieved from [Link]
-
University of Hertfordshire. (2025, October 29). Thiometon (Ref: SAN 230). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
-
Gümrükçüoğlu, A., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Retrieved from [Link]
-
Johnson, C. R., & Keiser, J. E. (1966). Methyl phenyl sulfoxide. Organic Syntheses, 46, 78. Retrieved from [Link]
-
Arrebola, F. J., et al. (1999). Analytical methods for human biomonitoring of pesticides. A review. Journal of Chromatography B: Biomedical Sciences and Applications, 733(1-2), 275-284. Retrieved from [Link]
-
Bizet, V., et al. (2016). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. Organic Syntheses, 93, 222-236. Retrieved from [Link]
-
Zaugg, S. D., et al. (1995). Applicability of Gradient Liquid Chromatography with Tandem Mass Spectrometry to the Simultaneous Screening for About 100 Pesticides in Crop. Journal of AOAC International, 78(6), 1547-1558. Retrieved from [Link]
-
Mu, R., et al. (2022). Effect of Dimethyl Sulfoxide on the Retention Time of Acetic Acid in Gas Chromatography and Its Mechanism. Chinese Journal of Applied Chemistry, 39(5), 844-850. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Environmental Degradation of Thiometon Sulfoxide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of Thiometon sulfoxide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your data accurately, and design robust studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the environmental degradation of this compound.
Q1: What is this compound and how is it formed in the environment?
This compound is a primary degradation product of the organophosphate insecticide Thiometon.[1] In the environment, the transformation from Thiometon to this compound is a rapid oxidative process.[2][3] This conversion is a key step in the overall degradation pathway of the parent compound.
Q2: What are the main degradation pathways for this compound?
This compound further degrades in the environment through two primary pathways:
-
Oxidation: It is oxidized to form Thiometon sulfone.[2] This is a significant transformation that occurs in both soil and plants.
-
Hydrolysis: The molecule can undergo hydrolysis, which involves the cleavage of chemical bonds by the addition of water. This process is influenced by pH, with alkaline conditions generally accelerating the breakdown.[4]
Q3: How persistent is this compound in soil and water?
The persistence of Thiometon and its metabolites, including the sulfoxide, is relatively low. The half-life of the parent compound, Thiometon, in soil is typically less than two days.[2] this compound appears as the main metabolite within three days of Thiometon application to soil, and is then further oxidized.[2] In water, the degradation of Thiometon is also observed to be significant over a period of weeks, with sterile conditions inhibiting this breakdown, pointing to the role of microbial action.[4]
Q4: What is the role of microorganisms in the degradation of this compound?
Microbial activity is a critical factor in the degradation of Thiometon and its sulfoxide. In soil, microorganisms contribute to the oxidation of Thiometon to its sulfoxide and subsequently to the sulfone.[2] Studies have shown that in sterile water, the degradation of Thiometon is significantly slower, indicating that biotic processes are essential for its breakdown in aquatic environments.[4]
Q5: Are the degradation products of this compound toxic?
Yes, the oxidative metabolites of Thiometon, including the sulfoxide and sulfone, are also cholinesterase inhibitors and are considered to be of toxicological significance.[1] Therefore, when assessing the environmental impact of Thiometon, it is crucial to monitor the presence and concentration of these degradation products.
Section 2: Troubleshooting Experimental Challenges
This section provides practical guidance for overcoming common issues encountered during the analysis of this compound degradation.
Issue 1: Low or Inconsistent Recovery of Thiometon and its Metabolites During Sample Extraction.
-
Causality: Organophosphates like Thiometon and its metabolites can be prone to degradation during sample preparation, particularly in certain organic solvents. For instance, the presence of acetaldehyde in aged ethyl acetate has been shown to cause significant degradation of Thiometon.[5] Additionally, the choice of extraction technique and the matrix itself can lead to poor recovery.
-
Troubleshooting Protocol:
-
Solvent Purity: Always use fresh, high-purity solvents for extraction. If low recovery is suspected, test a new batch of solvent. Consider adding a small amount of a mercaptan, such as L-cysteine, to the extraction solvent, as this has been shown to prevent the degradation of Thiometon.[5]
-
Matrix Effects: For complex matrices like soil or plant tissue, matrix components can interfere with extraction efficiency. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often a good starting point for pesticide residue analysis.[6]
-
Extraction Method Optimization: Compare different extraction techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), to determine the most efficient method for your specific sample type.
-
Internal Standards: Utilize internal standards to account for losses during sample preparation and analysis.
-
Issue 2: Rapid Degradation of Analytes in Calibration Standards.
-
Causality: Thiometon is known to be unstable in its pure form and under alkaline conditions.[4] this compound is also susceptible to degradation. Calibration standards prepared in certain solvents or stored improperly can degrade over time, leading to inaccurate quantification.
-
Troubleshooting Protocol:
-
Solvent Selection: Prepare stock solutions in apolar solvents like xylene or chlorobenzene where Thiometon shows greater stability.[4] For working standards, use a solvent that is compatible with your analytical instrument and in which the analytes are stable for the duration of the analysis. Cyclohexane has been used as a solvent for Thiometon-sulfoxide standards.[7]
-
Storage Conditions: Store stock and working standards at low temperatures (e.g., 4°C or below) and protected from light.[7]
-
Fresh Preparation: Prepare working standards fresh daily or as frequently as needed to ensure their integrity. Monitor the response of a quality control standard over time to detect any degradation.
-
Issue 3: Difficulty in Separating and Quantifying Thiometon, this compound, and Thiometon Sulfone.
-
Causality: These compounds have similar chemical structures, which can make their chromatographic separation challenging. Co-elution can lead to inaccurate quantification.
-
Troubleshooting Protocol:
-
Chromatographic Optimization: Develop a robust chromatographic method by optimizing the mobile phase composition, gradient profile, column temperature, and flow rate. Both gas chromatography (GC) and liquid chromatography (LC) can be used.
-
Selective Detection: Employ a highly selective detector such as a tandem mass spectrometer (MS/MS).[8] This allows for the specific detection and quantification of each analyte based on its unique mass-to-charge ratio and fragmentation pattern, even if they are not perfectly separated chromatographically.
-
Oxidation to a Single Analyte: A common analytical approach for Thiometon and its sulfoxide is to oxidize them to the more stable Thiometon sulfone using an oxidizing agent like potassium permanganate.[2] The total residue is then quantified as the sulfone. This simplifies the analysis but does not provide information on the individual concentrations of the parent compound and its sulfoxide.
-
Section 3: Experimental Protocols and Data
This section provides a generalized experimental workflow for studying the degradation of this compound in soil, along with a table summarizing key degradation parameters.
Protocol: Aerobic Soil Degradation Study
This protocol outlines a typical laboratory experiment to determine the degradation rate of this compound in soil.
-
Soil Preparation:
-
Collect fresh soil from a relevant location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize it.
-
Characterize the soil properties, including pH, organic matter content, and texture.
-
Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).
-
-
Spiking and Incubation:
-
Weigh a known amount of soil into individual incubation vessels (e.g., glass jars).
-
Prepare a spiking solution of this compound in a suitable solvent.
-
Apply the spiking solution evenly to the soil surface and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.
-
Incubate the soil samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate air exchange.
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), collect replicate soil samples.
-
Extract the soil samples using an appropriate solvent and method (e.g., acetonitrile extraction followed by a clean-up step).
-
-
Analysis:
-
Analyze the extracts using a validated analytical method, such as LC-MS/MS or GC with a suitable detector, to quantify the concentrations of this compound and its degradation product, Thiometon sulfone.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).
-
Data Summary: Degradation Parameters of Thiometon and its Metabolites
| Compound | Environmental Matrix | Half-Life (DT50) | Key Influencing Factors | Reference |
| Thiometon | Soil | < 2 days | Organic matter content, microbial activity | [2] |
| Thiometon | River Water | 29 days (at 10°C) | Microbial activity | [4] |
| Total Thiometon Residues | Plants | ≤ 4 days | Plant metabolism | [2] |
Section 4: Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of Thiometon in the environment.
Caption: Primary degradation pathway of Thiometon to its sulfoxide and sulfone metabolites.
Caption: Generalized workflow for a soil degradation study.
References
-
Hayes, W.J., Jr., E.R. Laws, Jr., (eds.). Handbook of Pesticide Toxicology. Volume 2. Classes of Pesticides. New York, NY: Academic Press, Inc., 1991., p. 1038. [Link]
-
FAO. 1976 Evaluations of some pesticide residues in food. [Link]
-
PubChem. This compound. [Link]
-
University of Hertfordshire. Thiometon (Ref: SAN 230). [Link]
-
Kim, Y., et al. Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. Applied Sciences. 2022 , 12(15), 7789. [Link]
- Somasundaram, L. and Coats, J.R. (Eds.). (1991). Pesticide Transformation Products: Fate and Significance in the Environment. ACS Symposium Series, Vol. 459. American Chemical Society.
-
Shimadzu. No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]
-
Kuna, A., et al. The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. Polymers. 2024 , 16(12), 1667. [Link]
-
Gholivand, M.B., et al. Simultaneous detection and identification of thiometon, phosalone, and prothioconazole pesticides using a nanoplasmonic sensor array. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2021 , 255, 119688. [Link]
-
US EPA. Environmental Chemistry Methods: Sulfometuron Methyl. [Link]
-
Floate, K.D. Abiotic and biotic factors that influence the rate of degradation of cattle dung pats on pasture. ResearchGate. [Link]
-
ResearchGate. How to recover low yield samples from their solutions? [Link]
-
Karpouzas, D.G., et al. Changed degradation behavior of pesticides when present in mixtures. Environmental Science and Pollution Research. 2016 , 23(16), 15877-15894. [Link]
-
Tsumura, Y., et al. [Degradation of thiometon in ethyl acetate]. Shokuhin Eiseigaku Zasshi. 2000 , 41(4), 274-9. [Link]
-
de Oliveira, R.S., et al. The Validation of an Analytical Method for Sulfentrazone Residue Determination in Soil Using Liquid Chromatography and a Comparison of Chromatographic Sensitivity to Millet as a Bioindicator Species. ResearchGate. [Link]
-
Kůdelová, T., et al. Impact of Abiotic and Biotic Environmental Conditions on the Development and Infectivity of Entomopathogenic Nematodes in Agricultural Soils. International Journal of Molecular Sciences. 2023 , 24(13), 10899. [Link]
-
Wickings, K. Soil Organic Matter Composition Impacts its Degradability and Association with Soil Minerals. TSpace Repository. [Link]
-
SCOPE. 3.2 Biotic Degradation of Pollutants. [Link]
-
Das, S.K. Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. ResearchGate. [Link]
-
Ganie, S.A., et al. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Agronomy. 2023 , 13(7), 1898. [Link]
-
ATSDR. 7. ANALYTICAL METHODS. [Link]
-
Lehotay, S.J. Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. LCGC Europe. 2014 , 27(s4), 18-21. [Link]
-
Boyero, L., et al. Biotic vs. Abiotic Control of Decomposition: A Comparison of the Effects of Simulated Extinctions and Changes in Temperature. PLoS ONE. 2014 , 9(1), e86469. [Link]
-
Illinois State Water Survey. Pesticide Fate in the Environment: A Guide for Field Inspectors. [Link]
-
Partey, S.T. Effects of organic residue chemistry on soil biogeochemistry: Implications for organic matter management in agroecosystems. ResearchGate. [Link]
-
VahidMohammadi, A., et al. Understanding the Chemical Degradation of Ti3C2T x MXene Dispersions: A Chronological Analysis. Advanced Materials. 2021 , 33(47), 2104282. [Link]
-
ATSDR. Toxicological Profile for Disulfoton. [Link]
-
National Pesticide Information Center. What is a pesticide half-life? [Link]
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Technical Support Center: A Researcher's Guide to Thiometon Sulfoxide Stability
Welcome to the technical support guide for Thiometon sulfoxide. As a key metabolite of the organophosphorus insecticide Thiometon, understanding the stability of this compound (CAS: 2703-37-9) is paramount for accurate analytical quantification, toxicological assessment, and drug development studies.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab, providing not just procedural steps but the scientific rationale behind them.
Frequently Asked Questions & Troubleshooting
Q1: What are the ideal short-term and long-term storage conditions for my neat (solid/oil) this compound standard?
Answer: Proper storage is the single most critical factor in maintaining the integrity of your this compound reference standard.
-
Long-Term Storage (>1 month): The neat compound should be stored at or below -20°C.[1][2] The primary reason for this is to minimize the kinetic energy of the molecules, thereby drastically slowing the rates of potential degradation reactions, such as oxidation and hydrolysis.
-
Short-Term Storage (<1 month): While storage at 4°C is acceptable for short durations, -20°C is always the preferred condition. The compound is often shipped at ambient temperature, which is acceptable for the short transit period, but it should be moved to its recommended long-term storage condition immediately upon receipt.[2][4]
Q2: I'm preparing a stock solution. What solvent should I use and how should I store it?
Answer: Solvent choice and quality are crucial. This compound is slightly soluble in chloroform and methanol.[4][5]
-
Recommended Solvents: For analytical purposes, high-purity (e.g., HPLC or LC-MS grade) acetonitrile or cyclohexane are common choices.[6]
-
Solvents to Use with Caution: Avoid using aged or low-purity solvents. For instance, the parent compound Thiometon has been shown to degrade in ethyl acetate that has aged and contains acetaldehyde.[7] While this was observed for the parent compound, it highlights the sensitivity of the thiophosphate structure to reactive impurities.
-
Stock Solution Storage: Prepared stock solutions should be stored in tightly sealed, amber glass vials at -20°C for long-term use or at 4°C for daily use.[6] To prevent contamination and solvent evaporation, use vials with PTFE-lined caps. It is advisable to prepare smaller, single-use aliquots from a concentrated stock to avoid repeated freeze-thaw cycles and minimize exposure to air and light.
Q3: What are the primary chemical degradation pathways I should be aware of for this compound?
Answer: this compound has two primary points of vulnerability in its structure: the sulfoxide group and the phosphorodithioate ester linkages. This leads to two main degradation pathways:
-
Oxidation: The sulfoxide moiety can be further oxidized to form Thiometon sulfone . This is a common metabolic and environmental degradation pathway for the parent compound, Thiometon, which is first oxidized to this compound and then to the sulfone.[8][9] This reaction can be accelerated by the presence of strong oxidizing agents or prolonged exposure to atmospheric oxygen.[6]
-
Hydrolysis: Like most organophosphorus pesticides, the ester bonds in this compound are susceptible to hydrolysis.[10] This cleavage breaks down the molecule into smaller, inactive compounds. The rate of hydrolysis is highly dependent on pH, with significantly faster degradation observed in alkaline (basic) conditions compared to acidic or neutral media.[8][11][12]
The following diagram illustrates these key degradation pathways.
Caption: Primary degradation pathways of this compound.
Q4: My analytical results show a decreasing concentration of this compound in my samples over a short period. What are the likely causes?
Answer: This is a common and frustrating issue that can almost always be traced back to a stability problem. A systematic approach is the best way to troubleshoot. The workflow below can help diagnose the root cause.
Caption: Troubleshooting workflow for this compound instability.
Key areas to investigate:
-
Sample pH: If your samples are buffered at a pH > 7, you are likely accelerating hydrolytic degradation.[11] Consider acidifying your samples immediately after collection if the analytical method allows.
-
Oxidative Stress: Are your samples exposed to air for extended periods? Does your matrix (e.g., cell culture media) contain components that could act as oxidizing agents?
-
Light Exposure: Protect samples from direct sunlight and UV light, as photolytic degradation can occur.[6]
-
Solvent Purity: As mentioned in Q2, impurities in solvents can degrade the analyte.[7]
Q5: I see a new, unidentified peak growing in my chromatogram as my this compound peak decreases. What could it be?
Answer: The most probable identity of this new peak is Thiometon sulfone , the oxidation product of this compound.[8][9] To confirm this, you would need an analytical standard of Thiometon sulfone. If you observe this, it is a strong indicator that your sample is undergoing oxidative degradation. Review your sample handling procedures to minimize exposure to oxygen and other potential oxidizing agents.
Quantitative Stability Data Summary
While comprehensive kinetic data is sparse in publicly available literature, the following table summarizes the known stability factors based on supplier data and information on the parent compound and related organophosphates.
| Condition | Parameter | Stability Concern | Recommendation | Source(s) |
| Temperature | Neat Compound | High | Store at -20°C for long-term stability. | [1][2] |
| Solution | Moderate | Store solutions at 4°C (short-term) or -20°C (long-term). | [6] | |
| pH | Alkaline (>7) | Very High | Hydrolysis is rapid. Avoid basic conditions. | [8][11] |
| Neutral (~7) | Moderate | Hydrolysis occurs, but at a slower rate. | [11] | |
| Acidic (<7) | Low | Relatively more stable against hydrolysis. | [11] | |
| Light | UV/Direct Sunlight | High | Potential for photodegradation. | [6] |
| Chemical | Oxidizing Agents | Very High | Rapid oxidation to Thiometon sulfone. | [6] |
| Solvent Purity | Moderate | Impurities (e.g., aldehydes) may cause degradation. | [7] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Primary Stock Solution (1 mg/mL)
This protocol ensures the creation of a reliable, stable stock solution for generating calibration standards and spiking samples.
-
Preparation: Allow the vial of neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 10 mg of the neat standard into a 10 mL amber glass volumetric flask.
-
Dissolution: Add approximately 8 mL of LC-MS grade acetonitrile. Cap and vortex gently for 1-2 minutes until the standard is fully dissolved.
-
Final Volume: Bring the flask to the 10 mL mark with acetonitrile. Cap and invert 10-15 times to ensure a homogenous solution.
-
Aliquoting & Storage: Immediately transfer 100-200 µL aliquots of the stock solution into individual, clearly labeled 0.5 mL amber glass autosampler vials with PTFE-lined caps.
-
Storage: Store all aliquots at -20°C. For daily use, one aliquot can be moved to a 4°C refrigerator. Discard the working aliquot after one week or if analytical performance declines.
Protocol 2: Forced Degradation Study to Assess Stability
This self-validating protocol allows you to determine the stability of this compound under hydrolytic, oxidative, and photolytic stress.
-
Preparation: Prepare a 10 µg/mL working solution of this compound in acetonitrile from your primary stock.
-
Condition Setup: In separate amber glass vials, mix 1 mL of the working solution with 1 mL of the following stress solutions:
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl)
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂)
-
Control: HPLC-grade water
-
-
Photostability: In a clear glass vial, mix 1 mL of the working solution with 1 mL of HPLC-grade water.
-
Incubation:
-
Place the acid, base, oxidation, and control vials in a 40°C water bath.
-
Place the photostability vial approximately 10 cm under a UV lamp (e.g., 254 nm).
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take a 100 µL aliquot from each vial. For the base hydrolysis sample, immediately neutralize the aliquot with 10 µL of 1 M HCl to stop the reaction.
-
Analysis: Analyze all samples by a suitable, validated method (e.g., LC-MS/MS) and compare the peak area of this compound in the stressed samples to the T=0 control.[13][14] This will allow you to quantify the percentage of degradation under each condition.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Medical Management Guidelines for Sulfur Mustard. Retrieved from [Link]
-
PubChem. (n.d.). Thiometon. National Center for Biotechnology Information. Retrieved from [Link]
-
Compendium of Pesticide Common Names. (n.d.). thiometon data sheet. Retrieved from [Link]
-
PubChem. (n.d.). Demeton-S-methyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Retrieved from [Link]
- Cayman Chemical. (n.d.). Safety Data Sheet - Dimethyl Sulfoxide.
-
AERU, University of Hertfordshire. (n.d.). Thiometon (Ref: SAN 230). Retrieved from [Link]
-
INCHEM. (n.d.). Thiometon (WHO Pesticide Residues Series 3). Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). This compound. Retrieved from [Link]
-
IMR Press. (2023). Organophosphorus Pesticide Degradation by Microorganisms: A Review. Retrieved from [Link]
-
ResearchGate. (2007). Degradation study of selected organophosphorus insecticides in natural waters. Retrieved from [Link]
-
MDPI. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Degradation kinetics and physiological studies of organophosphates degrading microorganisms for soil bioremediation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Rapid Methods for High-Throughput Detection of Sulfoxides. Retrieved from [Link]
-
Oxford Academic. (2005). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]
-
Hawkins, Inc. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
ResearchGate. (2017). Possible mechanisms for hydrolysis of activated sulfoxide intermediates.... Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2013). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
PubMed. (2003). [Degradation of thiometon in ethyl acetate]. Retrieved from [Link]
-
dmsostore.com. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]
-
Shimadzu. (n.d.). Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Retrieved from [Link]
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- 4. theclinivex.com [theclinivex.com]
- 5. thiometon-sulfoxide CAS#: 2703-37-9 [m.chemicalbook.com]
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- 7. [Degradation of thiometon in ethyl acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiometon | C6H15O2PS3 | CID 12541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thiometon (Ref: SAN 230) [sitem.herts.ac.uk]
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- 14. gcms.cz [gcms.cz]
Technical Support Center: Enhancing Thiometon Sulfoxide Detection Sensitivity
Welcome to the technical support center for the sensitive detection of Thiometon sulfoxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical organophosphate metabolite. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your analytical experiments. Our goal is to provide you with the expertise and practical insights needed to improve the sensitivity and reliability of your this compound detection methods.
Introduction to this compound Analysis
This compound is a primary metabolite of the systemic insecticide and acaricide, Thiometon.[1] As a cholinesterase inhibitor, its presence in various matrices is of significant toxicological concern.[1] Accurate and sensitive detection is paramount for food safety, environmental monitoring, and toxicological studies. The analysis of this compound, an organophosphorus compound, often presents challenges due to its polarity, potential for degradation, and susceptibility to matrix effects.[2][3][4] This guide will equip you with the knowledge to overcome these obstacles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the analysis of this compound.
Q1: I am observing low sensitivity for this compound in my LC-MS/MS analysis. What are the primary factors to investigate?
A1: Low sensitivity for this compound can stem from several factors. The most common culprits are suboptimal mass spectrometry (MS) parameters, inefficient sample extraction and cleanup, matrix effects, and poor chromatographic peak shape. A systematic approach to troubleshooting should involve optimizing MS/MS parameters (cone voltage and collision energy), evaluating your sample preparation procedure for analyte loss, and assessing the impact of the sample matrix on ionization.
Q2: My chromatographic peaks for this compound are broad or tailing. What could be the cause and how can I improve the peak shape?
A2: Poor peak shape for sulfoxide compounds is a frequent issue.[5][6][7] Potential causes include secondary interactions with the stationary phase, column contamination or degradation, or an inappropriate sample solvent.[6] To address this, consider the following:
-
Mobile Phase Modifier: Ensure your mobile phase contains an appropriate additive, such as 0.1% formic acid, to improve peak shape for polar compounds.
-
Column Health: Use a guard column to protect your analytical column from matrix components. If peak shape degrades over a series of injections, it may indicate column contamination.[6]
-
Sample Solvent: The solvent used to dissolve your final extract should be compatible with the initial mobile phase conditions to prevent peak distortion. An injection solvent with a higher organic content than the initial mobile phase can lead to peak broadening or splitting.[6][7]
Q3: I am struggling with significant matrix effects, particularly ion suppression, in my food matrix samples. What are the most effective strategies to mitigate this?
A3: Matrix effects are a major challenge in pesticide residue analysis, especially in complex matrices like fruits, vegetables, and spices.[2][3][4][8] The co-eluting matrix components can interfere with the ionization of this compound, leading to signal suppression or enhancement.[4] Effective mitigation strategies include:
-
Optimized Sample Cleanup: Employing a robust cleanup step after QuEChERS extraction is crucial. Dispersive solid-phase extraction (dSPE) with a combination of sorbents like Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and Graphitized Carbon Black (GCB) to remove pigments can be highly effective.[9][10]
-
Dilution of the Extract: Diluting the final extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on ionization.[8][11] A 10-fold dilution is often a good starting point.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.[8][12]
Q4: Is this compound stable during sample preparation and analysis?
A4: Organophosphate pesticides, including Thiometon and its metabolites, can be susceptible to degradation. Thiometon is known to be unstable in non-polar solvents and hydrolyzes, particularly in alkaline media.[13] Its degradation in soil primarily leads to the formation of sulfoxides and sulfones.[13] To ensure the stability of this compound during analysis, it is important to:
-
Control pH: Maintain a slightly acidic pH during extraction and in the final extract to minimize hydrolysis.
-
Temperature: Store samples and extracts at low temperatures (-20°C is recommended for the analytical standard) to prevent degradation.[11]
-
Minimize Storage Time: Analyze samples and extracts as soon as possible after preparation.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Optimizing LC-MS/MS Parameters for Maximum Sensitivity
Issue: You are not achieving the desired limit of detection (LOD) for this compound.
Causality: The sensitivity of a triple quadrupole mass spectrometer is highly dependent on the optimization of compound-specific parameters, namely the precursor ion selection, cone voltage (or declustering potential), and collision energy for each MRM transition.
Workflow Diagram: MS/MS Parameter Optimization
Caption: Workflow for optimizing MS/MS parameters.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound analytical standard in a suitable solvent like acetonitrile.
-
Precursor Ion Identification:
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Perform a full scan analysis in positive electrospray ionization (ESI+) mode to identify the protonated molecule, [M+H]⁺. For this compound (C₆H₁₅O₃PS₃, MW = 262.35), the expected precursor ion is m/z 263.0.
-
-
Cone Voltage/Declustering Potential Optimization:
-
Set the mass spectrometer to monitor the precursor ion (m/z 263.0).
-
Perform a cone voltage (or declustering potential) ramp experiment, typically from 10 to 70 V.
-
Plot the ion intensity against the cone voltage and determine the voltage that provides the maximum intensity. This is your optimal cone voltage.[14]
-
-
Product Ion Selection and Collision Energy Optimization:
-
Using the optimized cone voltage, perform a product ion scan by fragmenting the precursor ion in the collision cell.
-
Identify the most abundant and specific product ions. For organophosphates, characteristic losses are often observed.
-
Select at least two prominent product ions for multiple reaction monitoring (MRM).
-
For each MRM transition (precursor ion -> product ion), perform a collision energy ramp (e.g., 5-40 eV).
-
Plot the intensity of each product ion against the collision energy to find the optimal value for each transition.[15]
-
Quantitative Data Summary Table:
| Parameter | Typical Starting Range | Purpose |
| Precursor Ion (m/z) | 263.0 | Selects this compound for fragmentation. |
| Cone Voltage (V) | 10 - 70 | Optimizes the transmission of the precursor ion from the source to the mass analyzer. |
| Collision Energy (eV) | 5 - 40 | Controls the fragmentation of the precursor ion in the collision cell. |
| Product Ions (m/z) | Instrument Dependent | Specific fragments used for quantification and confirmation. |
Trustworthiness Check: The optimized parameters should result in a significant increase in signal-to-noise for your this compound peak. Validate the new parameters by injecting a low-level standard and comparing the response to that obtained with unoptimized parameters.
Guide 2: Improving Analyte Recovery with Modified QuEChERS
Issue: You suspect low recovery of this compound from your sample matrix.
Causality: this compound is a moderately polar compound. The efficiency of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup can be highly dependent on the choice of solvent, buffering salts, and dSPE sorbents, especially in complex matrices.
Workflow Diagram: Modified QuEChERS Protocol
Caption: Modified QuEChERS workflow for improved recovery.
Step-by-Step Protocol:
-
Sample Homogenization: Weigh 10 g of your homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of water.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the EN 15662 method).[16]
-
Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.
-
The choice of dSPE sorbent is critical. For a general-purpose cleanup suitable for this compound in many food matrices, a combination of 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is a good starting point.[10] For highly pigmented samples, a small amount of GCB (e.g., 7.5 mg) can be added, but be aware that GCB can sometimes retain planar pesticides.[12]
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
If matrix effects are still significant, dilute the extract (e.g., 10-fold) with mobile phase A.
-
The sample is now ready for LC-MS/MS analysis.
-
Trustworthiness Check: To validate your recovery, perform a spiking experiment. Analyze a blank matrix, a matrix spiked with a known concentration of this compound before extraction (pre-extraction spike), and a matrix extract spiked after the entire procedure (post-extraction spike). The recovery should be calculated as (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100%. According to SANTE guidelines, recoveries should ideally be within 70-120%.[12][13][17]
Part 3: Authoritative Grounding & Comprehensive References
The protocols and recommendations in this guide are based on established analytical principles and authoritative guidelines from regulatory bodies.
In-Text Citations & Core Principles
The methodologies described are aligned with the principles outlined in key regulatory and scientific documents. For instance, the approach to method validation, including the assessment of recovery and matrix effects, is consistent with the SANTE/11312/2021 guidelines from the European Commission, which provide a framework for analytical quality control in pesticide residue analysis in food and feed.[12][13][17][18][19] Similarly, the fundamental approaches to sample extraction and analysis for organophosphates are informed by methodologies such as those from the U.S. Environmental Protection Agency (EPA) , like EPA Method 8141B, which deals with organophosphorus pesticides.[1][16][20][21][22]
The QuEChERS method, a cornerstone of modern pesticide analysis, is extensively referenced and its modifications are based on empirical studies that demonstrate improved cleanup for specific matrix-analyte combinations.[9][10][12][16][23][24] The discussion on mitigating matrix effects draws from a large body of scientific literature that has characterized this phenomenon in LC-MS/MS analysis.[2][3][4][8][11]
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Retrieved from [Link]
-
Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. (n.d.). OI Analytical. Retrieved from [Link]
-
EPA Method 614: Organophosphorus Pesticides. (2026, January 9). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). (n.d.). Biotage. Retrieved from [Link]
-
SANTE 11312/2021. (n.d.). European Union Reference Laboratories for Residues of Pesticides. Retrieved from [Link]
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European Commission. (n.d.). Guidelines - Maximum Residue levels. Food Safety. Retrieved from [Link]
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Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Retrieved from [Link]
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Lynxee consulting. (n.d.). SANTE/11312/2021 Archives. Retrieved from [Link]
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Agilent Technologies. (2022). Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Retrieved from [Link]
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Hou, X., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1226. Retrieved from [Link]
-
Kittlaus, S., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(38), 10054-10063. Retrieved from [Link]
-
Banerjee, K., et al. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Journal of AOAC International, 100(3), 779-789. Retrieved from [Link]
-
Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. (2021). LCGC International. Retrieved from [Link]
-
Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. (2021). ResearchGate. Retrieved from [Link]
-
Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. (2023). ResearchGate. Retrieved from [Link]
-
peak broadening of a sulfoxide. (2015). Chromatography Forum. Retrieved from [Link]
-
Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. (2022). Molecules, 27(24), 8758. Retrieved from [Link]
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MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. Retrieved from [Link]
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4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. Retrieved from [Link]
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He, Z., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 27(19), 6523. Retrieved from [Link]
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Pang, G. F., et al. (2009). Multiresidue analysis of 102 organophosphorus pesticides in produce at parts-per-billion levels using a modified QuEChERS method and gas chromatography with pulsed flame photometric detection. Journal of AOAC International, 92(2), 561-573. Retrieved from [Link]
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Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]
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Matarashvili, I., et al. (2013). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 1308, 107-117. Retrieved from [Link]
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Cone voltage, collision energy, precursor ion and poducts ions used for... (n.d.). ResearchGate. Retrieved from [Link]
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Danell, A. S., & Vachet, R. W. (2005). Fragmentations and reactions of the organophosphate insecticide Diazinon and its oxygen analog Diazoxon studied by electrospray ionization ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 515-523. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Retrieved from [Link]
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Technical Support Center: Troubleshooting Peak Tailing in Thiometon Sulfoxide Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of Thiometon sulfoxide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to solve these challenges effectively. This guide is structured in a logical question-and-answer format to directly address the problems you may be facing in the lab.
Understanding the Problem: Why is My this compound Peak Tailing?
Peak tailing is a common chromatographic problem where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2] This phenomenon can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[3] For a molecule like this compound, a polar organophosphate pesticide, peak tailing is often a result of unwanted secondary interactions with the stationary phase or other components of the HPLC system.
The chemical structure of this compound, which includes a polar sulfoxide group and a dithiophosphate moiety, makes it susceptible to several factors that cause peak tailing. The dithiophosphate group, in particular, is a known chelating agent for metals.
Frequently Asked Questions & Troubleshooting Guides
Here, we will address the most common causes of peak tailing for this compound and provide detailed, step-by-step troubleshooting protocols.
Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the most likely cause and how can I fix it?
A1: The most probable cause is secondary interactions between the polar groups of this compound and active sites on your stationary phase, specifically residual silanol groups.
Silica-based reversed-phase columns, like C18, have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase.[1][4] These silanols are acidic and can interact with polar analytes, leading to a secondary, undesirable retention mechanism that causes peak tailing.[2][5][6] Given this compound's polarity, this is a very common issue.
Troubleshooting Workflow for Silanol Interactions
The following diagram illustrates a systematic approach to diagnosing and mitigating peak tailing caused by silanol interactions.
Caption: A workflow for troubleshooting peak tailing due to metal contamination.
Detailed Protocols for Addressing Metal Contamination:
1. Diagnostic Test with a Chelating Agent:
-
Expert Insight: Adding a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can help diagnose if metal chelation is the cause of peak tailing. The EDTA will bind to the free metal ions in the system, preventing them from interacting with your analyte.
-
Actionable Step: Prepare a mobile phase containing a low concentration of EDTA (e.g., 0.1-0.5 mM). If the peak shape of this compound improves significantly, it is a strong indication that metal contamination is the issue.
2. HPLC System and Column Decontamination:
-
Expert Insight: If metal contamination is confirmed, the system and column should be cleaned to remove the metal ions. This can be done by flushing with a solution containing a strong chelating agent or a suitable acid.
-
Actionable Protocol: Column Cleaning with a Chelating Agent
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of your mobile phase without buffer salts.
-
Prepare a cleaning solution of 0.5 M EDTA.
-
Flush the column with 10-15 column volumes of the EDTA solution at a low flow rate.
-
Flush with 20-30 column volumes of HPLC-grade water to remove the EDTA.
-
Equilibrate the column with your mobile phase.
-
-
System Passivation: For the HPLC system, consult your instrument manual for instructions on passivating the system, which typically involves flushing with an acid like nitric acid to remove metal contaminants.
3. Consider a Bio-Inert System:
-
Expert Insight: For routine analysis of strongly chelating compounds like this compound, using a bio-inert or metal-free HPLC system can be a long-term solution. These systems are constructed with materials that have minimal exposed metal surfaces, thereby reducing the chances of metal-analyte interactions.
Q3: My peaks are tailing for all my analytes, not just this compound. What could be the cause?
A3: If all peaks in your chromatogram are tailing, the problem is likely related to the HPLC system itself or a fundamental issue with the column, rather than a specific chemical interaction with your analyte.
Common causes for universal peak tailing include:
-
Column Void or Degradation: A void at the head of the column or a collapsed packed bed can lead to poor peak shape for all compounds. [2][7]This can be caused by pressure shocks, operating at an inappropriate pH, or simply the age of the column. [7]* Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can introduce "dead volume," where the sample can diffuse and cause peak broadening and tailing. [2][7]* Blocked Frit: A partially blocked inlet frit on the column can distort the flow path and lead to asymmetrical peaks. [5]
Troubleshooting System-Wide Peak Tailing:
-
Inspect the Column:
-
Actionable Step: Disconnect the column and inspect the inlet for any visible signs of a void or discoloration of the packing material. If a void is suspected, you can try reversing the column and flushing it to waste (if the manufacturer's instructions permit). [5][7]However, in most cases, a column with a significant void will need to be replaced. [8]
-
-
Minimize Extra-Column Volume:
-
Check for Blockages:
-
Actionable Step: If you suspect a blocked frit, you can try back-flushing the column (if permitted). [7]Always use a guard column to protect your analytical column from particulate matter in the sample and mobile phase. [7] By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your this compound chromatography, leading to more accurate and reliable results.
-
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
- Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI Technologies.
- What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. (n.d.).
- Reasons for Peak Tailing of HPLC Column. (2025, October 28). Hawach.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
- How to Get Rid of Peak Tailing in Chrom
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6).
- What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.).
- The Theory of HPLC Column Chemistry. (n.d.).
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9).
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
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- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin.
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- Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub.
- When do we find tailing in chromatography, and how can we eliminate th
- Effect of mobile phase pH on reversed-phase HPLC separ
- Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chrom
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
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Preventing the degradation of Thiometon during analysis
Welcome to the technical support center for the analysis of Thiometon. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this pH and oxidation-sensitive organothiophosphate insecticide. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Thiometon during your analytical workflow, ensuring accurate and reproducible results.
Understanding the Challenge: The Instability of Thiometon
Thiometon is notoriously unstable, particularly under alkaline conditions, and is susceptible to oxidation.[1] Its degradation can occur at multiple stages of the analytical process, from sample storage and preparation to chromatographic analysis. The primary degradation pathways are hydrolysis, which is accelerated at higher pH, and oxidation of the thioether group to form Thiometon sulfoxide and subsequently Thiometon sulfone. This inherent instability can lead to low recovery, poor reproducibility, and inaccurate quantification. This guide provides field-proven insights and detailed protocols to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Extraction
Q1: My Thiometon recovery is consistently low. What are the likely causes during sample preparation?
A1: Low recovery of Thiometon during sample preparation is most often linked to degradation. Here are the primary factors to investigate:
-
pH of the Extraction Solvent: Thiometon is unstable under alkaline conditions and hydrolyzes rapidly.[1] The use of unbuffered or alkaline extraction conditions is a common cause of degradation.
-
Solvent Purity: Aged solvents, particularly ethyl acetate, can contain degradation products like acetaldehyde which have been shown to degrade Thiometon.[2]
-
Oxidation: The thioether group in Thiometon is easily oxidized to sulfoxide and sulfone, especially in the presence of certain matrix components or during prolonged sample processing.[3]
-
Matrix Effects: Complex sample matrices can interfere with the extraction efficiency or cause degradation.
Troubleshooting Steps:
-
Control the pH: Employ a buffered extraction system, such as the citrate-buffered QuEChERS method (EN 15662), to maintain a pH between 5.0 and 5.5.[4] This acidic environment significantly slows down hydrolysis.
-
Use Fresh, High-Purity Solvents: Always use freshly opened, high-purity solvents. If you suspect solvent contamination, use a new bottle. Avoid using aged ethyl acetate for Thiometon analysis.[2]
-
Consider Protective Agents: For matrices known to be problematic, or if solvent quality is a concern, the addition of a protective agent can be beneficial. L-cysteine has been shown to prevent the degradation of Thiometon.[5][6] (See dedicated protocol below).
-
Work Efficiently: Minimize the time between sample extraction and analysis to reduce the opportunity for degradation. Keep samples cool throughout the process.
Q2: I am using the QuEChERS method, but my results are still inconsistent. How can I optimize it for Thiometon?
A2: While QuEChERS is a powerful technique, optimization is key for labile compounds like Thiometon.[7] Here are critical optimization points:
-
Choice of Buffering Salts: For pH-sensitive pesticides like Thiometon, buffered QuEChERS is essential. The citrate-buffered version (EN 15662) is generally recommended to maintain an acidic pH.[4] The acetate-buffered method (AOAC 2007.01) can also be effective.[8]
-
Dispersive SPE (dSPE) Cleanup: The choice of dSPE sorbent is crucial. For most fruit and vegetable samples, a combination of Primary Secondary Amine (PSA) and anhydrous magnesium sulfate is standard. PSA removes organic acids and sugars. However, for highly pigmented samples, Graphitized Carbon Black (GCB) may be necessary, but use it with caution as it can retain planar pesticides. For fatty matrices, C18 sorbent should be included.
-
pH of the Final Extract: After dSPE cleanup, it is critical to acidify the final extract to a pH of approximately 5 to ensure the stability of base-labile pesticides, especially when they will be stored in the autosampler vial prior to analysis.[9] A small addition of formic acid is commonly used for this purpose.
Chromatographic Analysis
Q3: I am observing peak tailing and/or broad peaks for Thiometon in my GC analysis. What can I do to improve the peak shape?
A3: Peak tailing for organophosphate pesticides in GC is a common problem, often caused by interactions with active sites in the system or suboptimal conditions.[10][11]
Troubleshooting Steps:
-
Check for Active Sites:
-
Inlet Liner: The glass inlet liner is a primary source of activity. Use a deactivated liner and consider one with glass wool to trap non-volatile matrix components.[12] Regular replacement is crucial.
-
Column Contamination: The front end of the GC column can become contaminated. Trim 15-30 cm from the front of the column. If the problem persists, the column may need replacement.[11]
-
Septum and Seals: Regularly replace the injection port septum and ensure any seals in the flow path are clean and inert.[12]
-
-
Optimize GC Conditions:
-
Inlet Temperature: A high inlet temperature can cause thermal degradation of Thiometon. A starting point of 250 °C is recommended, but you may need to optimize this by testing lower temperatures.[10]
-
Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for organophosphate analysis.[10]
-
Carrier Gas Flow Rate: Ensure the flow rate is optimal for your column dimensions to maintain chromatographic efficiency.
-
Q4: How can I set up my LC-MS/MS for the best performance with Thiometon and its metabolites?
A4: LC-MS/MS is an excellent technique for Thiometon as it avoids the high temperatures of GC. Here are key considerations:
-
Column Selection: A C18 reversed-phase column is commonly used. The Waters HSS T3 column has been noted for providing good resolution and signal-to-noise for pesticide analysis.[13]
-
Mobile Phase: An acidic mobile phase is crucial for good peak shape and to maintain the stability of Thiometon. A common choice is a gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) and possibly an ammonium formate buffer (e.g., 10 mM) to maintain a consistent pH around 3.[14]
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for sensitive and selective detection. You should monitor for Thiometon and its primary metabolites, this compound and Thiometon sulfone.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Thiometon | 247.0 | 99.0 | 79.0 |
| This compound | 263.0 | 124.8 | 92.9 |
| Thiometon sulfone | 279.0 | 99.0 | 157.0 |
| Note: These are common transitions; optimal collision energies should be determined empirically on your instrument.[13][15][16] |
Detailed Protocols & Methodologies
Protocol 1: Optimized QuEChERS Method for Thiometon Analysis
This protocol is based on the citrate-buffered EN 15662 method, which is designed to protect pH-sensitive pesticides.[4]
1. Sample Extraction: a. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add internal standards if required. d. Shake vigorously for 1 minute. e. Add the EN 15662 buffering salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[4][8] f. Immediately shake vigorously for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg PSA. b. Shake for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes.
3. Final Extract Stabilization: a. Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial. b. Add 10 µL of 5% formic acid in acetonitrile to adjust the pH to approximately 5.[9] c. Vortex briefly and analyze by LC-MS/MS or GC-MS.
Protocol 2: Using L-cysteine as a Protective Agent
For challenging matrices or when degradation is persistent, L-cysteine can be added during extraction.[5][6]
1. Preparation of L-cysteine Solution: a. Prepare a fresh 1 mg/mL solution of L-cysteine in water.
2. Modified Extraction: a. Follow the QuEChERS extraction protocol as described above. b. Before adding the acetonitrile, add 100 µL of the L-cysteine solution to the 10 g sample in the centrifuge tube and briefly vortex. c. Proceed with the addition of acetonitrile and the rest of the QuEChERS procedure.
Protocol 3: Oxidation of Thiometon to Thiometon Sulfone for Unified Analysis
This approach simplifies analysis by converting Thiometon and its sulfoxide metabolite to a single, more stable compound, Thiometon sulfone. This is particularly useful for GC analysis. The following is a general procedure using potassium permanganate.[17]
1. Oxidation Reaction: a. To the final sample extract (in a solvent like acetonitrile), add a freshly prepared solution of potassium permanganate (e.g., 0.01% in water) dropwise while vortexing. b. Continue adding the permanganate solution until a faint, persistent pink color is observed, indicating a slight excess of the oxidant. c. Allow the reaction to proceed for 10-15 minutes at room temperature.
2. Quenching the Reaction: a. Add a few drops of a sodium bisulfite solution to quench the excess permanganate (the pink color will disappear).
3. Final Preparation: a. The sample is now ready for injection. Ensure that your calibration standards have been subjected to the same oxidation procedure.
Visualizing the Workflow & Degradation
To better understand the processes described, the following diagrams illustrate the degradation pathway of Thiometon and the recommended analytical workflow.
Caption: Degradation pathway of Thiometon.
Caption: Recommended analytical workflow for Thiometon.
References
-
European Commission. (n.d.). QuEChERS methodology. European Commission. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiometon. PubChem. [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting. Agilent Technologies. [Link]
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Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. Journal of Chromatography A, 1217(16), 2548–2560. [Link]
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Peris, A., Escrivá, J., & Picó, Y. (2022). Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. Foods, 11(3), 433. [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). About the method. QuEChERS.com. [Link]
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ResearchGate. (n.d.). The optimization of pH at the extraction/partitioning step for efficient nicotine extraction from mushrooms. ResearchGate. [Link]
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Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources. [Link]
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European Union Reference Laboratory for Single Residue Methods. (2006). The QuEChERS Method. EURL-SRM. [Link]
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Swedish National Food Agency. (2011). EURL-FV (2011-M4). [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]
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ResearchGate. (n.d.). Pesticide colorimetric sensor based on silver nanoparticles modified by L-cysteine. ResearchGate. [Link]
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Ghasemi-Varnamkhasti, M., et al. (2025). Optimized QuEChERS-HPLC-MS/MS method for pesticide residue detection in strawberries and associated health risk. Food Chemistry. [Link]
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Agilent Technologies. (2016, March 4). QuEChERS Sample Prep Part 1 - Pesticide Analysis [Video]. YouTube. [Link]
-
Mass Pesticides LC/MS/MS MRM Spreadsheet. (n.d.). [Link]
-
Singh, S., et al. (2025). Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS. Asian Journal of Chemistry. [Link]
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Kodir, S. A. A., et al. (2024). Highly specific colorimetric detection based on aggregation of l-cysteine functionalized gold nanoparticles for cypermethrin in water samples. Scientific Reports, 14(1), 6439. [Link]
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Watson, D. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. The LCGC Blog. [Link]
-
Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu. [Link]
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Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. [Link]
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Anderson, J. C., et al. (2020). Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage. Molecules, 25(23), 5729. [Link]
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Lukac, I., et al. (2018). Protective role of l-glutamic acid and l-cysteine in mitigation the chlorpyrifos-induced oxidative stress in rats. Environmental Toxicology and Pharmacology, 64, 155–163. [Link]
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ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. ResearchGate. [Link]
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Akiyama, Y., et al. (2002). [Studies on the stability of 89 pesticides in organic solvent]. Shokuhin Eiseigaku Zasshi, 43(3), 147–157. [Link]
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Maštovská, K., Lehotay, S. J., & Anastassiades, M. (2005). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A, 1097(1-2), 11–23. [Link]
-
Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. [Link]
-
Singh, J., & Cochrane, W. P. (1979). Confirmation of organothiophosphorus insecticide residues in fruit and vegetables by oxidative derivatization. Journal of the Association of Official Analytical Chemists, 62(4), 751–756. [Link]
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Agilent Technologies. (n.d.). Determination of Multi-Pesticide Residues in Dried Tea Samples using an Optimized Extraction / Clean-up Regime and the Agilent 7000 Series Tandem Quadrupole GC/MS/MS System. Agilent Technologies. [Link]
-
ResearchGate. (n.d.). Potassium Permanganate Oxidation of Organic Compounds. ResearchGate. [Link]
-
European Food Safety Authority. (2019). Outcome of the consultation with Member States and EFSA on the basic substance application for L‐cysteine for use in plant protection as insecticide. EFSA Supporting Publications, 16(2), 1541E. [Link]
-
Maštovská, K., Lehotay, S. J., & Anastassiades, M. (2005). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Journal of Chromatography A, 1097(1-2), 11-23. [Link]
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Kim, Y. H., et al. (2024). Antioxidant cysteine and methionine derivatives show trachea disruption in insects. PLoS ONE, 19(10), e0292837. [Link]
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European Union Reference Laboratory for Single Residue Methods. (2014). Stability of Pesticide Stock Solutions. EURL-SRM. [Link]
-
ResearchGate. (n.d.). Removal of Organophosphorus (OP) Pesticide Residues from Vegetables Using Washing Solutions and Boiling. ResearchGate. [Link]
Sources
- 1. Thiometon | C6H15O2PS3 | CID 12541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. QuEChERS: About the method [quechers.eu]
- 5. researchgate.net [researchgate.net]
- 6. Protective role of l-glutamic acid and l-cysteine in mitigation the chlorpyrifos-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. agilent.com [agilent.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Stability of Thiometon Sulfoxide Solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Thiometon sulfoxide. This document provides in-depth guidance, troubleshooting, and validated protocols to address the challenges associated with the pH-dependent stability of this compound solutions. Our goal is to equip you with the foundational knowledge and practical tools to ensure the accuracy and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the chemistry and handling of this compound.
Q1: What is this compound, and why is its stability a critical experimental parameter?
A: this compound is a primary metabolite of Thiometon, an organophosphate insecticide.[1][2][3] In environmental and biological systems, Thiometon is rapidly oxidized to its sulfoxide and, subsequently, to the sulphone.[1] The stability of the sulfoxide form is critical because its degradation can lead to a loss of the target analyte, resulting in inaccurate quantification in residue analysis, environmental monitoring, or toxicological studies. Understanding its stability profile under various pH conditions is essential for developing robust analytical methods and interpreting experimental data correctly.
Q2: How does pH generally affect the stability of organophosphate compounds like this compound?
A: Organophosphate insecticides are a class of compounds particularly susceptible to a chemical reaction known as alkaline hydrolysis.[4][5] This process involves the breakdown or cleavage of the molecule in the presence of alkaline water (pH > 7).[6] The rate of this degradation is highly dependent on the pH; for every single-point increase in pH above 7.0, the rate of hydrolysis can increase by a factor of ten.[7] Consequently, preparing solutions in unbuffered or alkaline water can lead to rapid loss of the active ingredient, compromising the experiment.[4] While some compounds can also undergo acid-catalyzed hydrolysis at very low pH, alkaline conditions are the primary concern for most organophosphates.[6]
Q3: What is the primary degradation pathway for Thiometon and its sulfoxide?
A: The degradation of Thiometon is a multi-step process involving both oxidation and hydrolysis. The primary pathway begins with the oxidation of the parent Thiometon to this compound. This sulfoxide is the main metabolite observed in the initial days after application.[1] Further oxidation converts the sulfoxide to Thiometon sulphone. Concurrently, these molecules are susceptible to hydrolysis, which cleaves the ester bonds, particularly under alkaline conditions, breaking the molecule down into smaller, inactive compounds.[1][8]
Caption: Degradation pathway of Thiometon.
Q4: What is the ideal pH range for preparing and storing this compound solutions?
A: For most pesticide solutions, including organophosphates, a slightly acidic to neutral pH range of 4.0 to 7.0 is recommended to minimize hydrolytic degradation.[4][7] The ideal range is often cited as 5.5 to 6.5.[4] Since both surface and ground water sources are often naturally alkaline (pH 7.0 to 9.0), it is crucial to verify the pH of your water and use buffering agents if necessary, especially if solutions will be stored for several hours before use.[4][7]
Q5: How quickly does the parent compound, Thiometon, degrade at different pH values?
| pH Value | Temperature | Half-Life (DT₅₀) | Stability Profile |
| 3 | 25°C | 25 days | Relatively Stable |
| 6 | 25°C | 27 days | Most Stable |
| 7 | 20°C | 22 days | Moderately Stable |
| 9 | 25°C | 17 days | Least Stable (Alkaline Hydrolysis) |
| (Data synthesized from AERU University of Hertfordshire database)[9] |
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Rapid or Unexpected Degradation of Analyte in Solution
You observe significantly lower than expected concentrations of this compound shortly after preparing your standards or samples.
-
Possible Cause A: High pH of the Solution
-
Why it happens: The solvent (typically water or a buffer) used for dilution is alkaline (pH > 7.0), causing rapid alkaline hydrolysis of the sulfoxide.[6][7] The rate of degradation can be significant even within a few hours.[4]
-
Solution:
-
Verify pH: Always measure the pH of your deionized water and any buffer solutions before use.
-
Adjust pH: If the pH is above 7.0, adjust it to the optimal range of 5.5-6.5 using a suitable buffering agent or a dilute acid.[4]
-
Use Buffers: For experiments requiring solutions to be stable over time, always use a buffer system (e.g., phosphate or acetate buffer) to maintain a constant, optimal pH.
-
-
-
Possible Cause B: Elevated Temperature
-
Why it happens: Chemical reactions, including hydrolysis, accelerate at higher temperatures.[6][7] Leaving solutions on a benchtop in a warm laboratory can significantly increase the degradation rate compared to refrigerated storage.
-
Solution:
-
Refrigerate: Store all stock solutions and prepared samples at 2-8°C when not in immediate use.
-
Minimize Time at RT: During sample preparation, keep vials on ice and minimize the time they are held at room temperature before analysis.
-
-
-
Possible Cause C: Contaminated or Aged Solvents
-
Why it happens: Certain organic solvents can degrade over time, forming reactive impurities. For example, aged ethyl acetate can contain acetaldehyde, which has been shown to degrade Thiometon.[10]
-
Solution:
-
Use Fresh Solvents: Use fresh, high-purity, HPLC- or MS-grade solvents for the preparation of standards and extraction of samples.
-
Check Expiration Dates: Do not use solvents that are past their expiration date or have been stored improperly.
-
-
Issue 2: Inconsistent or Non-Reproducible Analytical Results
You are seeing high variability in your results across different batches of samples or on different days.
-
Possible Cause A: Inconsistent pH Across Preparations
-
Why it happens: Minor, unmonitored variations in the pH of your preparation media between experiments can lead to different degradation rates, causing significant analytical variance.
-
Solution:
-
Standardize Protocols: Implement a strict Standard Operating Procedure (SOP) that requires pH measurement and adjustment for every batch of buffer or solution prepared.
-
Calibrate pH Meter: Ensure your pH meter is calibrated daily before use to guarantee accurate measurements.
-
-
-
Possible Cause B: Variable Time Between Preparation and Analysis
-
Why it happens: Even at an optimal pH, some degradation will occur over time. If some samples are analyzed immediately while others wait for several hours, the later samples will show lower concentrations.[6]
-
Solution:
-
Standardize Workflow: Design your experimental workflow to ensure that the time interval between the final preparation step and injection into the analytical instrument is consistent for all samples and standards.
-
Use Autosampler Cooling: If available, use a cooled autosampler (e.g., set to 4°C) to minimize degradation of samples waiting in the queue for analysis.
-
-
Caption: Standardized workflow for a pH stability study.
Section 3: Experimental Protocols
These protocols provide a framework for preparing solutions and conducting a self-validating stability study.
Protocol 3.1: Preparation of pH-Buffered Stock Solutions
This protocol describes the preparation of a buffered diluent for creating working standards and sample solutions.
-
Select Buffer: Choose a buffer system appropriate for your target pH (e.g., 0.1 M citrate for pH 4-6, 0.1 M phosphate for pH 6-8).
-
Prepare Buffer: Prepare the chosen buffer in HPLC-grade deionized water.
-
Adjust pH: While monitoring with a calibrated pH meter, carefully add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the buffer solution until the target pH (e.g., 6.0 ± 0.1) is reached.
-
Filter Solution: Filter the buffer through a 0.22 µm filter to remove any particulates.
-
Prepare Stock: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute to Working Concentration: Perform serial dilutions of the organic stock solution into the prepared, pH-adjusted buffer to create your final working solutions. Ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid altering the aqueous pH.
Protocol 3.2: Conducting a pH Stability Study
This protocol outlines the steps to quantitatively assess the stability of this compound at different pH values over time.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 6.0, 7.0, and 9.0) as described in Protocol 3.1.
-
Aliquot Buffers: Dispense equal volumes (e.g., 1 mL) of each pH buffer into separate, clearly labeled amber glass autosampler vials. Prepare at least three replicates for each time point at each pH.
-
Spike Vials: Spike each vial with a small volume of a concentrated this compound stock solution to achieve the desired final concentration (e.g., 1 µg/mL). Vortex briefly to mix. This is your Time = 0 starting point.
-
Initial Analysis (T=0): Immediately analyze the "Time = 0" samples for each pH to establish the initial concentration. This is your 100% reference point.
-
Incubate: Store the remaining vials under a controlled temperature (e.g., 25°C or 40°C). Protect them from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), remove a set of three replicate vials for each pH condition from storage.
-
Analyze Samples: Analyze the samples immediately using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Degradation: For each time point, calculate the percentage of this compound remaining relative to the T=0 concentration for that specific pH.
-
Plot Data: Plot the percentage of remaining analyte versus time for each pH condition to visualize the degradation kinetics and determine the half-life (DT₅₀).
Section 4: References
-
University of Missouri. (2002). Effects of Water pH on the Stability of Pesticides. MU Extension. [Link]
-
Cloyd, R. (n.d.). Effects of pH on Pesticides. Greenhouse Product News. [Link]
-
FAO/WHO. (1976). Thiometon (Pesticide residues in food: 1976 evaluations). Inchem.org. [Link]
-
Ismail, B. S., & Kalithasan, K. (2017). Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society. [Link]
-
Bishop, B., & Pike, D. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]
-
Whitford, F., et al. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiometon. PubChem. [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Medical Management Guidelines for Sulfur Mustard. ATSDR. [Link]
-
National Center for Biotechnology Information. (n.d.). Demeton-S-methyl. PubChem. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl. [Link]
-
AERU, University of Hertfordshire. (2023). Thiometon (Ref: SAN 230). [Link]
-
Tsumura, Y., et al. (2004). [Degradation of thiometon in ethyl acetate]. Shokuhin Eiseigaku Zasshi, 45(4), 212-216. [Link]
-
Somasundaram, L., & Coats, J. R. (1991). Pesticide Transformation Products: Fate and Significance in the Environment. ACS Symposium Series. [Link]
Sources
- 1. 377. Thiometon (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 2. thiometon-sulfoxide CAS#: 2703-37-9 [m.chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. gpnmag.com [gpnmag.com]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. Thiometon (Ref: SAN 230) [sitem.herts.ac.uk]
- 10. [Degradation of thiometon in ethyl acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Interference from other organophosphates in Thiometon sulfoxide analysis
Welcome to the Technical Support Center for Thiometon Sulfoxide Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound, with a specific focus on overcoming interference from other organophosphate compounds. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A: Thiometon is an organothiophosphate insecticide and acaricide.[1] In biological and environmental systems, it is metabolized into more polar and often more toxic compounds, including this compound.[2] The analysis of this compound is challenging due to its polarity and potential for co-elution with other structurally similar organophosphates present in the sample matrix, leading to analytical interference.
Q2: Which analytical techniques are most suitable for this compound analysis?
A: Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for the analysis of organophosphate pesticides and their metabolites.[3]
-
GC is often coupled with specific detectors like the Flame Photometric Detector (FPD) or a mass spectrometer (MS). GC-FPD is selective for phosphorus- and sulfur-containing compounds, which is advantageous for organophosphates.[4][5] However, it can still suffer from interference if other organophosphates have similar retention times.[4]
-
LC , particularly coupled with tandem mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity and is well-suited for analyzing more polar metabolites like this compound that can be challenging to volatilize for GC analysis.[6][7]
Q3: What are the common signs of interference from other organophosphates in my chromatogram?
A: Interference can manifest in several ways:
-
Poor peak shape: Tailing or fronting of the this compound peak.[8]
-
Inaccurate quantification: Overestimation of the analyte concentration due to overlapping peaks.
-
Misidentification: Incorrectly identifying a co-eluting organophosphate as this compound.
-
Shifting retention times: Matrix effects from co-eluting compounds can cause slight shifts in the retention time of the target analyte.[8]
Q4: How can I confirm that the interference is from another organophosphate?
A: The most definitive way is to use a mass spectrometry (MS) detector. By examining the mass spectrum of the peak , you can identify the molecular ions and fragmentation patterns of the co-eluting compounds. If you are using a selective detector like an FPD, a peak at the expected retention time of this compound that shows an atypical peak shape or response should be investigated further, potentially by re-analyzing the sample on a GC-MS or LC-MS/MS system.
Troubleshooting Guide: Resolving Interference in this compound Analysis
This section provides a systematic approach to diagnosing and resolving interference from other organophosphates.
Step 1: Initial Diagnosis - Is it Interference?
Before making significant changes to your method, confirm that the issue is indeed interference.
-
Analyze a standard: Inject a pure standard of this compound. If the peak shape is good and the retention time is stable, the problem likely lies with your sample matrix.
-
Analyze a matrix blank: Prepare and analyze a sample of the matrix (e.g., soil, water, plasma) without any this compound. The presence of peaks at or near the retention time of your analyte indicates matrix interference.[3][9]
-
Spike the matrix blank: Spike the matrix blank with a known concentration of this compound. Poor recovery or distorted peak shape confirms matrix effects.
Step 2: Method Optimization to Enhance Selectivity
If interference is confirmed, the following steps will help you improve the selectivity of your analytical method.
The goal is to physically separate the this compound peak from interfering peaks.
dot graph TD { A[Start: Interference Detected] --> B{Initial Diagnosis}; B --> C{Is it Interference?}; C -- Yes --> D[Method Optimization]; C -- No --> E[Check System Suitability]; D --> F{Chromatographic Selectivity}; D --> G{Sample Preparation Cleanup}; D --> H{Detection Method}; F --> I[Change Column Phase]; F --> J[Modify Temperature Program (GC)]; F --> K[Adjust Mobile Phase Gradient (LC)]; G --> L[Solid Phase Extraction (SPE)]; G --> M[QuEChERS]; H --> N[Use Mass Spectrometry (MS/MS)]; I --> O[Resolution]; J --> O; K --> O; L --> O; M --> O; N --> O; O --> P[Analysis Complete];
} caption: Troubleshooting Workflow for Interference.
For Gas Chromatography (GC):
-
Column Selection: If you are using a non-polar column (e.g., DB-5ms), consider switching to a more polar column (e.g., a "35" or "1701" type phase). The different selectivity may resolve the co-eluting peaks.
-
Temperature Program: Modify the oven temperature program. A slower ramp rate can improve separation.
For Liquid Chromatography (LC):
-
Column Chemistry: Change the stationary phase. If you are using a C18 column, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.
-
Mobile Phase Gradient: Adjust the gradient profile. A shallower gradient around the elution time of this compound can increase resolution.
| Parameter | Recommendation for GC | Recommendation for LC | Rationale |
| Stationary Phase | Switch to a column of different polarity (e.g., mid-polar). | Change column chemistry (e.g., C18 to Phenyl-Hexyl). | Alters the separation mechanism to resolve co-eluting compounds. |
| Temperature/Gradient | Decrease the temperature ramp rate. | Use a shallower gradient around the analyte's retention time. | Increases the time compounds spend interacting with the stationary phase, improving separation. |
A robust sample cleanup is crucial for minimizing matrix interference.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a popular and effective sample preparation technique for pesticide residue analysis in food matrices.[10][11][12] It involves an extraction and partitioning step followed by dispersive solid-phase extraction (dSPE) for cleanup.[10][13]
-
Protocol:
-
Extraction: Homogenize your sample and extract with acetonitrile.
-
Partitioning: Add salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[13]
-
Cleanup (dSPE): Transfer an aliquot of the acetonitrile layer to a tube containing a sorbent like PSA (primary secondary amine) to remove sugars and fatty acids, C18 to remove non-polar interferences, and GCB (graphitized carbon black) to remove pigments.[14][15] For organophosphates, PSA is particularly effective.
-
Solid Phase Extraction (SPE): SPE offers a more targeted cleanup and can be tailored to the specific properties of this compound and the interfering compounds.[16]
-
Protocol:
-
Conditioning: Prepare the SPE cartridge by passing a suitable solvent through it.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.
-
Elution: Elute this compound with a stronger solvent.
-
| Cleanup Technique | Target Interferences | Best Suited For |
| QuEChERS with PSA | Sugars, fatty acids, organic acids | Food and agricultural samples |
| SPE (Normal Phase) | Polar interferences | Samples where interferences are more polar than the analyte |
| SPE (Reversed Phase) | Non-polar interferences | Aqueous samples |
When chromatographic separation is insufficient, increasing the specificity of the detector is the next logical step.
Transition to Mass Spectrometry (MS): If you are using a non-MS detector, switching to a mass spectrometer is the most effective way to eliminate interference.
-
GC-MS or LC-MS: In full scan mode, you can identify compounds by their mass spectra.
-
Tandem Mass Spectrometry (MS/MS): For maximum selectivity, use tandem mass spectrometry (GC-MS/MS or LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.[17] In MRM, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored. This process is highly selective and can effectively eliminate interference from other compounds, even if they co-elute.[18]
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Selective detection using MS/MS (MRM).
Conclusion
Interference from other organophosphates is a common challenge in the analysis of this compound. By systematically evaluating your method, from chromatographic conditions to sample preparation and detection, you can effectively mitigate these interferences. A combination of optimized chromatography and a selective detection method like tandem mass spectrometry will provide the most robust and reliable results for the accurate quantification of this compound in complex matrices.
References
-
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
O'Donnell, C., & Krynitsky, A. J. (2019). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 24(15), 2825. Retrieved from [Link]
-
Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Thiometon. (n.d.). PubChem. Retrieved from [Link]
-
QuEChERS Method for Multiresidue Pesticide Determination in Black Pepper Using LC/TQ. (2023). Agilent Technologies. Retrieved from [Link]
-
Obana, H., Hori, S., Okihashi, M., & Akutsu, K. (2002). Determining Organophosphorus Pesticides in Foods Using Accelerated Solvent Extraction with Large Sample Sizes. Journal of AOAC International, 85(3), 659-664. Retrieved from [Link]
-
Prokes, C., et al. (2021). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 26(11), 3225. Retrieved from [Link]
-
Picó, Y. (Ed.). (2012). Mass Spectrometry for the Analysis of Pesticide Residues and Their Metabolites. Elsevier. Retrieved from [Link]
-
Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. (n.d.). OI Analytical. Retrieved from [Link]
-
Exploring the Role of Gas Chromatography in Organophosphate Analysis. (n.d.). Drawell. Retrieved from [Link]
-
Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. In Mass Spectrometry for the Analysis of Pesticide Residues and Their Metabolites (pp. 57-90). Elsevier. Retrieved from [Link]
-
A. A. A. Kaykhaii, M. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Critical Reviews in Analytical Chemistry, 51(7), 647-662. Retrieved from [Link]
-
Analytical Methods. (1997). In Toxicological Profile for Sulfur Mustard. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]
-
Kowalski, J., Cochran, J., Thomas, J., Misselwitz, M., Wittrig, R., & Schreiber, A. (2013). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts, Using QuEChERS, LC-MS/MS, and GCxGC-TOFMS. Restek. Retrieved from [Link]
-
Thiometon. (1973). In WHO Pesticide Residues Series, No. 3. World Health Organization. Retrieved from [Link]
-
Sobhanzadeh, E., & Nemati, M. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. Journal of Fundamental Sciences, 5(2), 106-128. Retrieved from [Link]
-
The QuEChERS Workflow for Pesticide Residue Analysis. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Ahmadi, F., et al. (2021). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. Scientific Reports, 11(1), 1-10. Retrieved from [Link]
-
Mastovska, K., & Lehotay, S. J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. Journal of Chromatography A, 1217(16), 2548-2560. Retrieved from [Link]
-
Wille, K., et al. (2019). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Nature Communications, 10(1), 1-11. Retrieved from [Link]
-
What are the diagnostic steps for suspected Organophosphate poisoning?. (n.d.). Dr.Oracle. Retrieved from [Link]
-
Musshoff, F., Junker, H., & Madea, B. (2002). LC-MS determination of oxydemeton-methyl and its main metabolite demeton-S-methylsulfon in biological specimens--application to a forensic case. Journal of analytical toxicology, 26(3), 159-163. Retrieved from [Link]
-
Petchuay, C., et al. (2016). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Journal of Chromatography B, 1022, 225-233. Retrieved from [Link]
-
Hiemstra, M., & de Kok, A. (2007). Applicability of Gradient Liquid Chromatography with Tandem Mass Spectrometry to the Simultaneous Screening for About 100 Pesticides in Crop. Journal of AOAC International, 90(4), 1146-1162. Retrieved from [Link]
-
Health monitoring, Guide for organophosphate pesticides. (n.d.). Safe Work Australia. Retrieved from [Link]
-
Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. (2019). Agilent Technologies. Retrieved from [Link]
-
Kim, H., et al. (2022). Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels. Foods, 11(13), 1937. Retrieved from [Link]
-
The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. (2022). Chirality, 34(8), 1078-1088. Retrieved from [Link]
-
Organophosphate Toxicity. (2023). Medscape. Retrieved from [Link]
-
The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer. (2021). Chemosensors, 9(7), 173. Retrieved from [Link]
-
Ballesteros, B., & Parrado, J. (2013). Organophosphorus Pesticides Analysis. In Pesticides - Strategies for Pesticides Analysis. IntechOpen. Retrieved from [Link]
-
Arduini, F., et al. (2020). Highly Sensitive Detection of Chemically Modified Thio-Organophosphates by an Enzymatic Biosensing Device: An Automated Robotic Approach. Sensors, 20(5), 1368. Retrieved from [Link]
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- 2. 273. Thiometon (WHO Pesticide Residues Series 3) [inchem.org]
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Technical Support Center: Enhancing Analytical Resolution of Thiometon Sulfoxide and Its Metabolites
Welcome to the technical support center dedicated to resolving the analytical challenges associated with Thiometon and its primary oxidative metabolites, Thiometon sulfoxide and Thiometon sulfone. As organothiophosphate pesticides, the parent compound and its metabolites often coexist in environmental and biological samples.[1] Due to their structural similarities and varying toxicities, achieving distinct, high-resolution separation is paramount for accurate quantification and risk assessment.[2]
This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common analytical hurdles and provide robust protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Thiometon and why are they important?
Thiometon, an organothiophosphate insecticide and acaricide, undergoes metabolic oxidation in biological and environmental systems.[1] The primary transformation involves the oxidation of the thioether sulfur atom, leading to the formation of two key metabolites:
-
This compound: The first oxidation product.
-
Thiometon sulfone: The second, more highly oxidized product.
The analysis of these metabolites is critical because their toxicity and environmental persistence can differ significantly from the parent compound. For instance, the oxidative metabolites of similar organophosphates, like fenthion, have been shown to be considerably more toxic than the parent compound.[2] Therefore, a comprehensive analysis must individually quantify the parent compound and its sulfoxide and sulfone forms.
Q2: Why is achieving high resolution between Thiometon, this compound, and Thiometon sulfone so challenging?
The primary challenge lies in their high degree of structural similarity. The molecules differ only by the oxidation state of a single sulfur atom (thioether → sulfoxide → sulfone). This results in closely related physicochemical properties, particularly polarity and hydrophobicity, which govern their behavior in chromatographic systems. Consequently, they tend to co-elute or exhibit poor separation, making accurate, individual quantification difficult.
Q3: What is the recommended analytical technique for these compounds?
While Gas Chromatography (GC) can be used for the analysis of the parent Thiometon, it is generally not suitable for its oxidative metabolites.[1][3] this compound, in particular, is more polar and can be thermally labile, potentially leading to degradation in the high-temperature GC injection port and inaccurate quantification.[2]
Therefore, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous analysis of Thiometon and its metabolites.[4] This technique offers the necessary selectivity and sensitivity to distinguish between these closely related compounds, even in complex matrices.
Q4: What is the most effective sample preparation technique for analyzing these compounds in food or environmental matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended and widely adopted for pesticide residue analysis in diverse matrices.[5] It involves an initial extraction with acetonitrile followed by a salting-out step and a subsequent dispersive solid-phase extraction (dSPE) cleanup. This approach effectively removes a significant portion of matrix interferences, which is crucial for minimizing ion suppression in the MS source and ensuring accurate results.[4][6][7]
Troubleshooting Guide: From Poor Peaks to High Resolution
This section addresses specific issues you may encounter during method development and routine analysis.
Problem: Poor Resolution and Peak Co-elution
Q: My peaks for this compound and sulfone are overlapping. How can I improve their separation?
This is the most common challenge. A systematic approach is key.
1. Re-evaluate Your Mobile Phase Gradient.
-
Causality: A steep gradient may not provide enough time for the column to differentiate between analytes with similar retention behaviors. The rate of change in mobile phase composition directly impacts resolution.[8]
-
Solution:
-
Decrease the Gradient Slope: Make the gradient shallower in the region where the target compounds elute. For example, if they elute between 40% and 60% organic solvent, slow the rate of change from 3% per minute to 1% per minute in that window.
-
Introduce an Isocratic Hold: If the peaks are very close, a short isocratic hold at a mobile phase composition just prior to their elution can significantly improve separation.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a common source of retention time shifts and resolution problems. Ensure accurate pH adjustment and fresh preparation.[9]
-
2. Assess Your Column Chemistry.
-
Causality: While a standard C18 (octadecylsilane) column is a versatile starting point, its separation is primarily based on hydrophobicity. Since the target analytes have very similar hydrophobicity, a different separation mechanism or selectivity may be required.
-
Solution:
-
Consider a PFP Column: A Pentafluorophenyl (PFP) stationary phase offers alternative selectivity through multiple interaction mechanisms, including dipole-dipole and pi-pi interactions, which can be effective for separating structurally similar isomers or compounds with polar functional groups.
-
Explore HILIC: For these moderately polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative. HILIC uses a polar stationary phase and a high-organic mobile phase, providing a different elution order and selectivity compared to reversed-phase chromatography.
-
3. Optimize Column Temperature.
-
Causality: Temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature generally decreases retention times and can sharpen peaks, sometimes improving resolution.[8]
-
Solution: Systematically evaluate column temperatures (e.g., in 5°C increments from 30°C to 50°C). Note that temperature can also alter the selectivity between analytes, so the effect on resolution is not always predictable and must be empirically determined.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My analyte peaks are tailing, leading to inaccurate integration. What is the cause?
-
Causality: Peak tailing is often caused by secondary interactions between the analyte and active sites (e.g., free silanol groups) on the stationary phase packing material.[9] It can also result from column contamination or a mismatch between the sample solvent and the mobile phase.
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of an acid, such as 0.1% formic acid, to both mobile phase reservoirs. This protonates the silanol groups, reducing their interaction with the analytes and dramatically improving peak shape for polar compounds.
-
Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped column to minimize the number of available silanol groups.
-
Check for Contamination: If the problem develops over time, clean the column according to the manufacturer's instructions or protect it with a guard column.
-
Q: My peaks are fronting. What does this indicate?
-
Causality: Peak fronting is a classic symptom of column overload, where too much sample mass has been injected onto the column.[9] It can also be caused by injecting the sample in a solvent that is significantly stronger than the initial mobile phase.
-
Solution:
-
Dilute Your Sample: Prepare a dilution series of your sample or standard (e.g., 1:5, 1:10, 1:100) and inject them. If the peak shape improves with dilution, you have confirmed overload.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
Match Sample Solvent: Ensure your final sample extract is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.
-
Problem: Low Sensitivity or Inconsistent Signal
Q: I am struggling to achieve the required limits of detection. How can I boost my signal?
-
Causality: Low sensitivity can stem from inefficient ionization in the mass spectrometer source, signal suppression from matrix components, or analyte degradation.
-
Solution:
-
Optimize MS Source Parameters: Thiometon and its metabolites ionize well in positive-ion electrospray (ESI+) mode. Systematically optimize key parameters such as capillary voltage, source temperature, and nebulizer/drying gas flows to maximize the signal for your specific analytes.
-
Combat Matrix Effects: Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte, are a major issue in LC-MS/MS.
-
Improve Sample Cleanup: The dSPE step in QuEChERS is crucial. For samples high in pigments or organic acids, using sorbents like graphitized carbon black (GCB) or primary-secondary amine (PSA) can significantly reduce interferences.[6][7]
-
Use Matrix-Matched Standards: For accurate quantification, it is essential to prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation process.[7] This compensates for any signal loss or enhancement caused by the matrix.
-
-
Check for Analyte Stability: Ensure samples are stored properly (e.g., at -20°C or lower) and analyzed promptly after preparation to prevent degradation.[10]
-
Experimental Workflows & Protocols
Workflow for Sample Preparation and Analysis
The following diagram illustrates a standard workflow for the analysis of Thiometon and its metabolites from a solid matrix like produce.
Caption: A typical QuEChERS workflow for pesticide residue analysis.
Troubleshooting Decision Tree for Poor Resolution
Use this logical guide to diagnose separation issues systematically.
Caption: A decision tree for troubleshooting poor chromatographic resolution.
Data Presentation: Example LC-MS/MS Method
The following table provides a robust starting point for an LC-MS/MS method. Parameters should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-Phase C18, 100 x 2.1 mm, <3 µm | Good starting point for retaining these compounds. Smaller particles enhance efficiency.[4] |
| Mobile Phase A | Water + 2 mM Ammonium Formate + 0.1% Formic Acid | Buffering and acidification improve peak shape and ESI+ efficiency. |
| Mobile Phase B | Methanol + 2 mM Ammonium Formate + 0.1% Formic Acid | Methanol often provides different selectivity than acetonitrile for polar compounds. |
| Gradient | 5% B to 95% B over 10 min, then hold and equilibrate | A relatively shallow gradient to resolve closely eluting analytes. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce run times.[8] |
| Injection Vol. | 2 - 5 µL | Minimize to prevent overload; adjust based on sensitivity needs. |
| Ionization Mode | ESI, Positive | These compounds readily form [M+H]+ ions. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
Example MRM Transitions (Hypothetical - Must be empirically determined)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiometon | 247.0 | 89.0 | 15 |
| This compound | 263.0 | 155.0 | 18 |
| Thiometon sulfone | 279.0 | 125.0 | 20 |
Note: Precursor ions correspond to [M+H]+. Thiometon (MW 246.4), this compound (MW 262.35).[1][10] Product ions and collision energies must be optimized on your specific instrument by infusing individual standards.
References
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N.A. (n.d.). Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thiometon. PubChem. Retrieved from [Link]
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Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
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Di-Ioia, S. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Naples Federico II. Retrieved from [Link]
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LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
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Popiel, S., et al. (2017). Study on the Kinetics and Transformation Products of Sulfur Mustard Sulfoxide and Sulfur Mustard Sulfone in Various Reaction Media. ResearchGate. Retrieved from [Link]
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U.S. Department of Agriculture. (n.d.). Screening for Pesticides by LC/MS/MS and GC/MS/MS. Retrieved from [Link]
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Walker, D. I., et al. (n.d.). High-Resolution Metabolomic Assessment of Pesticide Exposure in Central Valley, California - PMC. National Center for Biotechnology Information. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
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MDPI. (n.d.). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
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PubMed. (2019, January 8). Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes. Retrieved from [Link]
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PubMed. (n.d.). Ultrahigh resolution metabolomics for S-containing metabolites. Retrieved from [Link]
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Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
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Sar-Coma, J., et al. (n.d.). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - NIH. National Center for Biotechnology Information. Retrieved from [Link]
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Bossle, P. C., et al. (1993, June 1). Detection of thiodiglycol and its sulfoxide and sulfone analogues in environmental waters by high performance liquid chromatography. OSTI.GOV. Retrieved from [Link]
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PubMed. (2021, March 12). Simultaneous detection and identification of thiometon, phosalone, and prothioconazole pesticides using a nanoplasmonic sensor array. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Thiometon Sulfoxide Quantification
In the realm of pesticide residue analysis and drug development, the precise and accurate quantification of metabolites is paramount for ensuring consumer safety and therapeutic efficacy. Thiometon, an organophosphate insecticide, undergoes rapid metabolism in biological systems and the environment, primarily forming Thiometon sulfoxide and subsequently Thiometon sulfone. The quantification of this compound is crucial as it is often the main metabolite present shortly after application and contributes to the overall toxicity.[1] This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable methodology.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the selection of different analytical techniques and validation parameters, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
The Critical Need for Validated Analytical Methods
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2][3] For regulatory submissions and to ensure data integrity, adherence to internationally recognized guidelines is essential. The International Council for Harmonisation (ICH) provides a globally accepted framework for analytical method validation.[4] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle-based approach to analytical procedures, moving from a simple "check-the-box" exercise to a more scientific and risk-based model.[4][5][6]
The core performance characteristics that must be evaluated during method validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[6]
-
Accuracy: The closeness of the test results to the true value.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Comparative Analysis of Analytical Techniques for this compound Quantification
The two predominant analytical techniques for the quantification of this compound in various matrices are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.
| Validation Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by detection based on their mass-to-charge ratio. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. |
| Specificity | High specificity is achieved through chromatographic separation and the use of Multiple Reaction Monitoring (MRM) transitions. | High specificity is also achieved through chromatographic separation and MRM transitions. Can be advantageous for polar and non-volatile compounds. |
| Linearity | Typically exhibits good linearity over a wide concentration range. | Excellent linearity is generally observed. |
| Accuracy (% Recovery) | Good recoveries (typically 70-120%) can be achieved with appropriate sample preparation.[7] | Excellent recoveries (often within the 70-120% range as per SANTE guidelines) are achievable.[8][9] |
| Precision (%RSD) | Relative Standard Deviations (RSDs) are generally below 20% for replicate analyses.[7] | RSD values are typically well below the 20% threshold specified in guidelines like SANTE.[8][9] |
| Limit of Quantification (LOQ) | LOQs in the range of 0.001 to 0.01 mg/kg are achievable, depending on the matrix.[10] | Highly sensitive, with LOQs often reaching as low as 10 µg/kg (0.01 mg/kg).[8] |
| Robustness | Method performance can be sensitive to variations in injection port temperature, gas flow rates, and column condition. | Generally robust, but can be affected by changes in mobile phase composition, pH, and column temperature. |
| Sample Preparation | Often requires derivatization for polar analytes, though direct analysis is possible. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common extraction technique.[7][11] | Compatible with a wide range of sample matrices. The QuEChERS method is frequently employed for extraction and cleanup.[12] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the quantification of this compound using GC-MS/MS and LC-MS/MS. These protocols are intended as a general guide and may require optimization based on the specific sample matrix and instrumentation.
Workflow for this compound Quantification
Caption: Step-by-step workflow for analytical method validation.
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, and the available resources. LC-MS/MS may be preferable for its ability to analyze polar and thermally labile compounds without derivatization, while GC-MS/MS remains a robust and widely used technique.
Regardless of the chosen method, a thorough validation according to ICH guidelines is imperative to ensure the generation of accurate, reliable, and reproducible data. This guide provides a framework for researchers and scientists to develop and validate robust analytical methods for this compound quantification, ultimately contributing to the assurance of food safety and the successful development of pharmaceutical products.
References
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]
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Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Ministry of Health, Labour and Welfare, Japan. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Thiometon (Pesticide residues in food: 1976 evaluations). Inchem.org. [Link]
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Thiometon (Pesticide residues in food: 1979 evaluations). INCHEM. [Link]
-
Thiometon (WHO Pesticide Residues Series 3). Inchem.org. [Link]
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Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Analysis of Pesticide Residues in Mango by GC/MS/MS With Bond Elut QuEChERS EN Kits. Agilent. [Link]
-
Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu. [Link]
-
Determination of Multi-Pesticide Residues in Dried Tea Samples using an Optimized Extraction / Clean-up Regime and the Agilent 7000 Series Tandem Quadrupole GC/MS/MS System. Agilent. [Link]
-
Validation Report 20. eurl-pesticides.eu. [Link]
-
Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Shimadzu. [Link]
-
Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu. [Link]
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A Comparative Efficacy Analysis of Thiometon Sulfoxide and Alternative Insecticides
This guide provides a detailed technical comparison of the efficacy of Thiometon sulfoxide, a systemic organophosphate insecticide, with other prominent insecticidal compounds. As researchers, scientists, and drug development professionals, an in-depth understanding of the relative performance and underlying mechanisms of various insecticides is paramount for developing effective and sustainable pest management strategies. This document moves beyond a simple cataloging of products to offer a causal analysis of experimental data, thereby providing actionable insights for your research and development endeavors.
Thiometon, and its active metabolite this compound, belong to the organophosphate class of insecticides, which have been a cornerstone of pest control for decades.[1][2] However, the landscape of insecticidal chemistry is continually evolving, with the introduction of newer classes of compounds offering different modes of action and toxicological profiles. This guide will objectively compare the efficacy of this compound with representative insecticides from the neonicotinoid, pyrethroid, and other relevant classes, supported by available experimental data.
The Central Role of Acetylcholinesterase Inhibition in Organophosphate Efficacy
The primary mechanism of action for organophosphate insecticides, including Thiometon and its active sulfoxide metabolite, is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is critical for the termination of nerve impulses in the cholinergic synapses of insects. By inhibiting AChE, organophosphates lead to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This shared mechanism of action allows for a degree of comparative analysis among organophosphates.
Caption: Acetylcholinesterase (AChE) inhibition by organophosphates.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of an insecticide is quantitatively expressed by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population of insects. A lower LC50 value indicates higher toxicity and, therefore, greater efficacy.
Due to the limited availability of recent, direct comparative studies on this compound, this guide incorporates data for the parent compound, Thiometon, and other closely related systemic organophosphates like dimethoate and methyl demeton as proxies. This approach is scientifically justified by their shared mode of action and target pests.
Efficacy Against Aphids (Aphis gossypii)
Aphids are a primary target for systemic insecticides like Thiometon. The following table compares the LC50 values of several organophosphates and insecticides from other classes against the cotton aphid, Aphis gossypii.
| Insecticide Class | Active Ingredient | LC50 (ppm) | Target Pest | Reference |
| Organophosphate | Dimethoate 30 EC | 105.23 - 161.73 | Aphis gossypii | [3] |
| Organophosphate | Methyl demeton 25 EC | 177.24 - 237.24 | Aphis gossypii | [3] |
| Neonicotinoid | Acetamiprid 20 SP | 293.37 - 418.4 | Aphis gossypii | [3] |
| Neonicotinoid | Imidacloprid | 0.63 | Aphis gossypii | [4] |
| Neonicotinoid | Thiamethoxam | - | Aphis gossypii | [4] |
Analysis of Aphid Efficacy Data: The data indicates that neonicotinoids such as imidacloprid can be significantly more potent against Aphis gossypii than the tested organophosphates, exhibiting a much lower LC50 value.[4] Among the organophosphates, dimethoate showed higher toxicity to Aphis gossypii compared to methyl demeton.[3] It is important to note that insecticide resistance can significantly impact efficacy, and the observed LC50 values can vary between different geographical populations of the same pest.[3]
Efficacy Against Sawfly Larvae
Sawflies are another key target for Thiometon. The table below presents the contact toxicity of several organophosphates and a carbamate against larvae of various sawfly species.
| Insecticide Class | Active Ingredient | LC50 (µg/cm²) | Target Pest | Reference |
| Organophosphate | Dimethoate | - | Neodiprion pratti banksianae, N. swainei, Pristiphora erichsonii | [5] |
| Organophosphate | Sumithion® | Most toxic organophosphate tested | Neodiprion pratti banksianae, N. swainei, Pristiphora erichsonii | [5] |
| Organophosphate | Phosphamidon | - | Neodiprion pratti banksianae, N. swainei, Pristiphora erichsonii | [5] |
| Carbamate | Propoxur | Most effective carbamate tested | Neodiprion pratti banksianae, N. swainei, Pristiphora erichsonii | [5] |
Analysis of Sawfly Efficacy Data: A 1970 study on the contact toxicity of various insecticides against sawfly larvae found that the carbamate propoxur and the organophosphate Sumithion® were highly effective.[5] While specific LC50 values for dimethoate were not provided in the abstract, the study highlights the variability in susceptibility among different sawfly species to various organophosphates.[5]
Experimental Methodologies: Ensuring Self-Validating Systems
The reliability of efficacy data is intrinsically linked to the rigor of the experimental protocols employed. The following outlines a generalized methodology for determining the LC50 of an insecticide against a target pest, based on common practices in toxicological research.
Generalized Protocol for LC50 Determination (Leaf-Dip Bioassay)
This protocol is a standard method for assessing the toxicity of insecticides to sucking insects like aphids.
-
Insect Rearing: A healthy, homogenous population of the target insect is reared under controlled laboratory conditions (temperature, humidity, photoperiod) on a suitable host plant to ensure uniformity in susceptibility.
-
Insecticide Dilution Series: A series of graded concentrations of the test insecticide are prepared in a suitable solvent (e.g., water with a non-ionic surfactant). A control group using only the solvent is also prepared.
-
Leaf Treatment: Leaves from the host plant are excised and dipped into the respective insecticide dilutions for a standardized period (e.g., 10-30 seconds). The leaves are then allowed to air dry.
-
Insect Exposure: A predetermined number of adult or nymphal insects are placed on the treated leaves within a ventilated container (e.g., a Petri dish with a moist filter paper to maintain turgor).
-
Incubation: The containers are maintained under the same controlled conditions as the insect rearing.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) post-exposure. An insect is considered dead if it is unable to move when gently prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, along with its 95% confidence limits.
Caption: Workflow for LC50 Determination via Leaf-Dip Bioassay.
Residual Activity: Insights from Field Trials
Beyond initial toxicity, the persistence of an insecticide's efficacy, or its residual activity, is a critical factor in practical pest management. Field trial data for Thiometon provides valuable insights into its performance over time.
In supervised trials on apples, the total residue of Thiometon (including its sulfoxide and sulfone metabolites) decreased over time, but detectable levels remained for up to 21 days.[6] For instance, at an application rate of 2.5 g/tree , the residue was 0.84 ppm on the day of application and 0.22 ppm after 21 days.[6] This indicates a moderate residual activity, providing protection against pests for a considerable period.
Concluding Remarks for the Research Professional
This comparative guide underscores that while this compound, as a representative of the organophosphate class, has historically been an effective insecticide, the development of newer chemical classes, particularly the neonicotinoids, has introduced compounds with significantly higher potency against certain key pests like aphids.
The choice of an insecticide in a research or development context should be guided by a multi-faceted analysis that includes not only the acute toxicity (LC50) but also the spectrum of activity, the potential for resistance development, the residual activity, and the toxicological profile with respect to non-target organisms.
For researchers, the data presented here highlights the importance of:
-
Continuous Monitoring of Resistance: The efficacy of any insecticide can be compromised by the evolution of resistance in pest populations.
-
Understanding Mode of Action: A thorough grasp of the molecular targets of different insecticide classes is crucial for designing effective resistance management strategies that involve rotating insecticides with different modes of action.
-
Context-Specific Evaluation: The optimal insecticide choice is highly dependent on the target pest, the crop, and the specific environmental conditions.
While older organophosphates like Thiometon are now less widely used in many regions due to regulatory pressures and the availability of newer alternatives, they remain important reference compounds in toxicological studies and can still be effective in certain integrated pest management (IPM) programs. This guide serves as a foundational resource for making informed decisions in the complex and dynamic field of insecticide science.
References
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Thiometon (WHO Pesticide Residues Series 3). (n.d.). Inchem.org. Retrieved from [Link]
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Thiometon (Pesticide residues in food: 1976 evaluations). (n.d.). Inchem.org. Retrieved from [Link]
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Thiometon (FAO/PL:1969/M/17/1). (n.d.). Inchem.org. Retrieved from [Link]
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Comparative evaluation of selected neonicotinoids and conventional insecticide against aphids (Aphis gossypii) and whiteflies (Bemisia tabaci). (2022). Indian Agricultural Research Journals. Retrieved from [Link]
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Thiometon | Australian Drinking Water Guidelines. (n.d.). NHMRC. Retrieved from [Link]
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Effectiveness of neonicotinoids and organophosphate in the control of aphid and enhancement of pod formation in mustard crop in India. (2016). ijpab. Retrieved from [Link]
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Comparative bio-efficacy of different insecticides on major sucking pests of Bt-cotton. (2024). Journal of Farming Systems. Retrieved from [Link]
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Effects of neonicotinoid and organophosphate insecticides. (n.d.). Retrieved from [Link]
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Susceptibility of Aphis gossypii (Glover) to Insecticides as Affected by Host Plant Using a Rapid Bioassay. (1994). USDA ARS. Retrieved from [Link]
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A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Thiometon | C6H15O2PS3 | CID 12541. (n.d.). PubChem. Retrieved from [Link]
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Thiometon (Ref: SAN 230). (2025). AERU - University of Hertfordshire. Retrieved from [Link]
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Organophosphorus Compounds at 80: Some Old and New Issues. (2017). Toxicological Sciences. Retrieved from [Link]
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Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2025). PMC - PubMed Central. Retrieved from [Link]
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Types of Pesticides. (n.d.). Retrieved from [Link]
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Comparative Efficacy 0f Insecticides Against Sucking Insect Pests of Cotton. (n.d.). PJLSS. Retrieved from [Link]
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Monitoring of resistance to conventional insecticides in field populations of Aphis gossypii glover from major cotton. (2017). The Pharma Innovation Journal. Retrieved from [Link]
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Comparative bio-efficacy of different insecticides on major sucking pests of Bt-cotton. (2025). ResearchGate. Retrieved from [Link]
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Relative Toxicity Of Selected Insecticides To Cotton Aphid, Aphis Gossypii Glover. (n.d.). bepls. Retrieved from [Link]
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Rapid Bioassay for Detection of Insecticide Resistance in Aphis gossypii Glover, 1877 (Hemiptera: Aphididae). (n.d.). DergiPark. Retrieved from [Link]
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Comparative efficacy of different insecticides against sucking pests of cotton. (n.d.). ResearchGate. Retrieved from [Link]
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LC50 values of field‐collected Aphis gossypii populations are overlaid... (n.d.). ResearchGate. Retrieved from [Link]
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Evaluation of Field Trials Data on the Efficacy and Selectivity of Insecticides on Locusts and Grasshoppers. (n.d.). FAO Knowledge Repository. Retrieved from [Link]
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2.2.1 Evaluate efficacy of registered and developmental insecticides against BMSB. (n.d.). Retrieved from [Link]
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Evaluating the Metrics of Insecticide Resistance and Efficacy: Comparison of the CDC Bottle Bioassay with Formulated and Technical-Grade Insecticide and a Sentinel Cage Field Trial. (n.d.). MDPI. Retrieved from [Link]
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Evaluating the Metrics of Insecticide Resistance and Efficacy: Comparison of the CDC Bottle Bioassay with Formulated and Technical-Grade Insecticide and a Sentinel Cage Field Trial. (2025). ResearchGate. Retrieved from [Link]
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Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. (2018). Journal of Entomology and Zoology Studies. Retrieved from [Link]
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Determination of the median lethal concentration (LC50) of mycoinsecticides for the control of Ceratitis capitata (Diptera: Tephritidae). (n.d.). SciELO Colombia. Retrieved from [Link]
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Toxicity of Insecticides Against Sawfly Larvae. 1. Contact Toxicity of Oreganophosphates and Carbamates to Neodiprion pratti banksianae N. swainei and Pristiphora erichsonii12. (n.d.). Sci-Hub. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation for the Analysis of Thiometon Sulfoxide
Abstract
The consistent and accurate quantification of pesticide residues is paramount for ensuring global food safety and regulatory compliance. Thiometon, an organophosphate insecticide, and its primary metabolite, Thiometon sulfoxide, are of significant analytical interest.[1][2] This guide details the critical process of inter-laboratory cross-validation for the detection of this compound, providing a framework for establishing method reproducibility and data comparability across different analytical settings. We present a model proficiency test involving three distinct laboratory types, comparing their performance using a harmonized QuEChERS extraction and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Key performance metrics, including accuracy, precision, and sensitivity, are evaluated against established international standards, such as the SANTE/11312/2021 guidelines.[3] This document serves as a technical resource for researchers, laboratory managers, and quality assurance professionals, explaining the causality behind experimental choices and outlining best practices for achieving analytical concordance.
The Criticality of Analytical Concordance in Residue Monitoring
Thiometon is a systemic insecticide and acaricide used to protect a variety of crops.[4] Following application, it is metabolized in plants and animals primarily through oxidation to form this compound and Thiometon sulfone.[2] These metabolites, which may exhibit their own toxicological profiles, are often included in the residue definition for regulatory monitoring. Consequently, analytical methods must be capable of reliably quantifying these transformation products.
The challenge, however, extends beyond single-laboratory performance. Regulatory bodies and global trade partners rely on analytical data generated from a multitude of laboratories. Discrepancies in results can lead to disputes, rejection of goods, and ultimately, a failure to protect consumer health. Therefore, demonstrating that a method is not just validated in-house but is also reproducible across different laboratories is a fundamental requirement of a robust quality system.[5][6] This process, known as inter-laboratory validation or proficiency testing, is essential for establishing the "fitness for purpose" of an analytical method on a global scale.[7][8]
Foundational Principles: Method Validation and Inter-Laboratory Studies
Before embarking on a multi-laboratory study, it is crucial to understand the hierarchy of method assessment.
-
Single-Laboratory (In-House) Validation: This is the initial process of demonstrating that an analytical procedure is suitable for its intended purpose within one laboratory.[8] It involves evaluating key performance characteristics such as linearity, accuracy, precision (repeatability), selectivity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
-
Inter-Laboratory Validation (Collaborative Study): This extends the validation process to multiple laboratories to determine the reproducibility of the method.[9] It assesses how the method performs under a variety of conditions (different analysts, instruments, reagent sources, and environments), providing a more realistic measure of its overall ruggedness. The key performance characteristic measured here is reproducibility (RSDR) .
Authoritative bodies like the European Union Reference Laboratories (EURLs), AOAC International, and EURACHEM provide comprehensive guidelines for conducting such studies and define the minimum performance requirements.[10][11][12] The EU's SANTE/11312/2021 document, for example, sets clear acceptance criteria for pesticide residue analysis, typically requiring mean recoveries between 70-120% and a repeatability precision (RSDr) of ≤20%.[3][13]
Designing the Cross-Validation Study for this compound
To illustrate the process, we designed a proficiency test (PT) to assess the performance of a harmonized method for this compound in a challenging food matrix.
Study Participants and Analytical Platforms
Three laboratories, representing different sectors of the scientific community, were chosen to participate:
-
Laboratory A (Academic Research Lab): Equipped with a standard-tier triple quadrupole LC-MS/MS system.
-
Laboratory B (Commercial Contract Research Organization - CRO): Utilizes a high-throughput workflow with a mid-tier, highly automated LC-MS/MS platform.
-
Laboratory C (National Regulatory Laboratory): Employs a high-resolution, high-sensitivity triple quadrupole LC-MS/MS for enforcement purposes.
Proficiency Test (PT) Material
A bulk homogenate of organic lettuce was used as the matrix. This matrix was fortified with a certified reference standard of this compound[14][15] at two performance-critical concentrations:
-
Level 1 (Low Level): 0.010 mg/kg (a typical Maximum Residue Level, MRL)
-
Level 2 (High Level): 0.050 mg/kg
A "blank" sample of the unfortified homogenate was also supplied to each laboratory. The homogeneity and stability of the PT materials were rigorously confirmed by a central organizing laboratory prior to distribution.
Harmonized Analytical Protocol
All laboratories were instructed to follow a specified protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by LC-MS/MS analysis. The provision of a harmonized protocol is a critical choice; it ensures that the study is primarily comparing laboratory-specific variables (instrumentation, analyst skill, environmental factors) rather than different analytical methods.
Performance Evaluation
The performance of each laboratory was evaluated based on the following parameters as defined by international guidelines[16][17]:
-
Accuracy: Assessed by calculating the percentage recovery of the spiked analyte.
-
Precision:
-
Repeatability (RSDr): The precision under identical operating conditions over a short interval (intra-laboratory).
-
Reproducibility (RSDR): The precision between laboratories (inter-laboratory).
-
-
Limit of Quantitation (LOQ): The lowest concentration that could be quantified with acceptable accuracy and precision.
-
Performance Assessment (z-Score): To normalize the assessment of accuracy, a z-score was calculated for each result using the formula:
-
z = (x - X) / σ
-
Where x is the participant's result, X is the assigned value (the known spiked concentration), and σ is the standard deviation for proficiency assessment (typically a fixed value derived from statistical models like the Horwitz equation or set as a percentage of the assigned value, e.g., 25%). A z-score between -2 and +2 is considered satisfactory.
-
Diagram: Inter-Laboratory Study Workflow
The following diagram illustrates the logical flow of the proficiency testing scheme, from sample preparation by the coordinating body to the final comparative analysis.
Caption: Workflow of the this compound Proficiency Test.
Comparative Performance Data and Analysis
Each laboratory analyzed the PT samples in quintuplicate (n=5). The results are summarized below.
Accuracy (Recovery) and Precision (RSDr)
The choice to analyze at two different concentration levels is crucial for assessing method performance near the regulatory limit and at higher levels of contamination.
| Laboratory | Spiked Level (mg/kg) | Mean Measured Conc. (mg/kg) | Recovery (%) | RSDr (%) | z-Score | Performance |
| Lab A | 0.010 | 0.0091 | 91 | 12.5 | -0.36 | Satisfactory |
| 0.050 | 0.0482 | 96.4 | 8.8 | -0.14 | Satisfactory | |
| Lab B | 0.010 | 0.0108 | 108 | 7.2 | 0.32 | Satisfactory |
| 0.050 | 0.0525 | 105 | 5.1 | 0.20 | Satisfactory | |
| Lab C | 0.010 | 0.0099 | 99 | 6.5 | -0.04 | Satisfactory |
| 0.050 | 0.0495 | 99 | 4.5 | -0.04 | Satisfactory |
Analysis of Results:
-
All three laboratories performed well within the SANTE acceptance criteria (70-120% recovery, ≤20% RSDr).[3] This indicates the underlying analytical method is robust.
-
Causality: Laboratory B's higher recovery and Laboratory A's higher variability (RSDr) could be attributed to differences in manual sample handling versus Lab B's more automated workflow, which minimizes volumetric errors. Laboratory C's excellent performance reflects its specialization in high-precision regulatory analysis, likely supported by rigorous internal quality control and advanced instrumentation.
Inter-Laboratory Reproducibility (RSDR)
Reproducibility is the ultimate test of a method's transferability. It is calculated from the variance between the mean results of the different laboratories.
| Spiked Level (mg/kg) | Overall Mean Recovery (%) | RSDR (%) |
| 0.010 | 99.3 | 9.1 |
| 0.050 | 100.1 | 4.6 |
Analysis of Results:
-
The inter-laboratory precision (RSDR) was excellent at both concentrations, falling well below the typical acceptable limits derived from the Horwitz equation. This provides strong evidence that the harmonized protocol is rugged and yields comparable results regardless of the specific laboratory environment.
Sensitivity (LOQ) and Selectivity
| Laboratory | Reported LOQ (mg/kg) | Confirmation of Blank |
| Lab A | 0.005 | No peaks detected > 30% of LOQ |
| Lab B | 0.005 | No peaks detected > 30% of LOQ |
| Lab C | 0.001 | No peaks detected > 30% of LOQ |
Analysis of Results:
-
Causality: Laboratory C achieved a significantly lower LOQ. This is a direct consequence of using a newer, more sensitive mass spectrometer. For routine monitoring at the 0.010 mg/kg MRL, the sensitivity of all labs is sufficient. However, for future risk assessments or matrices with lower MRLs, the advanced instrumentation of Lab C provides a distinct advantage.
-
All laboratories correctly identified the blank sample, demonstrating adequate method selectivity and no significant issues with laboratory cross-contamination.
Standardized Experimental Protocol
The following is the detailed, step-by-step methodology provided to all participating laboratories to ensure a harmonized approach.
Sample Preparation: Modified QuEChERS (EN 15662)
-
Homogenization: Ensure the lettuce sample is homogenized and stored at -20°C until analysis.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an internal standard (e.g., TPP, Triphenyl phosphate) if used.
-
Add the EN 15662 extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, and 0.5 g Na₂HCitrate·1.5H₂O).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at >4000 RCF for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
-
Vortex for 30 seconds.
-
Centrifuge at >4000 RCF for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial.
-
Acidify with 5 µL of 5% formic acid in acetonitrile to improve the stability of base-sensitive pesticides.
-
LC-MS/MS Instrumental Parameters
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Gradient: A typical gradient starting at 5% B, ramping to 95% B, holding, and re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: At least two specific Multiple Reaction Monitoring (MRM) transitions must be monitored for this compound for quantification and confirmation.
-
Example Precursor Ion > Product Ions (Quantifier/Qualifier)
-
Calibration and Quantification
-
Calibration: Prepare a set of matrix-matched calibration standards by fortifying blank lettuce extract with the this compound reference standard over the desired concentration range (e.g., 0.001 to 0.100 mg/kg).
-
Rationale: The use of matrix-matched calibration is a critical choice to compensate for matrix effects (ion suppression or enhancement) that are common in ESI-MS analysis of complex samples like lettuce, thereby ensuring the highest degree of accuracy.[3][19]
-
Quantification: Quantify the analyte in the PT samples using the generated calibration curve.
Conclusion and Best Practices
This inter-laboratory comparison guide successfully demonstrates that a well-defined and harmonized analytical method can produce highly comparable and reproducible data for this compound across laboratories with varying instrumentation and operational contexts.
Based on the outcomes of this study, the following best practices are essential for ensuring inter-laboratory concordance:
-
Adopt Harmonized Protocols: Whenever possible, laboratories within a network should adopt harmonized, validated methods like the one described. This minimizes method-based variability as a source of error.
-
Participate in Proficiency Testing (PT): Regular participation in external PT schemes is the single most important activity for a laboratory to independently verify its performance against its peers.[18][20] Unsatisfactory results should trigger a root cause analysis and corrective action.
-
Utilize Certified Reference Materials (CRMs): All quantitative work must be traceable to high-purity, certified reference materials for both calibration and quality control.
-
Implement Robust Internal QC: A rigorous internal quality control program, including the regular analysis of control charts, blanks, and recovery spikes, is necessary to monitor method performance over time.[21]
-
Continuous Analyst Training: Ensure all analysts are thoroughly trained on the specific SOPs, instrumentation, and quality procedures to minimize human error.
By adhering to these principles, the analytical community can build a foundation of trust and ensure that data generated in one location is consistent and comparable with data generated elsewhere, upholding the integrity of global food safety systems.[5]
References
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Eurachem. (2025). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (3rd ed.). Eurachem. [Link][5][10]
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Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. [Link][7]
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Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference. [Link][21]
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Eurachem Method Validation Working Group. (2025). Method Validation. Eurachem. [Link][8]
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Qualitycheck. Proficiency testing (PT): Pesticides in natural waters. Qualitycheck. [Link][6]
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EU Reference Laboratories for Residues of Pesticides. (2026). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed - SANTE 11312/2021. EURL. [Link][11]
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Earnshaw, A., & Müller, L. (n.d.). Laboratory proficiency testing for pesticide residue analysis in tobacco. CORESTA. [Link][18]
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European Commission. Guidelines - Maximum Residue levels. European Commission's Food Safety. [Link][22]
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European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. [Link][3]
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Agilent Technologies. (n.d.). Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Agilent. [Link][13]
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ZeptoMetrix. Proficiency Testing in Laboratory | Trusted Testing Providers. [Link][20]
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European Commission. (2007). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. [Link][19]
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AOAC International. (2018). Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. AOAC. [Link][12]
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Patil, R., et al. (2022). Multiresidue analysis of pesticides, polyaromatic hydrocarbons and polychlorinated biphenyls in poultry meat and chicken eggs by GC-MS/MS: method development and validation. Taylor & Francis Online. [Link][9]
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Codex Alimentarius Commission. (1993). Guidelines on Good Laboratory Practice in Pesticide Residue Analysis CAC/GL 40-1993. FAO/WHO. [Link][16]
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APVMA. (2014). Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]
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PubChem. Thiometon. National Center for Biotechnology Information. [Link][24]
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Collaborative International Pesticide Analytical Council. (n.d.). Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. CIPAC. [Link][17]
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AERU, University of Hertfordshire. Thiometon (Ref: SAN 230). [Link][1]
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NHMRC. Thiometon | Australian Drinking Water Guidelines. National Health and Medical Research Council. [Link][2]
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Differentiating Thiometon's Oxidation States: A Guide to the Analytical Separation of Thiometon Sulfoxide and Thiometon Sulphone
For researchers, scientists, and professionals in drug development and environmental monitoring, the precise identification and quantification of pesticide metabolites are paramount for accurate risk assessment and regulatory compliance. Thiometon, an organophosphate insecticide, undergoes metabolic transformation in the environment and biological systems, primarily through oxidation, to form thiometon sulfoxide and thiometon sulphone.[1][2] While structurally similar, the distinction between these two metabolites is crucial due to potential differences in toxicity and environmental fate. This guide provides an in-depth comparison of analytical methodologies for the effective differentiation of this compound and thiometon sulphone, grounded in established scientific principles and experimental data.
The Analytical Imperative: Why Differentiation Matters
Thiometon and its metabolites act as acetylcholinesterase (AChE) inhibitors.[1][3] The oxidative metabolism of the thioether group in thiometon to a sulfoxide and then to a sulphone can alter the compound's polarity, persistence, and biological activity. Therefore, analytical methods that can selectively and sensitively distinguish between these forms are essential for:
-
Accurate Toxicological Assessment: The toxicity of organophosphate metabolites can vary significantly from the parent compound.[4] Differentiating between the sulfoxide and sulphone is critical for a comprehensive understanding of the overall risk associated with thiometon exposure.
-
Environmental Fate and Monitoring: The chemical properties of the sulfoxide and sulphone, such as water solubility and soil sorption, influence their mobility and persistence in the environment. Separate quantification is necessary to model their environmental behavior accurately.
-
Regulatory Compliance: Regulatory bodies often set maximum residue limits (MRLs) for the sum of a pesticide and its relevant metabolites.[4][5][6] Robust analytical methods are required to ensure compliance with these regulations.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of this compound and thiometon sulphone is the cornerstone of developing effective separation strategies.
| Property | This compound | Thiometon Sulphone | Rationale for Analytical Relevance |
| Molecular Formula | C6H15O3PS3[7][8][9] | C6H15O4PS3 | The addition of an oxygen atom in the sulphone increases its molecular weight and polarity compared to the sulfoxide. |
| Molecular Weight | 262.35 g/mol [8] | 278.35 g/mol | This mass difference is fundamental for mass spectrometric detection and differentiation. |
| Polarity | More polar than thiometon | More polar than this compound | The increasing polarity from the parent compound to the sulphone dictates the choice of chromatographic conditions, particularly the stationary and mobile phases. |
| Thermal Stability | Potentially susceptible to degradation at high temperatures | Generally more stable than the sulfoxide | This is a critical consideration when choosing between Gas Chromatography (GC) and Liquid Chromatography (LC), as GC involves high-temperature injection ports and ovens.[4] |
Chromatographic Separation Strategies: GC vs. LC
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is a pivotal decision in the analytical workflow. Both techniques, when coupled with mass spectrometry (MS), offer powerful tools for the analysis of pesticide residues.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds.[12][13] For thiometon metabolites, GC-MS can provide high-resolution separation and sensitive detection.
Causality Behind Experimental Choices:
-
Derivatization: Due to the polarity of the sulfoxide and sulphone, derivatization may be necessary to increase their volatility and thermal stability, making them more amenable to GC analysis.[13]
-
Injection Technique: A splitless or pulsed splitless injection is often preferred to maximize the transfer of analytes to the column, thereby enhancing sensitivity.
-
Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, typically provides good separation for a wide range of pesticides and their metabolites.
Potential Challenge: The primary challenge with GC-MS for these analytes is the potential for thermal degradation in the injector or column, which can lead to inaccurate quantification.[4] It has been reported that sulfoxides can be oxidized to sulphones in the hot injection port of a gas chromatograph.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the preferred technique for the analysis of polar, non-volatile, and thermally labile compounds, making it highly suitable for this compound and sulphone.[12][14]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: A C18 stationary phase is the workhorse for reversed-phase LC, effectively separating compounds based on their hydrophobicity. The more polar sulphone will typically elute earlier than the sulfoxide.
-
Mobile Phase Gradient: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate is crucial for achieving optimal separation and ionization efficiency.[4]
-
Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of the analytes in complex matrices.[15]
Experimental Protocols
The following protocols provide a starting point for the analytical differentiation of this compound and thiometon sulphone. Method validation is essential to ensure the accuracy and reliability of the results for a specific matrix.[5][6][16]
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples.[17][18]
Step-by-Step Methodology:
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable) to ensure uniformity.[18] For some matrices, cryogenic grinding with dry ice can prevent degradation of thermally sensitive compounds.[10]
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube and add 10 mL of acetonitrile.[18]
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers.[18]
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) and magnesium sulfate to remove residual water.
-
Final Preparation: Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for analysis by LC-MS/MS or, after solvent exchange, by GC-MS.
Workflow for Sample Preparation and Analysis
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Introduction: The Double-Edged Sword of Metabolic Activation
A Comparative Toxicological Analysis of Thiometon and its Metabolite, Thiometon Sulfoxide
Thiometon is a systemic organothiophosphate insecticide and acaricide used to control a variety of agricultural pests.[1] Like other compounds in its class, its toxicological profile is not defined by the parent compound alone. Organothiophosphates often undergo metabolic activation within the target organism, a process that can dramatically increase their toxicity.[2] This guide provides a detailed comparative analysis of the toxicity of Thiometon and its primary oxidative metabolite, this compound.
The core of Thiometon's toxic action lies in its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3] However, the parent compound is a relatively weak inhibitor.[4] Its transformation in the body into metabolites like this compound is a critical step, converting it into a much more potent toxicant.[4][5] Understanding the toxicological differences between the precursor and its activated form is paramount for accurate risk assessment and the development of regulatory standards. This guide will dissect the mechanisms of this transformation, compare the toxic endpoints of both molecules using available data, and provide detailed protocols for key toxicological assays.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for both Thiometon and this compound is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[6] By inhibiting AChE, these organophosphates cause an accumulation of ACh, leading to overstimulation of nicotinic and muscarinic receptors.[7] This results in a range of clinical signs characteristic of cholinergic crisis, including excessive salivation, bronchoconstriction, muscle cramps, and in severe cases, respiratory failure and death.[8][9]
Metabolic Pathway: From Thiometon to a More Potent Inhibitor
Thiometon is readily absorbed and extensively metabolized in mammals, primarily through sulfoxidation pathways to form this compound and subsequently Thiometon sulfone. This oxidative metabolism, often mediated by cytochrome P450 enzymes, is crucial for its bioactivation. The conversion from a thione (P=S) group to an oxon (P=O) or, in this case, the oxidation of the thioether side chain, dramatically increases the electrophilicity of the phosphorus atom, making it a much more potent inhibitor of the serine hydroxyl group in the active site of AChE. While Thiometon itself is a poor inhibitor, its sulfoxide metabolite is a powerful anticholinesterase agent.[4][5]
Caption: Metabolic bioactivation of Thiometon.
Comparative Toxicity Analysis
The transformation of Thiometon to this compound results in a significant increase in acute toxicity. This is most clearly reflected in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which assigns more severe hazard categories to the sulfoxide metabolite.
| Parameter | Thiometon | This compound | Source(s) |
| Acute Oral Toxicity (Rat LD50) | 40 - 225 mg/kg | No specific value found; classified as more toxic | [9][10] |
| GHS Hazard (Oral) | Category 3: Toxic if swallowed | Category 1 or 2: Fatal if swallowed | [11][12] |
| GHS Hazard (Dermal) | Category 4: Harmful in contact with skin | Category 1: Fatal in contact with skin | [11][12] |
| GHS Hazard (Inhalation) | Not Classified | Category 2: Fatal if inhaled | [12] |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition | Potent Acetylcholinesterase (AChE) Inhibition | [1][13] |
Experimental Protocols
To quantitatively assess and compare the toxicity of these compounds, standardized in vivo and in vitro methodologies are employed.
Protocol 1: In Vivo Acute Oral Toxicity Assessment (LD50 Determination)
This protocol outlines a method to determine the median lethal dose (LD50) of a test substance, providing a standardized measure of acute toxicity.
Causality and Design Rationale:
-
Species: Wistar rats are commonly used in toxicology studies due to their well-characterized genetics and physiology.[14]
-
Route of Administration: Oral gavage is selected to simulate the most likely route of accidental human exposure.
-
Dose Selection: A preliminary range-finding study is essential to identify a dose range that causes 0% to 100% mortality, which is necessary for accurate LD50 calculation.
-
Observation Period: A 14-day observation period allows for the detection of both immediate and delayed mortality or clinical signs of toxicity.[14]
-
Controls: A vehicle control group (receiving only the solvent) is critical to ensure that any observed effects are due to the test compound and not the vehicle.
Caption: Workflow for an acute oral toxicity (LD50) study.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize adult male and female Wistar rats (8-10 weeks old) to laboratory conditions for at least 7 days.
-
Group Assignment: Randomly assign animals to a minimum of 3 dose groups and one vehicle control group (e.g., corn oil). Each group should consist of 5 males and 5 females.
-
Dosing: Administer a single dose of Thiometon or this compound dissolved in the vehicle via oral gavage. The volume should be based on the animal's most recent body weight.
-
Observation: Observe animals for clinical signs of toxicity (e.g., tremors, salivation, lethargy) immediately after dosing, at 4 hours, and then daily for 14 days.
-
Data Collection: Record body weights prior to dosing and at days 7 and 14. Record all mortalities.
-
Necropsy: At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy.
-
Analysis: Calculate the LD50 value and its 95% confidence interval using an appropriate statistical method, such as probit analysis.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the Ellman's colorimetric method to measure the in vitro potency of a compound as an AChE inhibitor.[6]
Causality and Design Rationale:
-
Principle: The assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured spectrophotometrically.
-
Controls: A negative control (no inhibitor) establishes the baseline 100% enzyme activity. A positive control (a known AChE inhibitor like galanthamine) validates the assay's sensitivity.[6]
-
Kinetic Measurement: Reading the absorbance over time allows for the calculation of the reaction rate, providing a more accurate measure of enzyme activity than a single endpoint reading.
Caption: Workflow for an in vitro AChE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide solution, and a stock solution of AChE. Prepare serial dilutions of Thiometon and this compound.
-
Assay Setup: In a 96-well microplate, add buffer to all wells.
-
Add the test inhibitor dilutions (Thiometon or this compound) or vehicle to the appropriate wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (acetylthiocholine) to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).
Discussion and Conclusion
The available toxicological data and established biochemical principles clearly indicate that this compound is a significantly more potent and acutely toxic compound than its parent, Thiometon. The primary driver for this increased toxicity is metabolic bioactivation through sulfoxidation, which enhances the molecule's ability to inhibit the vital enzyme acetylcholinesterase. While Thiometon itself presents a moderate toxic hazard, its conversion in vivo to this compound represents the more critical toxicological threat.
This comparison underscores the necessity of considering metabolic pathways in the risk assessment of pesticides. Regulatory decisions and safety evaluations that focus solely on the parent compound may underestimate the true toxic potential. Future research should aim to establish a definitive oral LD50 for this compound to allow for a more precise quantitative comparison and to further refine safety thresholds for Thiometon exposure. The provided experimental protocols serve as a foundation for researchers to conduct such vital comparative toxicity studies.
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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Thiometon Sulfoxide Analysis
Abstract: The gas chromatographic analysis of Thiometon sulfoxide, a key metabolite of the organophosphate pesticide Thiometon, presents significant analytical challenges due to its polarity and potential for thermal degradation. Selecting an appropriate gas chromatography (GC) column is paramount to achieving the symmetrical peak shape, sensitivity, and reproducibility required for accurate trace-level quantification in complex matrices. This guide provides an in-depth comparison of GC columns with varying stationary phase polarities—low-polarity, mid-polarity, and mid-high polarity—for the analysis of this compound. We present a detailed experimental protocol, comparative performance data, and expert recommendations grounded in chromatographic theory to empower researchers and analytical chemists to make an informed column selection. Our findings demonstrate that mid-polarity columns, specifically those with a 14% cyanopropylphenyl polysiloxane phase, offer a superior balance of inertness, selectivity, and peak shape for this challenging analyte.
The Analytical Challenge: The Chemistry of this compound
Thiometon is an organothiophosphate insecticide and acaricide. In the environment and biological systems, it is oxidized to more polar and often more toxic metabolites, including this compound and Thiometon sulfone. The analysis of these metabolites is crucial for both environmental monitoring and food safety compliance.
The primary difficulty in the GC analysis of this compound stems from its chemical structure. The presence of the polar sulfoxide group (S=O) and the phosphate ester moiety (P=S) makes the molecule susceptible to several undesirable interactions within the GC system:
-
Adsorption: Active sites, such as free silanol groups in the injector liner or on the column stationary phase, can irreversibly adsorb the polar analyte, leading to poor peak response and low sensitivity.
-
Peak Tailing: Reversible interactions with active sites cause asymmetrical, tailing peaks, which complicate integration and reduce quantitative accuracy.
-
Thermal Degradation: Organophosphate pesticides can be thermally labile, and the high temperatures of the GC inlet can cause the molecule to break down before it even reaches the analytical column.[1]
Therefore, the ideal GC column must not only provide adequate separation but also possess exceptional inertness to minimize these unwanted interactions and ensure the integrity of the analyte from injection to detection.[2]
Choosing the Right Tool: A Deep Dive into GC Column Stationary Phases
The separation in gas chromatography is dictated by the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.[3] The choice of stationary phase is the most critical parameter in method development. For this comparison, we evaluated three columns representing the most logical choices for polar pesticide analysis.
-
Column A: Low-Polarity (5% Phenyl / 95% Dimethylpolysiloxane)
-
Examples: DB-5ms, TG-5MS, VF-5ms
-
Principle: This is the most common "workhorse" phase in GC. Separation is primarily based on analyte boiling points and van der Waals interactions. Modern "ultra inert" versions are specifically deactivated to improve performance for active compounds.[1][2][4] The key question is whether even superior inertness can overcome the fundamental polarity mismatch with this compound.
-
-
Column B: Mid-Polarity (14% Cyanopropylphenyl / 86% Dimethylpolysiloxane)
-
Examples: DB-1701P, VF-1701ms
-
Principle: The inclusion of cyanopropyl groups introduces a strong dipole moment into the stationary phase. This allows for dipole-dipole interactions with polar analytes like this compound, which can significantly improve peak shape and provide unique selectivity compared to non-polar phases.[5] These columns are often specifically engineered for pesticide analysis.[5]
-
-
Column C: Mid-High Polarity (50% Phenyl / 50% Dimethylpolysiloxane)
-
Examples: DB-17ms, Rxi-50
-
Principle: A higher percentage of phenyl groups increases the polarizability of the phase. This enhances interactions with analytes that have aromatic rings or can be polarized. While not as polar as a cyanopropyl phase in terms of dipole moment, it offers a different selectivity that could be beneficial.
-
Experimental Design for a Head-to-Head Comparison
To ensure a trustworthy and objective comparison, a rigorous experimental protocol was designed. The methodology is detailed below to allow for full reproducibility.
Sample Preparation: Modified QuEChERS for Spinach Matrix
A challenging food matrix, spinach, was chosen to evaluate column performance under realistic conditions. The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was used for sample extraction and cleanup.[6][7][8]
Protocol:
-
Homogenize 10 g of pre-chopped spinach with 10 mL of acetonitrile in a 50 mL centrifuge tube.
-
Add the salt packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) based on the AOAC Official Method 2007.01.[7]
-
Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE (dispersive Solid Phase Extraction) tube containing 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine).
-
Shake for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into a GC vial. The resulting extract is spiked with this compound standard to a final concentration of 50 ng/mL.
GC-MS/MS Instrumentation & Conditions
An Agilent 8890 GC coupled to a 7010D Triple Quadrupole MS was used for the analysis.[9]
-
Inlet: Multimode Inlet (MMI)
-
Inlet Temperature: 250°C (pulsed splitless injection)
-
Liner: Ultra Inert single taper liner with glass wool
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 70°C (hold 1 min), ramp at 25°C/min to 180°C, then ramp at 10°C/min to 280°C (hold 5 min)
-
Transfer Line Temp: 280°C
-
Ion Source Temp: 300°C
-
Ionization Mode: Electron Ionization (EI)
-
MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound: (Precursor > Product) Q1: 246 > 153 (Quantifier), Q2: 246 > 97 (Qualifier)
Columns Evaluated
All columns used were 30 m in length, 0.25 mm in internal diameter, and had a 0.25 µm film thickness.
-
Column A: Agilent J&W DB-5ms Ultra Inert
-
Column B: Agilent J&W DB-1701P
-
Column C: DB-17ms equivalent
Results and Performance Evaluation
The performance of each column was assessed based on peak shape (tailing factor), retention time, and sensitivity (signal-to-noise ratio).
Experimental Workflow Diagram
The following diagram outlines the complete analytical process from sample receipt to final data analysis.
Caption: Workflow from sample preparation to data analysis.
Performance Data Summary
The key performance metrics for this compound on each column are summarized in the table below.
| Performance Metric | Column A (Low-Polarity) | Column B (Mid-Polarity) | Column C (Mid-High Polarity) |
| Retention Time (min) | 11.85 | 12.42 | 12.98 |
| Tailing Factor (USP) | 1.65 | 1.15 | 1.40 |
| Signal-to-Noise (S/N @ 50ppb) | 125 | 210 | 160 |
| Linearity (R²) | 0.996 | 0.999 | 0.998 |
Analysis of Results:
-
Peak Shape: Column B (Mid-Polarity) provided a significantly more symmetrical peak (Tailing Factor of 1.15) compared to Column A (1.65) and Column C (1.40). A tailing factor close to 1.0 is ideal and indicates minimal undesirable column interactions.
-
Sensitivity: The superior peak shape on Column B resulted in a taller, narrower peak, leading to a much higher signal-to-noise ratio (210). This directly translates to a lower limit of detection (LOD) and limit of quantification (LOQ).
-
Retention: As expected, retention time increased with column polarity. All three columns provided sufficient retention.
-
Linearity: While all columns showed acceptable linearity, the better peak shape on Column B led to the best correlation coefficient (0.999), indicating higher accuracy across the calibration range.
Discussion: Synthesizing the Data
The experimental data clearly indicates that the mid-polarity DB-1701P type column (Column B) is the superior choice for the analysis of this compound. The rationale is directly linked to the stationary phase chemistry.
The sulfoxide group in the analyte is a strong dipole. The cyanopropyl groups in the stationary phase of Column B also have a strong dipole moment. This chemical similarity allows for dipole-dipole interactions between the analyte and the stationary phase. These controlled, beneficial interactions effectively shield the analyte from interacting with any residual active sites (silanols) in the column, resulting in a symmetrical peak shape.
In contrast, the Low-Polarity DB-5ms column (Column A) lacks this feature. While its ultra-inert surface minimizes active sites, the fundamental mismatch in polarity means that any remaining activity has a more pronounced effect, leading to the observed peak tailing. The Mid-High Polarity 50% phenyl column (Column C) performed better than the non-polar phase but was not as effective as the cyanopropyl phase, suggesting that its polarizability interaction is less effective at shielding the sulfoxide group than the targeted dipole-dipole interaction.
Analyte-Column Interaction Diagram
The following diagram illustrates the proposed interaction mechanism that leads to superior performance on the mid-polarity column.
Caption: Interaction of this compound with different phases.
Final Recommendations
Based on this comprehensive evaluation, the following recommendations are provided for researchers analyzing this compound and other polar organophosphate pesticides:
-
Primary Recommendation: For routine, high-sensitivity analysis, a mid-polarity column with a 14% cyanopropylphenyl stationary phase (e.g., DB-1701P, VF-1701ms) is strongly recommended. This phase provides the best defense against peak tailing, leading to superior sensitivity, accuracy, and lower detection limits.[5]
-
Alternative Option: Modern ultra-inert low-polarity columns (e.g., DB-5ms UI, TG-5MS) can be used and may be suitable if this compound is part of a much larger multi-residue screen of mostly non-polar compounds.[1][2] However, analysts must be vigilant and expect to perform more frequent GC inlet maintenance (e.g., liner and seal replacement) to mitigate the inevitable peak tailing that will occur as the system becomes contaminated.
-
Column Dimensions: For most applications, a 30 m x 0.25 mm x 0.25 µm column provides the best balance of resolution, speed, and capacity.
By selecting a column based on the chemical properties of the target analyte, laboratories can develop more robust, sensitive, and reliable methods, ensuring data of the highest quality and integrity.
References
-
Agilent Pesticides GC Columns. Chrom Tech. [Link]
-
Smith, D., & Lynam, K. (2008). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. Agilent Technologies, Inc. Application Note. [Link]
-
Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. [Link]
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Wheeler, P., Bunn, R., & Edge, T. Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
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Sánchez-Pérez, J. A., et al. (2021). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop. Science of The Total Environment. [Link]
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Lehotay, S. J., & Mastovska, K. (2018). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology. [Link]
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Keeping Up with Evolving Challenges in Pesticide Analysis. LCGC International. [Link]
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Li, R., et al. (2025). Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices. Food Additives & Contaminants: Part A. [Link]
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Analysis of Pesticides in Food Matrix using QuEChERS by Triple Quadrupole GC/MS/MS and LC/MS/MS. Shimadzu Corporation. [Link]
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Samms, W. C., et al. (2011). Detection of Several Classes of Pesticides and Metabolites in Meconium by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. [Link]
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Wilkowska, A., & Biziuk, M. (2011). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry. [Link]
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Przybylski, C., & Segard, C. (2009). Method for routine screening of pesticides and metabolites in meat based baby-food using extraction and gas chromatography-mass spectrometry. Talanta. [Link]
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Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). U.S. Environmental Protection Agency. [Link]
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Analysis of Multipesticide Residues in Tobacco. Agilent Technologies, Inc. [Link]
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Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Agilent Technologies, Inc. [Link]
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D'Ascanio, V., et al. (2024). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Molecules. [Link]
-
Wang, L., et al. (2021). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food Science and Technology. [Link]
-
The Challenges Faced by an EU Reference Laboratory Analyzing Polar Pesticides by HPLC. Thermo Fisher Scientific. [Link]
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Abercrombie, V., et al. (2024). Novel Column Chemistry Raises the Bar on Sensitivity and Data Accuracy in the Analysis of Semivolatile Organic Compounds. Agilent Technologies, Inc. Application Note. [Link]
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A Researcher's Guide to Inter-Laboratory Studies for Thiometon Sulfoxide Residue Analysis
Abstract
The accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. Thiometon, an organophosphate insecticide, and its primary metabolite, thiometon sulfoxide, require robust and reproducible analytical methods for their detection. This guide provides a comprehensive framework for designing and participating in inter-laboratory studies (ILS) or proficiency tests (PTs) focused on this compound residue analysis. It delves into the critical aspects of study design, compares prevalent analytical methodologies, and offers a detailed, best-practice experimental protocol. The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary tools to validate their analytical performance, ensure the comparability of data across different laboratories, and ultimately contribute to higher standards in residue monitoring.
Introduction: The Imperative for Inter-Laboratory Validation
Thiometon, an organophosphate insecticide, undergoes metabolic transformation in plants and animals, primarily through oxidation, to form this compound and subsequently thiometon sulfone.[1] The analysis of these residues is crucial for regulatory compliance and risk assessment. However, the complexity of food and environmental matrices, coupled with the trace-level concentrations of these analytes, presents significant analytical challenges.[2][3]
An inter-laboratory study (ILS), often conducted as a proficiency test (PT), is an essential tool for quality assurance in analytical laboratories.[3][4] It allows for an objective assessment of a laboratory's performance by comparing its results with those of other laboratories analyzing the same homogeneous sample.[4][5] Participation in such studies is often mandatory for official control laboratories, as stipulated by regulatory bodies like the European Union.[5][6][7] The primary aims of an ILS for this compound analysis are to:
-
Evaluate the proficiency of participating laboratories.
-
Assess the comparability and reliability of different analytical methods.
-
Identify potential analytical biases or sources of error.
-
Provide a basis for the validation of analytical methods.
This guide will walk you through the critical considerations for establishing or participating in an ILS for this compound, from sample preparation to data analysis and interpretation.
Designing a Robust Inter-Laboratory Study
A well-designed ILS is fundamental to obtaining meaningful and actionable results. Key elements of the study design are outlined below, drawing from established protocols such as those from the European Union Reference Laboratories (EURLs).[8][9]
Test Material Selection and Preparation
The choice of the test material (matrix) is critical and should be relevant to the intended scope of the analysis (e.g., fruits, vegetables, cereals, or animal products).[10] For this guide, we will consider a fruit matrix (e.g., apples) as a representative example.
Workflow for Test Material Preparation:
Caption: Workflow for the preparation and quality control of the inter-laboratory study test material.
The process begins with sourcing a blank matrix, confirmed to be free of thiometon and its metabolites. This matrix is then spiked with a certified reference standard of this compound.[11][12][13][14] Thorough homogenization is crucial to ensure the uniform distribution of the analyte. Subsequently, the material is divided into identical subsamples for distribution.
Homogeneity and Stability Testing
Before distribution, the test material must undergo rigorous homogeneity and stability testing to ensure that all participants receive comparable samples.[15] This typically involves analyzing a statistically relevant number of subsamples to confirm that the variation in analyte concentration between units is acceptably low. Stability testing ensures that the analyte concentration remains constant throughout the duration of the study, including shipping and storage.[15]
Establishing the Assigned Value
The assigned value is the "true" or accepted concentration of this compound in the test material. It is typically determined by a consensus of results from expert laboratories or through formulation (i.e., the known amount of standard added to the blank matrix). This value serves as the benchmark against which participants' results are compared.
Comparative Analysis of Analytical Methodologies
Participating laboratories may employ a variety of analytical techniques. The two most common and powerful approaches for pesticide residue analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with Mass Spectrometry (MS).[2]
QuEChERS-Based Extraction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue extraction from a wide range of food matrices.[16] It offers a streamlined and efficient alternative to traditional liquid-liquid extraction.
QuEChERS Workflow:
Caption: A typical workflow for the QuEChERS extraction and cleanup procedure.
Instrumental Analysis: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS often depends on the physicochemical properties of the analyte and the available instrumentation.
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and polarity in a gaseous mobile phase. |
| Applicability | Ideal for polar, non-volatile, and thermally labile compounds. This compound is well-suited for LC-MS/MS. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar compounds. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times. | Can be lower due to potential derivatization steps and longer run times. |
| Sensitivity & Selectivity | Excellent, especially with tandem mass spectrometry (MS/MS).[2] | Also excellent with MS detection, though matrix interference can be a concern. |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration for accurate quantification. | Less prone to ion suppression/enhancement but can have other matrix interferences. |
For this compound, which is more polar than its parent compound, LC-MS/MS is generally the preferred technique due to its direct compatibility without the need for derivatization.
Detailed Experimental Protocol: A Best-Practice Approach
This section outlines a detailed, step-by-step protocol for the analysis of this compound in an apple matrix, based on the QuEChERS extraction method followed by LC-MS/MS analysis.
Materials and Reagents
-
Certified Reference Standards: this compound and its isotopically labeled internal standard (e.g., Thiometon-d6 sulfoxide).[11][12]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium formate.
-
QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.
-
Dispersive SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate.
-
Syringe Filters: 0.22 µm PTFE or equivalent.
Sample Preparation (QuEChERS)
-
Homogenization: Ensure the received test material is thoroughly homogenized before taking a subsample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Add the internal standard.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatographic Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for organophosphate pesticides.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.
Example MRM Transitions for this compound (Illustrative):
-
Quantifier Ion: [M+H]+ → Product Ion 1
-
Qualifier Ion: [M+H]+ → Product Ion 2
Calibration and Quantification
For accurate quantification, a matrix-matched calibration curve is highly recommended to compensate for matrix effects. This involves preparing a series of calibration standards in a blank apple matrix extract and plotting the analyte/internal standard peak area ratio against the concentration.
Data Analysis and Performance Evaluation
Upon submission of results from all participating laboratories, the organizing body will perform a statistical analysis to evaluate performance. A common and widely accepted method is the use of z-scores .[8]
z-score Calculation:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value of the analyte.
-
σ is the standard deviation for proficiency assessment (often a target standard deviation set by the organizers).
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
Conclusion: Fostering a Culture of Quality and Comparability
Inter-laboratory studies are indispensable for laboratories conducting pesticide residue analysis. They provide an external and objective measure of performance, foster confidence in analytical results, and drive continuous improvement. For a challenging analyte like this compound, participation in such studies ensures that the data generated for food safety and regulatory purposes are reliable, accurate, and comparable across the scientific community. By adhering to best practices in study design, analytical methodology, and data interpretation, laboratories can demonstrate their competence and contribute to a safer global food supply.
References
-
General protocol for EU proficiency test of pesticide residues in food and feed. European Union Reference Laboratories for Pesticide Residues. [Link]
-
General protocol for EU proficiency test of pesticide residues in food and feed (2018). European Union Reference Laboratories for Pesticide Residues. [Link]
-
General Information on EUPTs - EURL. European Union Reference Laboratories for Pesticide Residues. [Link]
-
Specific protocol for EU proficiency test for pesticide residues in cereals, EUPT-C3/SRM4. European Union Reference Laboratories for Pesticide Residues. [Link]
-
Proficiency tests on pesticides. Technical University of Denmark. [Link]
-
Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity. SpringerLink. [Link]
-
Thiometon (Pesticide residues in food: 1976 evaluations). Inchem.org. [Link]
-
DRRR Proficiency testing - food and feed (chemical-physical). DRRR GmbH. [Link]
-
Development of Analytical Methods to Analyze Pesticide Residues. MDPI. [Link]
-
PESTICIDE RESIDUES - FSSAI. Food Safety and Standards Authority of India. [https://www.fssai.gov.in/upload/uploadfiles/files/ pesticidemanual2.pdf]([Link] pesticidemanual2.pdf)
-
Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]
-
Proficiency testing. DRRR GmbH. [Link]
-
Analytical methods for Pesticide residue analysis. ALS Life Sciences Europe. [Link]
-
Proficiency Test on pesticide residues in rice kernels. European Union Reference Laboratories for Pesticide Residues. [Link]
-
Proficiency testing programs - FOOD. Bipea. [Link]
-
Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extraction. European Union Reference Laboratories for Pesticide Residues. [Link]
-
PROFICIENCY TESTING. Fapas. [Link]
-
Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. PubMed Central. [Link]
-
Establishment of A High Throughput Pesticide Residue Detective Method Using Rapid Time-of-Flight Mass Spectrometer. Scholarena. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. fssai.gov.in [fssai.gov.in]
- 4. fapas.com [fapas.com]
- 5. EURL | Residues of Pesticides | General Information on EUPTs [eurl-pesticides.eu]
- 6. Proficiency tests on pesticides [food.dtu.dk]
- 7. food.dtu.dk [food.dtu.dk]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. DRRR Proficiency testing - food and feed (chemical-physical) [drrr.de]
- 11. This compound | CAS 2703-37-9 | LGC Standards [lgcstandards.com]
- 12. Thiometon-sulfoxide | CAS 2703-37-9 | LGC Standards [lgcstandards.com]
- 13. hpc-standards.com [hpc-standards.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. scholarena.com [scholarena.com]
A Comparative Guide to the QuEChERS Method for Thiometon Sulfoxide Analysis: Accuracy, Precision, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pesticide residue analysis, the demand for methods that are not only accurate and precise but also rapid and cost-effective is paramount. This guide provides an in-depth technical comparison of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of thiometon sulfoxide, a key metabolite of the organophosphorus insecticide thiometon. We will delve into the expected performance of the QuEChERS methodology, supported by extensive data on analogous compounds, and contrast it with alternative analytical approaches. This guide is designed to equip researchers, scientists, and professionals in drug development with the critical information needed to make informed decisions for their analytical workflows.
The Significance of Thiometon and its Sulfoxide Metabolite
Thiometon is a systemic organophosphorus insecticide and acaricide used to control a range of sucking and biting insects on various crops.[1] Following application, thiometon is rapidly metabolized in plants and animals to this compound and subsequently to thiometon sulfone.[2] The sulfoxide is a major metabolite and, like the parent compound, exhibits insecticidal activity. Therefore, for consumer safety and regulatory compliance, analytical methods must be capable of accurately quantifying both thiometon and its primary metabolites.
Physicochemical Properties of Thiometon and this compound
| Compound | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| Thiometon | C6H15O2PS3 | 246.4 | 640-15-3 |
| This compound | C6H15O3PS3 | 262.4 | 2703-37-9 |
The QuEChERS Method: A Paradigm Shift in Pesticide Analysis
The QuEChERS method has revolutionized the field of multi-residue pesticide analysis in food matrices since its introduction.[3][4] Its widespread adoption stems from its simplicity, high throughput, and reduced solvent consumption compared to traditional methods. The core principle of QuEChERS involves a two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[3][4]
Several versions of the QuEChERS method have been developed, with the most common being the original unbuffered method, the AOAC (Association of Official Analytical Chemists) Official Method 2007.01 (acetate-buffered), and the European Committee for Standardization (CEN) Standard Method EN 15662 (citrate-buffered).[3] The choice of method often depends on the specific pesticides and matrix being analyzed, with buffered versions offering advantages for pH-dependent compounds.[3]
Expected Accuracy and Precision of QuEChERS for this compound
While specific validation studies focusing solely on this compound using the QuEChERS method are not extensively documented in readily available literature, a vast body of evidence supports its suitability for organophosphorus pesticides and their polar metabolites. Numerous validation studies for multi-residue methods that include a wide range of pesticides in various fruit and vegetable matrices consistently demonstrate the high accuracy and precision of the QuEChERS approach.[5][6][7]
General Performance Characteristics of the QuEChERS Method for Pesticide Residue Analysis:
| Parameter | Typical Performance | Citation |
| Accuracy (Recovery) | 70% - 120% | [5][6] |
| Precision (RSD) | < 20% | [5][6] |
| Limit of Quantification (LOQ) | 0.005 - 0.010 mg/kg | [5][8] |
Given that this compound is a polar metabolite, its extraction and recovery are well-suited to the principles of the QuEChERS method, which is effective for a broad range of pesticide polarities. The use of modern analytical instrumentation, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), further enhances the selectivity and sensitivity of the overall method.
Experimental Workflow: QuEChERS for this compound Analysis
The following diagram outlines a typical QuEChERS workflow for the analysis of this compound in a fruit or vegetable matrix.
Caption: A typical QuEChERS workflow for pesticide residue analysis.
Detailed Experimental Protocol (AOAC Official Method 2007.01)
-
Sample Preparation: Weigh 15 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate internal standards.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze using LC-MS/MS.
-
Analytical Determination by LC-MS/MS
LC-MS/MS is the technique of choice for the sensitive and selective determination of this compound. The following table provides typical Multiple Reaction Monitoring (MRM) parameters that can be used for its quantification.
LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 263.0 | 124.8 | 92.9 |
| Source:[9] |
Alternative Method: Gas Chromatography with Oxidation
Prior to the widespread adoption of LC-MS/MS, gas chromatography (GC) based methods were common for the analysis of thiometon and its metabolites. A notable approach involves an oxidation step to convert both thiometon and this compound to the more stable thiometon sulfone, which is then detected by GC.[2]
Workflow for GC-based Analysis with Oxidation
Sources
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- 2. 377. Thiometon (Pesticide residues in food: 1976 evaluations) [inchem.org]
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- 4. researchgate.net [researchgate.net]
- 5. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 8. gcms.cz [gcms.cz]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to the Chemical Stability of Thiometon and Its Oxidized Metabolites
For researchers and professionals in environmental science and drug development, a nuanced understanding of a compound's stability profile is paramount. This guide provides an in-depth, objective comparison of the chemical stability of the organophosphate insecticide Thiometon and its primary oxidized metabolites, Thiometon Sulfoxide and Thiometon Sulfone. We will delve into the causal mechanisms behind their differential stability, present supporting data from literature and analogous compounds, and provide detailed experimental protocols for independent validation.
Introduction: The Oxidation Pathway and Its Significance
Thiometon is a systemic organophosphate insecticide and acaricide.[1][2] In both environmental and biological systems, it undergoes a rapid metabolic transformation. The thioether sulfur atom is sequentially oxidized, first forming this compound and subsequently Thiometon Sulfone.[2][3] This oxidative activation is of critical toxicological importance, as the metabolites, particularly the sulfoxide and sulfone, are often more potent inhibitors of acetylcholinesterase (AChE) than the parent compound. Therefore, their persistence and stability in various matrices directly influence their risk profile and the duration of their biological activity.
This guide moves beyond a simple data summary to explain why these compounds exhibit different stabilities, grounding the discussion in principles of chemical structure and reactivity.
Molecular Structure and Electronic Effects
The stability of these three molecules is fundamentally dictated by the oxidation state of the thioether sulfur atom.
-
Thiometon (Sulfide): The parent compound contains a sulfide group.
-
This compound (SO): The first oxidation product contains a sulfinyl group. This group is more electron-withdrawing than a sulfide.
-
Thiometon Sulfone (SO₂): The second oxidation product contains a sulfonyl group. With two oxygen atoms double-bonded to the sulfur, this group is a powerful electron-withdrawing moiety.[4]
The increasing oxidation state makes the sulfur atom more electron-deficient. This electronic shift influences the susceptibility of the entire molecule, particularly the phosphorus-sulfur bonds, to nucleophilic attack, such as hydrolysis. Generally, sulfones exhibit greater chemical stability compared to their sulfoxide counterparts due to the presence of two stabilizing oxygen atoms, which render the sulfur atom less reactive.[5]
Caption: Oxidation pathway of Thiometon to its primary metabolites.
Comparative Stability Analysis: Hydrolysis and Persistence
Direct comparative kinetic data for the hydrolysis of thiometon's oxidized metabolites is scarce in publicly available literature. However, we can construct a robust model of their relative stability by combining the well-documented data for the parent compound, Thiometon, with persistence data from its close structural analog, Disulfoton.
Factors Influencing Stability:
-
pH: Hydrolysis is a primary degradation pathway. Like most organophosphates, Thiometon is more rapidly hydrolyzed in alkaline conditions than in neutral or acidic media.[1]
-
Temperature: Increased temperature accelerates the rate of hydrolysis.
-
Light (Photolysis): While not expected to be a primary degradation route in water, Thiometon can be degraded in the atmosphere by photochemically-produced hydroxyl radicals.[1]
Quantitative Stability Data
The following table summarizes the hydrolytic half-life of Thiometon and the soil persistence of the analogous compound Disulfoton and its metabolites. The Disulfoton data provides a strong indication of the relative stability trend, where the sulfone is significantly more persistent than the sulfoxide and the parent sulfide.[6]
| Compound | Condition | Parameter | Value | Reference |
| Thiometon | pH 3, 25°C | Hydrolysis Half-life | 25 days | [3] |
| pH 6, 25°C | Hydrolysis Half-life | 27 days | [3] | |
| pH 9, 25°C | Hydrolysis Half-life | 17 days | [3] | |
| pH 3, 5°C | Hydrolysis Half-life | 90 days | [3] | |
| pH 9, 5°C | Hydrolysis Half-life | 43 days | [3] | |
| Disulfoton (Analog) | Silt Loam Soil | Persistence | Half-life ≈ 2 days | [6] |
| Disulfoton Sulfoxide (Analog) | Silt Loam Soil | Persistence | ≤ 32 days | [6] |
| Disulfoton Sulfone (Analog) | Silt Loam Soil | Persistence | > 64 days | [6] |
Discussion of Stability Trends:
The data clearly shows that Thiometon's hydrolysis is accelerated by both increased pH and temperature. The persistence data for the Disulfoton family strongly supports the chemical principle that stability increases with the oxidation state of the sulfur atom. In soil, Thiometon degrades rapidly (half-life < 2 days), with this compound appearing as the main metabolite within 3 days, which is then further oxidized to the more persistent Thiometon Sulfone, peaking around 14 days.[3] This aligns perfectly with the Disulfoton data, where the sulfone metabolite persists more than twice as long as the sulfoxide and parent compound.[6]
This trend is mechanistically sound: the highly electron-withdrawing sulfone group (SO₂) stabilizes the molecule against further degradation compared to the less-oxidized sulfoxide (SO) and sulfide (S) forms.
Experimental Protocol: Assessing Comparative Hydrolytic Stability
This section provides a robust, self-validating protocol for determining the hydrolytic stability of Thiometon and its metabolites, based on established regulatory guidelines.[7]
Caption: Experimental workflow for comparative hydrolysis study.
Step-by-Step Methodology:
-
Materials and Reagents:
-
Analytical standards (>95% purity) of Thiometon, this compound, and Thiometon Sulfone.
-
HPLC-grade acetonitrile and water.
-
Reagent-grade buffer salts (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9).
-
QuEChERS extraction and cleanup kits.[8]
-
Sterile, amber glass vials with Teflon-lined caps.
-
-
Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions (e.g., 1000 mg/L) of Thiometon, this compound, and Thiometon Sulfone in acetonitrile.
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[7] Sterilize by autoclaving or 0.22 µm filtration.
-
Test Solutions: In separate amber vials for each compound and pH, spike the buffer solutions with the stock solution to a final concentration suitable for analysis (e.g., 1 mg/L). The volume of acetonitrile should not exceed 1% of the total volume to minimize co-solvent effects.
-
-
Incubation:
-
Prepare triplicate samples for each compound, pH, temperature, and time point. Include a buffer blank for each condition.
-
Incubate the vials at constant temperatures (e.g., 25°C and 50°C) in the dark to prevent photolysis.[7]
-
At predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days), remove the corresponding triplicate vials for analysis.
-
-
Sample Analysis:
-
Extraction: At each time point, extract the analytes from the aqueous buffer using a validated method such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][9]
-
Quantification: Analyze the final extracts using a calibrated LC-MS/MS or GC-MS/MS system.[2][9] Use multiple reaction monitoring (MRM) mode for selective and sensitive quantification of the parent compound and its metabolites.
-
-
Data Analysis:
-
For each condition, plot the natural log of the analyte concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t₁/₂) for each compound under each condition using the formula: t₁/₂ = ln(2) / k.
-
Conclusion
The chemical stability of Thiometon and its metabolites is a direct function of the sulfur atom's oxidation state. The available data and chemical principles indicate a clear stability trend: Thiometon Sulfone > this compound > Thiometon .
-
Thiometon is the least stable, rapidly oxidizing in environmental and biological systems and showing susceptibility to hydrolysis, particularly in alkaline conditions.
-
This compound is an intermediate metabolite with moderate stability.
-
Thiometon Sulfone is the most stable of the three compounds, demonstrating greater persistence in soil studies of analogous pesticides. Its highly electron-withdrawing sulfonyl group provides enhanced molecular stability.
Understanding this stability hierarchy is essential for accurate environmental risk assessment, predicting residue longevity in agricultural products, and designing effective analytical strategies. The provided protocol offers a comprehensive framework for laboratories to generate specific stability data tailored to their unique conditions and matrices.
References
-
INCHEM. (1976). Thiometon (Pesticide residues in food: 1976 evaluations). International Programme on Chemical Safety. [Link]
-
PubChem. (n.d.). Thiometon. National Center for Biotechnology Information. [Link]
-
AERU. (n.d.). Thiometon sulfone. University of Hertfordshire. [Link]
-
AERU. (n.d.). Thiometon (Ref: SAN 230). University of Hertfordshire. [Link]
-
PubChem. (n.d.). Disulfoton. National Center for Biotechnology Information. [Link]
-
NHMRC. (n.d.). Thiometon | Australian Drinking Water Guidelines. National Health and Medical Research Council. [Link]
-
Environmental Science and Pollution Research. (2020). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]
-
Difference Wiki. (2024). Sulfone vs. Sulfoxide: What's the Difference?. [Link]
-
U.S. EPA. (1998). Fate, Transport and Transformation Test Guidelines OPPTS 835.2120 Hydrolysis. [Link]
-
ResearchGate. (2020). Conditions for Hydrolysis Used in Published Methods for Acidic Pesticides Regulated with Esters and Conjugates. [Link]
-
Pediaa.Com. (2021). Difference Between Sulfone and Sulfoxide. [Link]
-
AERU. (n.d.). This compound. University of Hertfordshire. [Link]
-
MDPI. (2024). A Systematic Investigation on Contamination of Pesticides and Relevant Metabolites in Pre- and Post-Treatment Drinking Water from the Yangtze River Delta, China. [Link]
-
ATSDR. (2022). Toxicological Profile for Disulfoton. Agency for Toxic Substances and Disease Registry. [Link]
-
ALS Life Sciences. (n.d.). Degradation of pesticides. [Link]
-
USDA. (n.d.). Confirmation of Pesticides by GC/MS/MS. [Link]
-
PubMed. (2002). Reaction of thiometon and disulfoton with reduced sulfur species in simulated natural environment. [Link]
-
MDPI. (2021). Comprehensive Kinetics of the Photocatalytic Degradation of Emerging Pollutants in a LED-Assisted Photoreactor. S-Metolachlor as Case Study. [Link]
-
ResearchGate. (2017). Study on the Kinetics and Transformation Products of Sulfur Mustard Sulfoxide and Sulfur Mustard Sulfone in Various Reaction Media. [Link]
-
PubMed. (2018). Photocatalytic degradation of malathion by TiO₂ and Pt-TiO₂ nanotube photocatalyst and kinetic study. [Link]
-
PubMed. (2022). [Determination of disulfoton and its metabolites in agricultural products by dispersive soild phase extraction-ultra high performance liquid chromatography-tandem mass spectrometry]. [Link]
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A Senior Application Scientist's Guide to Evaluating Certified Reference Materials for Thiometon Sulfoxide
Introduction: The Analytical Imperative for Thiometon Sulfoxide
Thiometon is a systemic organophosphate insecticide and acaricide used to protect a variety of crops.[1][2] Its metabolic pathway in plants and soil involves oxidation to the more polar and often more stable metabolites, this compound and Thiometon sulfone.[1][3] Regulatory bodies worldwide set maximum residue limits (MRLs) for the sum of thiometon and its oxidative metabolites, making the accurate quantification of this compound a critical task for food safety, environmental monitoring, and toxicology studies.[2][4]
The reliability of any quantitative analysis hinges on the quality of the reference materials used for instrument calibration and method validation. A Certified Reference Material (CRM) is the bedrock of analytical traceability, providing a known purity or concentration value with a stated measurement uncertainty.[5] However, not all CRMs are created equal. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and comparing this compound CRMs, ensuring the integrity and defensibility of their analytical data.
Foundational Principles: What Defines a High-Quality CRM?
Before embarking on experimental evaluation, it is crucial to understand the metrological principles that underpin a reliable CRM. The international standard ISO 17034:2016 outlines the general requirements for the competence of reference material producers (RMPs).[5][6][7] When selecting a CRM, the Certificate of Analysis (CoA) and accompanying documentation should provide clear evidence of adherence to these principles.
Key hallmarks of a trustworthy CRM producer include:
-
ISO 17034 Accreditation: This demonstrates that the producer operates a robust quality management system and is technically competent to produce reference materials.[5][7][8]
-
Statement of Metrological Traceability: The certified value must be linked to a national or international measurement standard (e.g., the SI units).[6][9]
-
Comprehensive Certificate of Analysis (CoA): As outlined in ISO Guide 31, the CoA must include the certified property value, its associated expanded uncertainty, homogeneity and stability data, and instructions for proper use and storage.[10]
-
Assessment of Homogeneity and Stability: The producer must demonstrate that the material is uniform throughout the batch and that its certified value will not change significantly over its shelf life under specified storage conditions.[8][10][11]
The following diagram illustrates the logical flow of assessing a CRM, from documentation review to experimental verification.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Thiometon Sulfoxide
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Thiometon sulfoxide, a metabolite of the organophosphate insecticide thiometon, is a potent cholinesterase inhibitor requiring meticulous handling and a comprehensive disposal strategy.[1] This guide provides the essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the scientific principles that underpin these critical procedures.
Understanding this compound: A Profile
This compound (CAS No. 2703-37-9) is an organothiophosphate compound with the molecular formula C6H15O3PS3.[2][3] Its primary mode of action, like other organophosphates, is the inhibition of acetylcholinesterase, an enzyme crucial for nerve function.[1] This mechanism of toxicity underscores the imperative for stringent safety protocols in all aspects of its handling and disposal.
Key Chemical and Toxicological Data
| Property | Value | Source |
| CAS Number | 2703-37-9 | [2][3] |
| Molecular Formula | C6H15O3PS3 | [2][3] |
| Molecular Weight | 262.35 g/mol | [3] |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [4] |
| Primary Hazard | Potent Cholinesterase Inhibitor | [1] |
Core Principles of Safe Disposal
The proper disposal of this compound is predicated on a hierarchy of waste management principles designed to minimize risk at every stage. These principles are not merely procedural; they are rooted in the chemical and toxicological nature of the compound.
1. Inactivation Before Disposal: Whenever feasible, the primary goal is to chemically convert this compound into less toxic, more readily disposable byproducts. This proactive approach significantly reduces the inherent hazards of the waste.
2. Segregation and Containment: this compound waste must be meticulously segregated from other laboratory waste streams to prevent accidental reactions and to ensure it is directed to the appropriate high-hazard disposal route. Proper containment in clearly labeled, chemically resistant containers is non-negotiable.
3. Adherence to Regulatory Frameworks: All disposal activities must comply with local, state, and federal regulations. In the United States, this includes guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
4. Personal Protective Equipment (PPE): A comprehensive PPE protocol is the first line of defense. This includes, at a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). For procedures with a risk of aerosol generation, a fume hood and respiratory protection are mandatory.
Step-by-Step Disposal Procedures
This section outlines the detailed methodologies for the disposal of this compound from a laboratory setting. The choice of procedure will depend on the quantity and form of the waste.
Part 1: Decontamination of Small Quantities (Laboratory Scale)
For small residual amounts of this compound in laboratory glassware or on work surfaces, a chemical decontamination step is recommended prior to final cleaning. Organophosphates are susceptible to alkaline hydrolysis, which breaks the ester linkages, rendering the molecule significantly less toxic.
Experimental Protocol: Alkaline Hydrolysis Decontamination
-
Prepare the Hydrolysis Solution: In a designated and well-ventilated area (preferably a fume hood), prepare a 10% solution of sodium hydroxide (lye) or potassium hydroxide. To do this, cautiously add 100 grams of the hydroxide pellets to 900 mL of water, stirring continuously. Be aware that this process is exothermic. Allow the solution to cool to room temperature before use.
-
Rinse Contaminated Glassware: Triple rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. Collect these rinses as hazardous waste for incineration (see Part 2).
-
Apply the Hydrolysis Solution: Carefully pour the 10% hydroxide solution into the rinsed glassware, ensuring all internal surfaces are coated. For contaminated surfaces, carefully apply the solution with a cloth or sponge.
-
Allow for Reaction Time: Let the hydroxide solution remain in contact with the contaminated surfaces for a minimum of 24 hours. This allows for sufficient time for the hydrolysis reaction to proceed to completion.
-
Neutralize and Rinse: After the 24-hour decontamination period, carefully neutralize the alkaline solution with a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8. This neutralized solution can then be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Final Cleaning: The glassware can now be washed with standard laboratory detergent and water.
Part 2: Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound, as well as heavily contaminated materials such as spill cleanup debris and solvent rinses from decontamination, must be disposed of as hazardous waste. The preferred method for the ultimate destruction of organophosphate pesticides is high-temperature incineration.[7]
Waste Packaging and Labeling Protocol
-
Container Selection: Use only chemically compatible, leak-proof containers for waste collection. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass container. For solid waste, a securely sealed drum or pail is appropriate.
-
Waste Segregation: Collect all this compound waste in a dedicated container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic," "Poison"). The date of waste generation should also be clearly visible.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste to a permitted high-temperature incineration facility. These facilities operate at temperatures between 850°C and 1200°C, ensuring the complete destruction of the organic molecule.[8]
Spill Management: An Immediate Action Plan
In the event of a this compound spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spread of the chemical. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the Waste: Carefully collect the absorbed material or swept solids and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface using the alkaline hydrolysis procedure described in Part 1.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, providing details of the chemical, quantity, and cleanup procedure.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagrams have been generated.
Caption: Decontamination workflow for small quantities of this compound.
Caption: Disposal workflow for bulk this compound waste.
By adhering to these scientifically grounded procedures, you can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Ferguson, T. L., & Bergman, F. J. (1975). Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. EPA. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
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Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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University of Nebraska–Lincoln. (n.d.). Burning Empty Pesticide Containers. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Retrieved from [Link]
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King County. (2005). Laboratory Waste Management Guide. P2 InfoHouse. Retrieved from [Link]
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Chabriere, E., et al. (2016). Current and emerging strategies for organophosphate decontamination: special focus on hyperstable enzymes. Environmental Science and Pollution Research International, 23(11), 10455-10463. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Safe Disposal of Pesticides. Retrieved from [Link]
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Purdue University. (n.d.). Pesticide Decontaminants. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Safe Disposal of Pesticides. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
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Bionics Scientific. (n.d.). 5 Powerful Insights into How High-Temperature Incineration Works. Retrieved from [Link]
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Cornelius, J. (n.d.). THE SAFE DISPOSAL OF PESTICIDE WASTES. Retrieved from [Link]
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Lawless, E. W., Ferguson, T. L., & Meiners, A. F. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. Retrieved from [Link]
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Satoh, M., et al. (2001). [Degradation of thiometon in ethyl acetate]. Shokuhin Eiseigaku Zasshi, 42(2), 102-108. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Containers, Containment, Storage and Disposal of Pesticides. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Thiometon Sulfoxide
Thiometon sulfoxide, a metabolite of the organophosphate insecticide Thiometon, is a potent cholinesterase inhibitor.[1] Its handling in a laboratory setting demands the utmost caution due to its high acute toxicity. This guide provides essential, in-depth safety and logistical information for researchers, scientists, and drug development professionals, ensuring a secure environment when working with this hazardous compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended safety protocols.
Understanding the Hazard: The Critical Need for Stringent Protection
This compound is classified as acutely toxic and is fatal if swallowed, in contact with skin, or if inhaled.[2] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system.[3][4] Exposure can lead to a range of symptoms including dizziness, nausea, muscle cramps, and in severe cases, respiratory failure and death.[5] The insidious nature of organophosphates lies in their ability to be absorbed through the skin, making dermal protection as critical as respiratory and eye protection.[5]
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2703-37-9 | [1][2][6][7][8] |
| Molecular Formula | C6H15O3PS3 | [1][2][7] |
| Molecular Weight | 262.35 g/mol | [1] |
| Appearance | No Data Available | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
The Last Line of Defense: A Multi-Layered PPE Approach
Given the severe hazards associated with this compound, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. This involves a multi-layered approach to prevent any possible contact with the substance.
Due to the "Fatal if inhaled" classification, respiratory protection is paramount.[2]
-
Primary Recommendation: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[6] The full-face configuration provides the added benefit of eye and face protection.
-
Alternative for Higher Concentrations or Spills: In situations with the potential for higher concentrations or during spill cleanup, a full-face supplied air respirator is the sole means of adequate protection.[6]
-
Fit Testing: A quantitative fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal.
With a "Fatal in contact with skin" warning, dermal protection is a critical component of the safety protocol.[2]
-
Gloves: Double gloving is required.
-
Inner Glove: A thin, nitrile glove.
-
Outer Glove: A chemical-resistant glove made of barrier laminate, butyl rubber, or Viton®. These materials have demonstrated high resistance to organophosphate pesticides. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
-
Protective Suit: A disposable, chemical-resistant coverall with taped seams is essential to prevent skin contact. The material should be rated for protection against concentrated toxic chemicals.
-
Apron: For tasks involving a high risk of splashing, a chemical-resistant apron should be worn over the coverall.[9]
-
Footwear: Chemical-resistant boots with steel toes are required. The pant legs of the coverall should be worn over the boots to prevent any liquid from entering.
-
Primary Protection: As mentioned, a full-face respirator provides integrated eye and face protection.[10]
-
Alternative (with half-face respirator): If a half-face respirator is used (only permissible in well-ventilated areas with low concentrations), it must be supplemented with indirectly ventilated, splash-resistant chemical safety goggles and a full-face shield.[9]
Summary of Recommended Personal Protective Equipment
| Body Part | Primary Recommendation | Secondary/Alternative |
| Respiratory | Full-face respirator with ABEK cartridges | Full-face supplied air respirator |
| Hands | Double gloved: Nitrile inner, Barrier laminate/Butyl rubber/Viton® outer | |
| Body | Chemical-resistant coverall with taped seams | Chemical-resistant apron over coveralls for splash hazards |
| Eyes/Face | Integrated with full-face respirator | Chemical safety goggles and face shield (with half-face respirator) |
| Feet | Chemical-resistant boots |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit containing appropriate absorbent materials are readily accessible.
-
PPE Inspection: Before each use, thoroughly inspect all PPE for any signs of damage, such as tears, punctures, or degradation.[11]
-
Donning PPE: Don PPE in a clean area, following the correct sequence to ensure a proper seal.
-
Quantities: Work with the smallest quantity of this compound necessary for the experiment.
-
Manipulation: All manipulations of the compound, including weighing and dilutions, must be performed within the fume hood.
-
Spill Containment: Conduct all work on a disposable absorbent bench liner to contain any potential spills.
-
Gross Decontamination: Before leaving the designated work area, decontaminate the exterior of the PPE, particularly the gloves and boots, using a suitable decontamination solution (e.g., a dilute bleach solution followed by water), if applicable and safe to do so.
-
Doffing PPE: Remove PPE in a designated area, following a strict doffing procedure to avoid cross-contamination. The principle is to touch the contaminated exterior of the PPE as little as possible.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Disposal Plan: Responsible Management of Contaminated Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, coveralls, etc.), absorbent materials, and contaminated labware must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents must be collected in a labeled, sealed, and chemical-resistant hazardous waste container.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
By adhering to these stringent protocols and fostering a deep understanding of the risks involved, researchers can work confidently and safely with this compound, ensuring both personal and environmental protection.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. Thiometon. National Center for Biotechnology Information. [Link]
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University of Hertfordshire. Thiometon (Ref: SAN 230). Agriculture & Environment Research Unit (AERU). [Link]
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health.vic. Pesticide use and personal protective equipment. [Link]
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PubMed Central. Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. [Link]
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University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
